2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Description
Properties
IUPAC Name |
2-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-10-8-9(6-3-1-2-4-7(6)17)15-16-11(8)14-5-13-10/h1-5,17H,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCDTCWCGHTEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=NC=NC3=NN2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a molecule of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous compounds targeting key biological pathways, particularly as kinase inhibitors in oncology and inflammatory disease research.[1][2] This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices and grounding the methodology in established chemical principles. The protocol is designed for researchers, chemists, and drug development professionals, ensuring a reproducible and logically sound synthetic route.
Strategic Analysis: A Palladium-Catalyzed Approach
The molecular architecture of the target compound consists of a fused pyrazolo[3,4-d]pyrimidine core, substituted at the 3-position with a 2-hydroxyphenyl (phenol) moiety. A robust and highly versatile strategy for constructing such aryl-heteroaryl C-C bonds is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers excellent functional group tolerance and is widely employed in the synthesis of complex pharmaceutical intermediates.[5]
Our retrosynthetic analysis deconstructs the target molecule at the pivotal C-C bond between the pyrazole and phenol rings. This approach necessitates two key intermediates:
-
Key Intermediate A: An electrophilic 3-halo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. An iodide is chosen as the halide due to its higher reactivity in the oxidative addition step of the catalytic cycle compared to bromide or chloride.[3]
-
Key Intermediate B: A nucleophilic (2-hydroxyphenyl)boronic acid or a protected equivalent.
The overall synthetic workflow is designed in three major stages: synthesis of the iodinated heterocyclic core, the Suzuki-Miyaura cross-coupling, and the final deprotection to yield the target phenol.
Caption: High-level overview of the synthetic strategy.
Synthesis of Key Intermediate A: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The synthesis of this crucial iodinated intermediate is a multi-step process starting from commercially available materials. The sequence builds the pyrazolo[3,4-d]pyrimidine core first, followed by a regioselective iodination.
Protocol: From Allopurinol to 3-Iodo Intermediate
This pathway leverages Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol) as a cost-effective and readily available starting material.
Step 1: Chlorination of Allopurinol
-
Rationale: Conversion of the 4-hydroxyl group into a chloro group creates a reactive site for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[6]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Allopurinol (1 equivalent) and phosphorus oxychloride (POCl₃, 10 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise at 0 °C.
-
Slowly heat the mixture to reflux (approx. 106 °C) and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine .
-
Step 2: Amination of the 4-Chloro Intermediate
-
Rationale: The chloro group at the 4-position is readily displaced by ammonia to install the required amine functionality. A sealed vessel is used to maintain the concentration of aqueous ammonia at elevated temperatures.[7]
-
Procedure:
-
Place 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a sealed pressure vessel.
-
Add aqueous ammonium hydroxide (28-30%, 20 equivalents).
-
Seal the vessel and heat to 100-110 °C for 12-16 hours.
-
Cool the vessel to room temperature. Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then diethyl ether. Dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine .
-
Step 3: Iodination of the Pyrazolopyrimidine Core
-
Rationale: The C3 position of the pyrazole ring is electron-rich and susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this purpose. The reaction is typically performed in a polar aprotic solvent like DMF.[8]
-
Procedure:
-
Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water and dry under vacuum to afford 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A) .
-
The Core Reaction: Suzuki-Miyaura Cross-Coupling
This step constitutes the central C-C bond-forming event. The choice of catalyst, base, and solvent is critical for achieving high yield and minimizing side reactions. A protecting group strategy for the phenol is employed to prevent potential complications arising from the free hydroxyl group under basic reaction conditions.
Rationale for Phenol Protection
The acidity of the phenolic proton could potentially interfere with the catalytic cycle or cause solubility issues. A methoxymethyl (MOM) ether is chosen as the protecting group due to its stability under the basic coupling conditions and its straightforward cleavage under mild acidic conditions.
Experimental Protocol: Coupling and Deprotection
| Parameter | Specification | Rationale |
| Aryl Halide | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | High reactivity in oxidative addition. |
| Boronic Acid | (2-(Methoxymethoxy)phenyl)boronic acid | Commercially available protected phenol. |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Robust, versatile, and effective for heteroaryl couplings. |
| Base | Potassium Carbonate (K₂CO₃) | Essential for the transmetalation step; moderate strength avoids side reactions.[9] |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | Common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) active catalyst. |
Step 4: Suzuki-Miyaura Coupling Reaction
-
In a Schlenk flask, combine 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A) (1 equivalent), (2-(methoxymethoxy)phenyl)boronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes. This step is critical to remove dissolved oxygen.
-
Add the Pd(dppf)Cl₂ catalyst (0.05 equivalents) to the degassed mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield 3-(2-(methoxymethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Step 5: Final Deprotection
-
Dissolve the purified MOM-protected intermediate (1 equivalent) in methanol.
-
Add concentrated hydrochloric acid (HCl, 4 equivalents) dropwise.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting solid can be further purified by recrystallization or a final column chromatography if necessary to yield pure 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol .
Conclusion
This guide details a robust and reproducible synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. The strategy relies on the well-established Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. By providing not only the procedural steps but also the underlying scientific rationale, this document equips researchers with the necessary knowledge to successfully execute and troubleshoot the synthesis. The methods described herein are adaptable and provide a solid foundation for the synthesis of other substituted pyrazolo[3,4-d]pyrimidine analogs.
References
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Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. Available at: [Link]
-
Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts. (2019). ResearchGate. Available at: [Link]
-
Synthesis of pyrazolopyrimidine derivatives 6–9. (n.d.). ResearchGate. Available at: [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (n.d.). PubMed. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Available at: [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). National Institutes of Health. Available at: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). National Institutes of Health. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Publishing. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Available at: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Available at: [Link]
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health. Available at: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). PubMed Central. Available at: [Link]
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An In-depth Technical Guide to 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: A Potent Kinase Inhibitor Scaffold
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of various protein kinases. This technical guide provides a comprehensive overview of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a key analogue within this class. We will delve into its chemical identity, a plausible synthetic route derived from established methodologies, and its mechanistic action as a kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important heterocyclic compound.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The 1H-pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, the purine nucleobase in ATP. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[2] Derivatives of pyrazolo[3,4-d]pyrimidine have been successfully developed as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Bruton's tyrosine kinase (BTK).[2][3][4] The subject of this guide, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, with the Chemical Abstracts Service (CAS) number 1092787-78-4 , represents a significant entity within this class, featuring a phenolic group that can be crucial for target engagement and pharmacokinetic properties.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1092787-78-4 | [5] |
| Molecular Formula | C₁₁H₉N₅O | N/A |
| Molecular Weight | 227.22 g/mol | [6] |
| IUPAC Name | 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | N/A |
| Synonyms | 2-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-phenol | N/A |
Synthetic Strategy and Experimental Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the 3-Amino-1H-pyrazole-4-carbonitrile derivative
-
To a solution of 2-hydroxybenzonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield the pyrazole intermediate. The rationale for this step is the classical cyclization reaction between a nitrile and hydrazine to form an aminopyrazole.
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidin-4-one intermediate
-
A mixture of the aminopyrazole derivative from Step 1 (1 equivalent) and formamide (10-15 equivalents) is heated to 180-190 °C for 6-8 hours.[7]
-
The reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to afford the pyrazolo[3,4-d]pyrimidin-4-one. This step involves the cyclization of the o-aminonitrile with formamide to construct the pyrimidine ring.
Step 3: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one
-
A suspension of the pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 4-6 hours.[7]
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to give the 4-chloro intermediate. The hydroxyl group at the 4-position is converted to a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution.
Step 4: Amination to yield 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
-
The 4-chloro derivative (1 equivalent) is suspended in a solution of ammonia in a suitable solvent (e.g., isopropanol or a sealed tube with liquid ammonia).
-
The mixture is heated in a sealed vessel at a temperature ranging from 80 to 120 °C for 12-24 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the final product, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. This final step introduces the essential 4-amino group via nucleophilic aromatic substitution.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
As previously mentioned, the pyrazolo[3,4-d]pyrimidine scaffold acts as an ATP-competitive inhibitor. The nitrogen atoms in the heterocyclic core form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding pocket.[9] The phenolic group of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol can form additional hydrogen bonds or other interactions with specific amino acid residues in the active site, thereby enhancing potency and selectivity for certain kinases.
Illustrative Signaling Pathway: EGFR Inhibition
Many pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation.[8][9] The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by a pyrazolo[3,4-d]pyrimidine-based inhibitor.
Caption: Inhibition of the EGFR signaling pathway by 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
In Vitro Kinase Inhibition Assay: A General Protocol
To determine the inhibitory potency of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol against a specific kinase, a robust in vitro assay is essential. The following is a general protocol that can be adapted for various kinases.[10]
Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare a stock solution of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup: In a microplate, add the recombinant kinase enzyme to a buffer solution containing MgCl₂, DTT, and other necessary components.
-
Compound Incubation: Add the diluted test compound to the wells containing the kinase and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide or protein substrate and ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. Several commercial kits are available that measure the amount of ATP consumed (e.g., Kinase-Glo®) or the amount of phosphorylated product formed.
-
Data Analysis: Measure the signal using a microplate reader. The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Biological Activity and Therapeutic Potential
While specific IC₅₀ values for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol are not widely published, the pyrazolo[3,4-d]pyrimidine class of compounds has demonstrated potent inhibitory activity against a range of kinases implicated in cancer.
| Compound Class | Target Kinase(s) | Reported IC₅₀ Range | Reference |
| Pyrazolo[3,4-d]pyrimidines | EGFR | 0.016 µM - 2.7 µM | [11][12] |
| Pyrazolo[3,4-d]pyrimidines | Src | 21.7 µM - 60.4 µM (modest) | [13] |
| Pyrazolo[3,4-d]pyrimidines | BTK | As low as 1.2 nM | [4] |
| Pyrazolo[3,4-d]pyrimidines | IGF1R, ErbB2 | 11 nM - 12 nM | [5] |
Given its structural features, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is predicted to exhibit significant inhibitory activity against various tyrosine kinases and holds promise as a scaffold for the development of novel anti-cancer therapeutics. Further investigation is warranted to fully characterize its biological activity profile.
Conclusion
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is a valuable chemical entity within the broader class of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its synthesis is achievable through established chemical transformations, and its mechanism of action is well-understood to involve competitive inhibition at the ATP-binding site of protein kinases. This technical guide provides a foundational understanding of this compound, offering a starting point for researchers and drug developers interested in exploring its therapeutic potential. The provided protocols and conceptual frameworks are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health (NIH). Available at: [Link]
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New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. National Institutes of Health (NIH). Available at: [Link]
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Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases. PubMed. Available at: [Link]
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Novel 3-alkoxy-1H-pyrazolo[3,4-d]pyrimidines as EGFR and erbB2 receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]
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New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed. Available at: [Link]
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Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Institutes of Health (NIH). Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Clarivate. Available at: [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health (NIH). Available at: [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
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SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. PubMed. Available at: [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ResearchGate. Available at: [Link]
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Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. Available at: [Link]
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2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Abstract
The compound 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol belongs to the well-established class of 1H-pyrazolo[3,4-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows compounds of this class to function as competitive inhibitors of a wide array of protein kinases, which are crucial regulators of cellular signaling pathways. While specific preclinical data for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is not extensively documented in publicly available literature, its mechanism of action can be confidently inferred from the extensive research on structurally related analogs. This guide provides a comprehensive overview of the putative mechanism of action of this compound, grounded in the established pharmacology of the 1H-pyrazolo[3,4-d]pyrimidine core. We will delve into its likely role as a kinase inhibitor, explore the downstream cellular consequences, and provide detailed experimental protocols for the validation of its therapeutic potential.
Introduction: The 1H-pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif
The 1H-pyrazolo[3,4-d]pyrimidine core is a recurring structural motif in a multitude of clinically relevant and investigational kinase inhibitors.[1][2][3][4][5][6][7][8] Its similarity to the purine ring system of adenine enables it to effectively compete with ATP for binding to the catalytic site of various kinases. This competitive inhibition abrogates the kinase's ability to phosphorylate its downstream substrates, thereby disrupting signal transduction pathways that are often hyperactivated in diseases such as cancer and inflammatory disorders.[1][3][9]
Derivatives of this scaffold have demonstrated potent inhibitory activity against a diverse range of kinases, including:
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell receptor signaling, making it a key target in B-cell malignancies.[1]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in solid tumors.[2][3][10]
-
Janus Kinase 2 (JAK2): A critical component of the JAK-STAT signaling pathway, implicated in myeloproliferative neoplasms and inflammatory conditions.[9][11][12]
-
Src and Abl Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that regulate cell proliferation, survival, and metabolism.[13]
The specific kinase target and inhibitory profile of a 1H-pyrazolo[3,4-d]pyrimidine derivative are dictated by the nature and positioning of its substituents. The phenol group in 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol suggests the potential for specific hydrogen bonding interactions within the kinase ATP-binding pocket, which could confer selectivity for a particular subset of kinases.
Postulated Mechanism of Action of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Based on the extensive evidence from its structural analogs, the primary mechanism of action of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is almost certainly through the competitive inhibition of one or more protein kinases .
Molecular Level: ATP-Competitive Kinase Inhibition
The proposed mechanism involves the compound binding to the ATP-binding pocket of a target kinase. The 1H-pyrazolo[3,4-d]pyrimidine core will likely form key hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP. The phenol substituent may then project into a more variable region of the ATP pocket, potentially forming additional interactions that enhance binding affinity and selectivity.
Figure 1. Competitive Inhibition of Kinase Activity.
Cellular Level: Abrogation of Downstream Signaling and Induction of Apoptosis
By inhibiting the target kinase, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol would block the phosphorylation of its downstream effector proteins. This would lead to the attenuation of the entire signaling cascade, resulting in a variety of cellular effects, including:
-
Inhibition of Cell Proliferation: Many kinase pathways, such as the EGFR and PI3K pathways, are central to cell cycle progression. Their inhibition would likely lead to cell cycle arrest.[3][13]
-
Induction of Apoptosis: The disruption of survival signals, often mediated by kinases like Akt (downstream of PI3K), can trigger programmed cell death.
-
Anti-inflammatory Effects: Inhibition of kinases like JAK2 can modulate cytokine signaling and reduce inflammatory responses.[9]
Experimental Validation of the Proposed Mechanism of Action
A systematic series of experiments is required to definitively elucidate the mechanism of action of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Kinase Profiling to Identify Primary Targets
The initial and most critical step is to identify the primary kinase target(s) of the compound.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Objective: To determine the inhibitory activity of the compound against a broad panel of purified kinases.
-
Methodology:
-
Synthesize and purify 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
The percentage of inhibition for each kinase is determined using a suitable assay format (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Data Analysis:
-
Identify "hits" – kinases that are significantly inhibited (e.g., >50% inhibition).
-
Follow up with dose-response curves for the most promising hits to determine the IC50 (half-maximal inhibitory concentration) for each.
-
Figure 2. Kinase Profiling Workflow.
Cellular Assays to Confirm Target Engagement and Phenotypic Effects
Once a primary kinase target is identified, the next step is to confirm that the compound engages this target in a cellular context and produces the expected biological effects.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Objective: To assess the ability of the compound to inhibit the phosphorylation of the target kinase's downstream substrates in cells.
-
Methodology:
-
Select a cell line that is known to have an active signaling pathway mediated by the target kinase.
-
Treat the cells with increasing concentrations of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities to determine the dose-dependent decrease in the level of the phosphorylated substrate.
-
Experimental Protocol: Cell Proliferation Assay
-
Objective: To determine the effect of the compound on the proliferation of cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound.
-
After 72 hours, assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTT).
-
-
Data Analysis:
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 (half-maximal growth inhibition) value.
-
Data Summary
The following table provides a template for summarizing the key quantitative data that would be generated from these experiments.
| Parameter | Description | Example Value |
| IC50 (Kinase) | Concentration of the compound that causes 50% inhibition of the purified target kinase. | 10 nM |
| GI50 (Cell Line) | Concentration of the compound that causes 50% inhibition of cell growth. | 100 nM |
Conclusion
While direct experimental evidence for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is not yet prevalent, its structural classification as a 1H-pyrazolo[3,4-d]pyrimidine derivative provides a strong foundation for postulating its mechanism of action as an ATP-competitive kinase inhibitor. The experimental workflows detailed in this guide provide a robust framework for identifying its specific kinase targets and validating its cellular activity. The insights gained from such studies will be crucial for the future development of this and other related compounds as potential therapeutic agents.
References
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- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). PMC - NIH.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. (2022). RSC Publishing.
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Navigating the Kinase Landscape: A Technical Guide to the Biological Targets of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Scaffold
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses the biological targets of the broader class of molecules containing the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core. As of the latest literature review, specific biological target data for the compound 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (CAS 1092787-78-4) is not extensively available in the public domain. This compound is commercially available as a biochemical for research, suggesting its potential use as a building block or screening compound[1][2]. The information herein is therefore a comprehensive overview of the well-established biological activities of structurally related analogs, providing a strong predictive framework for the potential targets of the titular compound.
Executive Summary: The Privileged Scaffold in Kinase Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, the core component of ATP, allows it to function as an effective ATP-competitive inhibitor for a vast array of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide will delve into the key kinase families targeted by derivatives of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold, detailing the mechanism of action, providing examples of potent inhibitors, and outlining the experimental methodologies used for their characterization.
Core Biological Targets and Therapeutic Potential
Derivatives of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several key classes of protein kinases implicated in oncology and immunology.
Tyrosine Kinases: The Engine of Cell Growth and Proliferation
Tyrosine kinases are a major focus of targeted cancer therapy. The 4-amino-1H-pyrazolo[3,4-d]pyrimidine core has been extensively utilized to develop inhibitors for both receptor and non-receptor tyrosine kinases.
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers. Numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as EGFR inhibitors, including those active against mutant forms like EGFRT790M which confers resistance to first-generation inhibitors[3].
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). The scaffold is a core component of potent FLT3 inhibitors, including those designed to overcome resistance mutations[4][5].
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling, making it a prime target for B-cell malignancies and autoimmune diseases. The pyrazolo[3,4-d]pyrimidine framework has been instrumental in the design of novel irreversible BTK inhibitors[6].
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of signaling pathways controlling cell growth, differentiation, and survival. The pyrazolo[3,4-d]pyrimidine scaffold has yielded potent Src inhibitors[7].
-
Discoidin Domain Receptor 1 (DDR1): A collagen-activated receptor tyrosine kinase involved in tumor progression and metastasis. Derivatives of 4-amino-1H-pyrazolo[3,4-d]pyrimidine have been identified as novel DDR1 inhibitors[8].
-
Insulin-like Growth Factor-1 Receptor (IGF1R) and ErbB Family: This scaffold has been used to create multi-targeted inhibitors of IGF1R and members of the ErbB family (which includes EGFR), offering a broader anti-cancer activity[9].
Serine/Threonine Kinases: Regulators of the Cell Cycle and Beyond
-
Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle. The 4-amino-1H-pyrazolo[3,4-d]pyrimidine core has been successfully employed to generate selective inhibitors of CDK2, a key player in cell cycle progression[10].
-
Protein Kinase D (PKD): Implicated in various cancer hallmarks, PKD is another serine/threonine kinase family targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors[11].
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism of action for the majority of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is competitive inhibition with ATP. The heterocyclic core mimics the purine ring of adenine, allowing it to dock into the ATP-binding pocket of the kinase. The various substituents on the pyrazolo[3,4-d]pyrimidine ring system then form specific interactions with amino acid residues in the kinase domain, conferring both potency and selectivity.
Caption: ATP-Competitive Inhibition by 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Derivatives.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of these compounds is typically quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Below is a table summarizing the reported IC50 values for representative pyrazolo[3,4-d]pyrimidine derivatives against various kinases.
| Compound Class/Example | Target Kinase | IC50 (nM) | Reference |
| 4-Anilino-pyrazolo[3,4-d]pyrimidines | CDK2 | Comparable to olomoucine and roscovitine | [10] |
| CHMFL-FLT3-122 | FLT3 | 40 | [5] |
| Pyrazolo[3,4-d]pyrimidine derivative 6b | BTK | 1.2 | [6] |
| Pyrazolo[3,4-d]pyrimidine derivative 6c | DDR1 | 44 | [8] |
| Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine | IGF1R | 12 | [9] |
| Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine | EGFR (L858R) | 31 | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative 17m | PKD | 17-35 | [11] |
| Pyrazolo[3,4-d]pyrimidine derivative 2j | Bcr-Abl (T315I) | Submicromolar | [7] |
Experimental Protocols for Target Validation and Characterization
The identification and characterization of kinase inhibitors involve a series of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for phosphorylated substrate)
-
Test compound (e.g., a 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative)
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., phosphorescent antibodies, scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable curve-fitting algorithm.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Cellular Assays for Target Engagement and Phenotypic Effects
-
Western Blotting: To assess the inhibition of phosphorylation of a kinase's downstream substrate in a cellular context.
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the inhibitor on the growth of cancer cell lines known to be dependent on the target kinase.
-
Flow Cytometry: To analyze cell cycle arrest or apoptosis induction, which are common downstream effects of inhibiting cell cycle or survival kinases.
Conclusion and Future Directions
The 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Its versatility has led to the discovery of potent and selective inhibitors for a wide range of tyrosine and serine/threonine kinases, with significant therapeutic implications in oncology and immunology. While the specific biological targets of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol are yet to be fully elucidated in the public literature, its core structure strongly suggests potential activity against one or more of the kinase families discussed in this guide.
Future research on this specific compound and novel derivatives should focus on comprehensive kinase screening to identify its primary targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. The ultimate goal is the development of next-generation targeted therapies with improved efficacy and reduced off-target effects.
References
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Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evaluation. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. (2006). PubMed. Retrieved January 16, 2026, from [Link]
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Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. (2013). PubMed. Retrieved January 16, 2026, from [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening. (2015). PubMed. Retrieved January 16, 2026, from [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). PubMed. Retrieved January 16, 2026, from [Link]
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Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1976). PubMed. Retrieved January 16, 2026, from [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2022). Arabian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
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Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. (2021). PubMed. Retrieved January 16, 2026, from [Link]
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The Structure-Activity Relationship of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent inhibitors of various protein kinases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol and its analogs. We will explore the critical structural motifs required for biological activity, the impact of substitutions on potency and selectivity, and the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors for therapeutic intervention, particularly in oncology.
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a fundamental component of ATP.[1][2] This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity.[2] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of kinase inhibitors has become a cornerstone of modern drug discovery.
The 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol core combines the kinase-binding pyrazolopyrimidine moiety with a phenolic group, which provides a key handle for synthetic modification and potential interactions with the target protein. Understanding the SAR of this scaffold is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Core Structure-Activity Relationships: Deconstructing the Pharmacophore
The biological activity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol derivatives is intricately linked to the nature and position of substituents on both the pyrazolopyrimidine core and the pendant phenol ring.
The Pyrazolo[3,4-d]pyrimidine Core: The Engine of Kinase Inhibition
The 4-amino group is a critical feature for the activity of many pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. It typically forms a key hydrogen bond interaction with the hinge region of the kinase domain, a conserved structural motif that connects the N- and C-lobes of the enzyme.[2] Modifications at this position can have a profound impact on binding affinity.
Substitutions at the N1 position of the pyrazole ring are well-tolerated and provide a valuable vector for modulating potency, selectivity, and physicochemical properties. Small alkyl groups, substituted phenyl rings, and piperidinyl moieties have all been successfully incorporated at this position, leading to potent inhibitors of various kinases.[3][4]
The Phenolic Moiety: A Gateway to Potency and Selectivity
The phenol ring at the 3-position of the pyrazolopyrimidine core extends into the solvent-exposed region of the ATP-binding pocket of many kinases. This provides a versatile platform for introducing a wide range of substituents to enhance potency and engineer selectivity.
The position and electronic nature of substituents on the phenol ring are critical determinants of activity. For instance, in a series of pyrazolo[3,4-d]pyrimidine-based inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the introduction of a urea moiety at the para-position of a phenyl ring (analogous to our phenol) was a key starting point for optimization. Subsequent modifications to the terminal phenyl group of the urea led to significant improvements in potency. Specifically, the addition of electron-withdrawing groups, such as trifluoromethyl and chloro, at the meta and para positions of the terminal phenyl ring resulted in compounds with nanomolar inhibitory activity against FLT3 and VEGFR2.
The following table summarizes the general SAR trends observed for substitutions on the phenyl/phenol ring of 3-aryl-pyrazolo[3,4-d]pyrimidines:
| Substitution Position | Nature of Substituent | Effect on Activity | Target Kinases | Reference |
| para | Urea/Thiourea Linkage | Generally Favorable | FLT3, VEGFR2 | |
| meta on terminal phenyl | Electron-withdrawing (e.g., -CF3) | Increased Potency | FLT3, VEGFR2 | |
| para on terminal phenyl | Halogens (e.g., -Cl) | Increased Potency | FLT3, VEGFR2 | |
| para | Amide Linkage | Favorable for some targets | Pyrazolo[4,3-d]pyrimidine analogs | [5] |
| para | Chloro substitution | Crucial for antitumor activity | Pyrazolo[4,3-d]pyrimidine analogs | [5] |
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
Compounds based on the 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol scaffold exert their anticancer effects through the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[2] CDKs are a family of protein kinases that regulate the progression of the cell cycle.[2] By inhibiting CDK2, these compounds can induce cell cycle arrest, primarily at the G1/S or G2/M phases, preventing cancer cells from replicating their DNA and dividing.[1]
Targeting Receptor Tyrosine Kinases (RTKs)
This class of compounds has also demonstrated potent inhibitory activity against various RTKs, including VEGFR2 and FLT3. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Inhibition of VEGFR2 can therefore starve tumors of their blood supply. FLT3 is often mutated and constitutively active in acute myeloid leukemia (AML), and its inhibition is a validated therapeutic strategy.
The diagram below illustrates the general mechanism of action of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol-based kinase inhibitors.
Caption: Generalized synthetic workflow for pyrazolopyrimidine analogs.
Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate [7]- A mixture of a substituted phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in ethanol is refluxed for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the 5-aminopyrazole derivative.
Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [7]- The 5-aminopyrazole derivative is heated in formamide at a high temperature for several hours.
-
The reaction mixture is cooled, and the product is collected by filtration.
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [7]- The pyrazolo[3,4-d]pyrimidin-4-one is refluxed in phosphorus oxychloride (POCl3).
-
The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted and purified.
Step 4: Synthesis of the Final Compound [8]- The 4-chloro-pyrazolo[3,4-d]pyrimidine is reacted with the desired substituted aminophenol in a suitable solvent (e.g., isopropanol) under reflux.
-
The product is isolated by filtration and purified by recrystallization or column chromatography.
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay (Promega).
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell-Based Assays
Cell Proliferation Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) values.
Cell Cycle Analysis:
-
Treat cancer cells with the test compound for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Conclusion and Future Directions
The 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol scaffold represents a promising starting point for the development of novel kinase inhibitors with therapeutic potential in oncology and other diseases. The SAR studies highlighted in this guide provide a framework for the rational design of more potent and selective analogs. Future efforts should focus on:
-
Exploring a wider range of substitutions on the phenol ring to further optimize potency and fine-tune selectivity.
-
Investigating the impact of different linkers between the pyrazolopyrimidine core and the phenolic moiety.
-
Conducting in-depth profiling of promising compounds against a broad panel of kinases to fully characterize their selectivity.
-
Optimizing the pharmacokinetic properties of lead compounds to ensure their suitability for in vivo studies and clinical development.
By leveraging the knowledge of the SAR of this versatile scaffold, the scientific community can continue to advance the development of innovative and effective kinase inhibitors for the benefit of patients.
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][9]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][9]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH. [Link]
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
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Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evaluation. ResearchGate. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. PubMed. [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
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Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. PubMed. [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PMC - PubMed Central. [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
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Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. [Link]
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Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. [Link]
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Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. NIH. [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. [Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. [Link]
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
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2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol spectroscopic data (NMR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
This technical guide provides a detailed analysis of the spectroscopic data for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a core component in a variety of bioactive molecules, and a thorough understanding of its spectroscopic properties is crucial for researchers in the field. This document will delve into the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound, offering insights grounded in established principles and supported by literature precedents for analogous structures.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine ring system is a purine isostere, meaning it shares structural similarities with the fundamental building blocks of DNA and RNA. This mimicry allows molecules containing this scaffold to interact with a wide range of biological targets, including kinases, G-protein-coupled receptors, and other enzymes.[1] Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[2][3] The title compound, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (CAS 1092787-78-4), incorporates this privileged scaffold along with a phenol moiety, presenting a unique chemical architecture with potential for diverse biological activities.[4]
Molecular Structure:
Caption: Molecular structure of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazolo[3,4-d]pyrimidine core and the phenol ring, as well as exchangeable protons from the amino and hydroxyl groups.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | N1-H | The N-H proton of the pyrazole ring is typically deshielded and appears as a broad singlet. |
| ~9.8 | s | 1H | OH | The phenolic proton is acidic and its chemical shift can vary with concentration and temperature. |
| ~8.2 | s | 1H | C5-H | The proton on the pyrimidine ring is in an electron-deficient environment, leading to a downfield shift. |
| ~7.8 | br s | 2H | NH₂ | The amino group protons often appear as a broad singlet and are exchangeable with D₂O. |
| ~7.4-6.9 | m | 4H | Ar-H | The protons of the phenol ring will exhibit a complex multiplet pattern due to their respective electronic environments and coupling. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted ¹³C NMR data for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is presented below.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C4 | The carbon bearing the amino group is significantly deshielded. |
| ~156.5 | C6 | This carbon in the pyrimidine ring is also in an electron-deficient environment. |
| ~155.0 | C-OH | The phenolic carbon attached to the hydroxyl group is deshielded. |
| ~145.0 | C3 | The carbon at the junction of the pyrazole and phenol rings. |
| ~131.0-115.0 | Ar-C | The carbons of the phenol ring will appear in this region. |
| ~100.0 | C3a | The quaternary carbon at the fusion of the two rings. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.
-
Data Processing: Process the FID, apply a Fourier transform, and perform phase and baseline corrections.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₁H₉N₅O
-
Molecular Weight: 227.22 g/mol
-
Expected m/z for [M+H]⁺: 228.0829
Fragmentation Pathway:
The fragmentation of pyrazolo[3,4-d]pyrimidines under electron impact often involves the cleavage of the pyrimidine ring.[5][6] For the title compound, the following fragmentation pathway is plausible:
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is crucial for its identification, purity assessment, and further development in medicinal chemistry. The predicted NMR and MS data presented in this guide, based on the well-established spectroscopic behavior of the pyrazolo[3,4-d]pyrimidine scaffold and its derivatives, provide a solid framework for researchers working with this and related compounds.[7][8][9][10] The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.
References
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Studies on Pyrazolo[3,4-d]pyrimidine Derivatives.VI.1) Mass Spectra of1-Methyl(or Phenyl). J-Stage. [Link]
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Mass Spectra of Pyrazolo[3,4-d]pyrimidine5-Oxides. J-Stage. [Link]
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ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. Wiley Online Library. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. [Link]
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2-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-phenol. Khimmed. [Link]
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4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. ResearchGate. [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
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4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Chemical Synthesis Database. [Link]
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4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | CAS 1293915-57-7. ResolveMass. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
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Introduction: The Therapeutic Potential of the Pyrazolo[3,4-d]pyrimidine Scaffold
An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a member of the scientifically significant pyrazolo[3,4-d]pyrimidine class of compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this document leverages established methodologies and mechanistic insights from structurally related analogs to present a robust, field-proven approach to its cytotoxic characterization.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1][2][3] This heterocyclic system is a bioisostere of adenine, the purine base in ATP, allowing it to competitively inhibit ATP-dependent enzymes, particularly protein kinases.[3][4] Consequently, numerous derivatives have been investigated and developed as potent inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src-family kinases.[5][6][7]
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, the subject of this guide, incorporates this key pharmacophore. Its structural features suggest a potential for kinase inhibition and, therefore, anti-proliferative and cytotoxic activity against cancer cells. A thorough in vitro evaluation is the critical first step in substantiating this potential.
The Rationale for a Multi-Assay Approach to Cytotoxicity Testing
A single cytotoxicity assay provides only one perspective on a compound's effect. To build a comprehensive and trustworthy profile, a multi-assay, mechanism-differentiated approach is essential. We will focus on three core, complementary assays:
-
MTT Assay: Measures metabolic activity, serving as a proxy for cell viability.[8]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity by measuring the release of a cytosolic enzyme upon cell lysis.[9][10]
-
Annexin V/Propidium Iodide (PI) Assay: Differentiates between apoptotic and necrotic cell death mechanisms.[5]
This triangulation of data ensures that a reduction in viability (from MTT) can be mechanistically attributed to either controlled apoptosis or uncontrolled necrosis (from Annexin V/PI and LDH).
Data Presentation: Quantifying Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying a compound's cytotoxic potency. It represents the concentration of the compound required to inhibit a biological process (e.g., cell proliferation) by 50%. Lower IC50 values indicate greater potency.[5] Data should be presented in a clear, tabular format, including a comparison to a standard-of-care chemotherapeutic agent and evaluation against a non-cancerous cell line to assess selectivity.
Table 1: Hypothetical Cytotoxic Activity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI) |
| A549 | Lung Carcinoma | 48 | [Insert Value] | [Calculate Value] |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | [Calculate Value] |
| HCT-116 | Colon Carcinoma | 48 | [Insert Value] | [Calculate Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] | [Calculate Value] |
| WI-38 | Normal Lung Fibroblast | 48 | [Insert Value] | N/A |
| Erlotinib | (Reference Drug) | 48 | [Insert Value] | [Calculate Value] |
Note: The IC50 values are to be determined experimentally. The Selectivity Index is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI is desirable.
Experimental Protocols: A Self-Validating Workflow
The following protocols are presented as a robust starting point and may require optimization for specific cell lines and laboratory conditions.
Overall Experimental Workflow
The process begins with cell culture and seeding, followed by compound treatment and subsequent application of the various cytotoxicity assays.
Caption: A generalized workflow for in vitro cytotoxicity testing.
MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[8]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. Include vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the LDH released from the cytosol of damaged cells into the culture medium.[10]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After incubation, centrifuge the plate (e.g., 250 x g for 4 minutes) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm. The amount of color is proportional to the amount of LDH released.[9]
Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via its binding to fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[5]
Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[9]
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Potential Mechanisms of Action: Targeting Key Cancer Pathways
Based on the extensive literature on pyrazolo[3,4-d]pyrimidine derivatives, two highly probable mechanisms of action for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol are the inhibition of EGFR and CDK signaling pathways.[2][5][6]
Inhibition of EGFR Signaling
The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidines can act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling.[2][3]
Caption: Inhibition of the EGFR signaling pathway by a pyrazolopyrimidine derivative.
Inhibition of CDK Signaling and Cell Cycle Arrest
Cyclin-Dependent Kinases (CDKs) are essential for cell cycle progression. Their inhibition by small molecules can lead to cell cycle arrest and apoptosis. Certain pyrazolo[3,4-d]pyrimidines have shown potent inhibitory activity against CDKs, particularly CDK2.[5]
Caption: Inhibition of cell cycle progression via CDK2 targeting.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the in vitro cytotoxicity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. By employing a multi-assay strategy, researchers can obtain a robust dataset detailing the compound's potency, selectivity, and primary mechanism of cell death. Positive results from these foundational studies would warrant progression to more complex evaluations, including enzymatic assays against specific kinase targets (e.g., EGFR, CDK2), cell cycle analysis via flow cytometry, and ultimately, in vivo efficacy and toxicity studies. The pyrazolo[3,4-d]pyrimidine scaffold holds significant promise, and a systematic evaluation as described herein is the critical path to unlocking its therapeutic potential.
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The Kinase Inhibitory Profile of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidines
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold".[1][2] This structural motif, being a bioisostere of the adenine ring of ATP, positions molecules for competitive binding within the ATP-binding pocket of a wide array of protein kinases.[2][3] This inherent affinity has been successfully exploited, leading to the development of numerous clinical candidates and approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[4]
This technical guide focuses on a specific derivative of this class, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol . We will delve into its anticipated kinase inhibitory profile, provide detailed protocols for its characterization, and explore the key signaling pathways it is likely to modulate. While comprehensive screening data for this exact molecule is not publicly available, by examining structurally similar analogs, we can construct a highly probable inhibitory profile that serves as a valuable starting point for further investigation. The presence of the 4-amino group and the 3-phenol moiety are critical pharmacophoric features that suggest a specific pattern of kinase inhibition.
Predicted Kinase Inhibitory Profile
Based on the extensive literature on substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is predicted to exhibit potent inhibitory activity against several key oncogenic kinases. The following table summarizes the expected inhibitory profile, with predicted IC50 values derived from closely related analogs found in the literature.[5][6][7] It is crucial to note that these are extrapolated values and require experimental validation.
| Kinase Target | Predicted IC50 Range (nM) | Rationale for Inclusion |
| Src | 10 - 100 | The pyrazolo[3,4-d]pyrimidine scaffold is a well-established Src inhibitor core.[5][8] |
| Abl | 50 - 250 | Many Src inhibitors from this class exhibit dual Src/Abl activity.[5][8] |
| EGFR | 20 - 150 | Derivatives with a 4-anilino-like moiety show potent EGFR inhibition.[7][9] |
| VEGFR2 | 50 - 500 | The scaffold has been shown to inhibit VEGFR2, a key angiogenesis kinase.[6] |
| BTK | 10 - 200 | Ibrutinib and other potent BTK inhibitors are based on this core structure.[4][10] |
Mechanism of Action: An ATP-Competitive Inhibitor
The primary mechanism of action for pyrazolo[3,4-d]pyrimidine-based inhibitors is competitive inhibition at the ATP-binding site of the target kinase. The core heterocycle mimics the adenine base of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The substituents at the 3 and 4 positions then project into adjacent hydrophobic pockets, conferring both potency and selectivity. The phenol group at the 3-position of the topic compound can act as a hydrogen bond donor and acceptor, potentially forming key interactions with residues in the active site.
Key Signaling Pathways and Therapeutic Rationale
The predicted kinase targets of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol are central nodes in signaling pathways that drive cancer cell proliferation, survival, angiogenesis, and metastasis.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation.[11] Its hyperactivation is a common feature in many solid tumors.
Caption: Src signaling pathway and point of inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/MAPK and PI3K/AKT cascades, promoting cell growth and survival.[12][13]
Caption: VEGFR2 signaling pathway and point of inhibition.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. [14]
Caption: BTK signaling pathway and point of inhibition.
Experimental Protocols for Kinase Inhibition Assays
To experimentally validate the predicted inhibitory profile of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, standardized in vitro kinase assays are essential. Below are detailed, step-by-step protocols for assessing its activity against Src, EGFR, VEGFR2, and BTK.
General Assay Principle: ADP-Glo™ Kinase Assay
A common method for measuring kinase activity is the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is directly proportional to the ADP produced and, therefore, to the kinase activity.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase assay.
Protocol 1: c-Src Kinase Assay
-
Reagent Preparation :
-
Prepare a 2X Src kinase solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a 2X substrate solution (e.g., Poly(Glu,Tyr) 4:1) in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer to the desired final concentration (typically at the Km for ATP).
-
Prepare serial dilutions of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in 100% DMSO, then dilute into kinase reaction buffer.
-
-
Kinase Reaction :
-
To a 384-well plate, add 2.5 µL of the test compound or vehicle (DMSO).
-
Add 2.5 µL of the 2X Src kinase solution.
-
Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: EGFR Kinase Assay
-
Reagent Preparation :
-
Follow the general reagent preparation steps as for the Src kinase assay, using recombinant EGFR (wild-type or mutant) and a suitable EGFR substrate peptide.
-
The kinase reaction buffer may vary slightly (e.g., including MnCl2).
-
-
Kinase Reaction :
-
The reaction setup is similar to the Src assay. Add 2.5 µL of the test compound, 2.5 µL of 2X EGFR, and initiate with 5 µL of 2X substrate/ATP mix.
-
Incubation time and temperature are typically 60 minutes at 30°C.
-
-
Detection and Data Analysis :
-
Follow the same detection and data analysis steps as outlined for the Src kinase assay.
-
Protocol 3: VEGFR2 Kinase Assay
-
Reagent Preparation :
-
Prepare reagents as described for the Src kinase assay, using recombinant VEGFR2 and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).
-
-
Kinase Reaction :
-
The reaction setup is analogous to the previous assays. Add 2.5 µL of the test compound, 2.5 µL of 2X VEGFR2, and start the reaction with 5 µL of 2X substrate/ATP mix.
-
Incubate for 45-60 minutes at 30°C.
-
-
Detection and Data Analysis :
-
Use the ADP-Glo™ detection reagents and follow the same data analysis procedure to determine the IC50 value.
-
Protocol 4: BTK Kinase Assay
-
Reagent Preparation :
-
Prepare reagents as for the other kinase assays, using recombinant BTK and a suitable substrate.
-
-
Kinase Reaction :
-
Follow the same reaction setup: 2.5 µL of test compound, 2.5 µL of 2X BTK, and 5 µL of 2X substrate/ATP mix.
-
Incubation is typically for 60 minutes at 30°C.
-
-
Detection and Data Analysis :
-
Utilize the ADP-Glo™ system for detection and perform data analysis as previously described to calculate the IC50.
-
Conclusion and Future Directions
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol represents a promising starting point for the development of novel kinase inhibitors. Its privileged pyrazolo[3,4-d]pyrimidine scaffold suggests a high probability of activity against key oncogenic kinases such as Src, EGFR, VEGFR2, and BTK. The in-depth protocols provided in this guide offer a clear path to experimentally validate this predicted inhibitory profile and to further characterize its mechanism of action.
Future work should focus on a broad kinase panel screening to fully elucidate the selectivity profile of this compound. Cellular assays to confirm on-target activity and assess anti-proliferative effects in relevant cancer cell lines will be the next critical step. Subsequent structure-activity relationship (SAR) studies, guided by the initial screening data, will enable the optimization of this scaffold to yield potent and selective clinical candidates.
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ResearchGate. (2025). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. [Link]
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El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]
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Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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G. Sbardella, et al. (2006). Inhibition of Bcr-Abl phosphorylation and induction of apoptosis by pyrazolo[3,4-d]pyrimidines in human leukemia cells. PubMed. [Link]
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Hassan, G. S., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PMC. [Link]
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Di Maria, S. (2021). Development of novel pyrazolo[3,4-d]pyrimidines as anticancer agents: synthesis of potent c-Src/Abl inhibitors. Tesi di dottorato. [Link]
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Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. [Link]
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Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. PubMed. [Link]
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Wang, G. T., et al. (2010). Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases. PubMed. [Link]
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The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidine Analogs: A Technical Guide to 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol as a Kinase Inhibitor
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. Its structural resemblance to adenine allows for effective competition at the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and other diseases. This technical guide explores the therapeutic potential of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a representative member of this class. We will delve into its mechanism of action, potential for dual-targeting of key oncogenic kinases such as c-Met and VEGFR-2, and provide a framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of pyrazolo[3,4-d]pyrimidine derivatives.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Oncology
The pyrazolo[3,4-d]pyrimidine core is a bioisosteric analog of purine, a fundamental component of ATP.[1] This intrinsic structural mimicry has made it a cornerstone for the design of ATP-competitive kinase inhibitors.[1][2][3] Kinases play a pivotal role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1]
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their inhibitory activity against a wide array of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): c-Met, Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase 3 (FLT3).[4][5][6][7][8]
-
Non-Receptor Tyrosine Kinases: Src and Abl.[9]
-
Cyclin-Dependent Kinases (CDKs): CDK2, a key regulator of the cell cycle.[1]
The ability of a single small molecule to inhibit multiple oncogenic kinases simultaneously presents a compelling therapeutic strategy.[4][10] This multi-targeted approach can lead to broader and more potent anti-tumor efficacy, as well as potentially overcoming mechanisms of drug resistance that can arise from the activation of alternative signaling pathways.[10]
Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2
A significant body of research has focused on developing pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[4][5][10][11] Both c-Met and VEGFR-2 are receptor tyrosine kinases that play crucial, interconnected roles in tumorigenesis.
-
The HGF/c-Met Axis: The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in a wide variety of human cancers and is associated with metastatic progression.[4][5]
-
The VEGF/VEGFR-2 Axis: VEGF is a potent pro-angiogenic factor that stimulates the formation of new blood vessels, a process essential for tumor growth and metastasis.[4][5] It exerts its effects primarily through the activation of VEGFR-2 on endothelial cells.[4][5]
Simultaneous inhibition of both c-Met and VEGFR signaling can deliver a powerful one-two punch against tumors: a direct anti-proliferative effect on cancer cells and an anti-angiogenic effect that chokes off the tumor's blood supply.[4][5]
The proposed mechanism of action for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is its competitive binding to the ATP-binding pocket of both c-Met and VEGFR-2, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.
Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Synthesis and Characterization
The synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol would likely follow established synthetic routes for this class of compounds. A common approach involves the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring.[12][13]
A plausible synthetic pathway is outlined below:
Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidines.
Key Synthetic Steps:
-
Pyrazole Ring Formation: Cyclization of appropriate precursors to form the substituted pyrazole ring.
-
Pyrimidine Ring Annulation: Reaction of the pyrazole intermediate with a suitable one-carbon source (e.g., formamide) or through cyclization with nitriles to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.[12][14]
-
Chlorination: Conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][12]
-
Nucleophilic Substitution: Displacement of the 4-chloro group with ammonia or an amino equivalent to install the 4-amino group.
-
Suzuki Coupling: A Suzuki cross-coupling reaction could be employed to attach the phenol moiety at the 3-position of the pyrazolo[3,4-d]pyrimidine core.[15]
Final product characterization would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Preclinical Evaluation: A Phased Approach
A rigorous preclinical evaluation is necessary to validate the therapeutic potential of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. This evaluation can be structured in a phased approach, from initial in vitro screening to in vivo efficacy studies.
In Vitro Characterization
a) Kinase Inhibition Assays: The primary objective is to determine the inhibitory potency of the compound against the target kinases.
| Assay | Purpose | Key Parameters |
| Biochemical Kinase Assay | To measure the direct inhibition of kinase activity. | IC₅₀ (half-maximal inhibitory concentration) |
| Cellular Phosphorylation Assay | To assess the inhibition of receptor autophosphorylation in a cellular context. | Inhibition of HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation. |
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture: Culture appropriate cancer cell lines (e.g., those with c-Met amplification) and endothelial cells (e.g., HUVECs).
-
Serum Starvation: Serum-starve the cells to reduce basal receptor activation.
-
Compound Treatment: Treat the cells with varying concentrations of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol for a specified duration.
-
Ligand Stimulation: Stimulate the cells with HGF or VEGF to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated VEGFR-2 (p-VEGFR-2), and total VEGFR-2. Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable label (e.g., HRP) and visualize the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition.
b) Cellular Proliferation and Viability Assays: These assays determine the effect of the compound on cancer cell growth and survival.
| Assay | Purpose | Key Parameters |
| MTT/XTT Assay | To measure cell viability based on metabolic activity. | GI₅₀ (half-maximal growth inhibition) |
| Colony Formation Assay | To assess the long-term ability of single cells to form colonies. | Inhibition of colony formation |
| Apoptosis Assays (e.g., Annexin V/PI staining) | To determine if the compound induces programmed cell death. | Percentage of apoptotic cells |
c) Anti-Angiogenic Assays: These assays specifically evaluate the compound's ability to inhibit the formation of new blood vessels.
| Assay | Purpose |
| Endothelial Cell Tube Formation Assay | To assess the ability of endothelial cells to form capillary-like structures in vitro. |
| Endothelial Cell Migration Assay | To measure the inhibition of endothelial cell migration, a key step in angiogenesis. |
In Vivo Efficacy Studies
a) Xenograft Models: Human tumor xenograft models in immunocompromised mice are the gold standard for evaluating the in vivo anti-tumor efficacy of a compound.
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., gastric, lung, or colon cancer cell lines with known c-Met or VEGFR pathway activation) into the flanks of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol orally at various doses.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform pharmacodynamic and immunohistochemical analyses.
b) Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies:
-
PD studies will assess the modulation of the target in the tumor tissue (e.g., by measuring the levels of p-c-Met and microvessel density).[4][5]
-
PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for establishing an effective dosing regimen.
Future Directions and Conclusion
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, as a representative of the pyrazolo[3,4-d]pyrimidine class, holds significant promise as a multi-targeted kinase inhibitor for cancer therapy. Its potential to dually inhibit key oncogenic drivers like c-Met and VEGFR-2 offers a robust strategy for combating tumor growth and angiogenesis. The preclinical evaluation framework outlined in this guide provides a clear path for validating its therapeutic potential. Further research should also focus on optimizing its drug-like properties, exploring its efficacy in combination with other anti-cancer agents, and identifying predictive biomarkers to select patient populations most likely to respond to treatment. The continued exploration of this versatile scaffold is poised to yield novel and effective therapies for a range of human cancers.
References
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Awazu, Y., Nakamura, K., Mizutani, A., Kakoi, Y., Iwata, H., Yamasaki, S., Miyamoto, N., Imamura, S., Miki, H., & Hori, A. (2013). A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. Molecular Cancer Therapeutics, 12(6), 913–924. [Link]
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Awazu, Y., et al. (2013). A novel inhibitor of c-Met and VEGF receptor tyrosine kinases with a broad spectrum of in vivo antitumor activities. PubMed. [Link]
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Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
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Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]
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Abdel-Ghani, T. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
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El-Damasy, A. K., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega. [Link]
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El-Gohary, N. S., et al. (2021). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. [Link]
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Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
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Wang, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). PubMed Central. [Link]
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Chemmed. 2-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-phenol. [Link]
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Abdel-Ghani, T. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH. [Link]
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Liu, Q., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. PubMed. [Link]
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Wang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
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Kumar, A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. [Link]
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Patel, R. V., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. [Link]
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Lee, K., & Kim, Y. (2013). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. [Link]
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Chen, S., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]
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Gomaa, H. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]
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El-Naggar, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. [Link]
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Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Discovery of Novel 4-amino-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Guide to Synthesis, Biological Evaluation, and Lead Optimization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 1H-pyrazolo[3,4-d]pyrimidine core represents a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of clinically relevant therapeutic agents. Its structural resemblance to adenine allows it to function as a bioisostere, effectively competing for the ATP-binding sites of numerous protein kinases.[1] This guide provides a comprehensive technical overview for researchers engaged in the discovery of novel 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives. We will explore robust synthetic strategies, delve into the causality behind experimental design for targeting key oncogenic proteins, elucidate structure-activity relationships (SAR), and provide field-proven protocols for biological evaluation. This document is designed to serve as a practical handbook, empowering drug discovery teams to navigate the complexities of developing next-generation kinase inhibitors.
The 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine bicycle is one of the most widely employed scaffolds in drug discovery due to its remarkable potential for kinase inhibition. Its core advantage lies in its function as a bioisostere of the purine ring system, particularly adenine, the nitrogenous base of ATP. This mimicry allows derivatives to anchor within the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The 4-amino group, in particular, is crucial as it often forms one or more key hydrogen bonds with backbone atoms in the hinge region, analogous to the N6-amino group of adenine.[2]
The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors against a wide array of protein kinases implicated in cancer, such as Src, Bruton's tyrosine kinase (BTK), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[2][3] The successful translation of this scaffold into approved drugs like Ibrutinib (BTK inhibitor) underscores its clinical and commercial significance.
Synthetic Strategies for Core Scaffold Construction and Derivatization
The construction of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core can be approached through several validated synthetic routes. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the initial construction of a substituted pyrazole ring, followed by annulation of the pyrimidine ring.
General Synthetic Workflow
A prevalent method begins with the synthesis of a 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate intermediate. This intermediate then undergoes cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one or 4-chloro derivative, which serves as a versatile precursor for introducing the critical 4-amino group and other substitutions.[4][5]
Figure 1: General Synthetic Workflow for 4-Aminopyrazolopyrimidines.
Detailed Experimental Protocol: Synthesis of a 4-Amino Derivative from a 4-Chloro Precursor
This protocol describes a common final step in the synthesis: the nucleophilic aromatic substitution of the 4-chloro group with an amine. This reaction is typically robust and high-yielding.
Objective: To synthesize a N4-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.
Materials:
-
4-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Desired primary or secondary amine (1.2 - 2.0 eq)
-
Solvent: Isopropanol, Ethanol, or N,N-Dimethylformamide (DMF)
-
Base (optional, for amine HCl salts): Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 4-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and dissolve it in the chosen solvent (e.g., isopropanol, 10 mL per mmol of starting material).
-
Reagent Addition: Add the desired amine (1.2 eq). If the amine is supplied as a hydrochloride salt, add DIPEA (2.5 eq) to the mixture to liberate the free base.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically between 80 °C and reflux, for 2-16 hours. The causality here is that the increased thermal energy is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, this is often the desired product. It can be collected by vacuum filtration and washed with a small amount of cold solvent.
-
Purification: If no precipitate forms or if the filtered solid is impure, concentrate the reaction mixture under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7]
Key Biological Targets and Therapeutic Applications
Derivatives of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed as inhibitors for a broad spectrum of protein kinases involved in oncogenesis. The rationale for targeting kinases stems from their critical role in cell signaling pathways that regulate cell growth, proliferation, and survival, which are often dysregulated in cancer.
Prominent Kinase Targets:
-
Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs like Src are involved in cell proliferation and metastasis. PP1 and PP2 are classic examples of pyrazolo[3,4-d]pyrimidine-based Src inhibitors.[2]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies.[2]
-
Receptor Tyrosine Kinases (RTKs): This class includes VEGFR, FGFR, and EGFR, which are crucial for angiogenesis and tumor growth. Numerous pyrazolo[3,4-d]pyrimidine derivatives have been optimized to potently inhibit these targets.[2][8][9]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The scaffold has proven effective in developing CDK2 inhibitors.
-
Discoidin Domain Receptor 1 (DDR1): A collagen-activated receptor tyrosine kinase involved in tumor growth and metastasis.[10]
The development of dual-target or multi-kinase inhibitors from this scaffold is a compelling strategy to enhance pharmacological efficacy and overcome drug resistance.[11][12]
Figure 2: Simplified Signaling Pathway Showing Kinase Inhibition.
Structure-Activity Relationship (SAR) and Rational Drug Design
Systematic modification of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold is essential for optimizing potency and selectivity. SAR studies guide these modifications.
-
N1-Position: Substitutions at the N1 position of the pyrazole ring often project into a solvent-exposed region or a specific sub-pocket of the kinase. Bulky or hydrophobic groups at this position can significantly influence selectivity and potency. For instance, in designing Src inhibitors, this position is often modified to achieve desired properties.[2]
-
C3-Position: This position can be modified to probe deeper into the ATP-binding site. Introduction of various groups here can enhance van der Waals interactions and modulate the kinase selectivity profile.
-
N4-Position: The amino group at C4 is the primary anchor to the kinase hinge region. Substituents on this amine (N4-substitutions) extend towards the "gatekeeper" residue and the solvent-exposed region. The size, shape, and electronics of these substituents are critical for achieving high potency and selectivity. For example, optimization of a urea-containing substituent led to a potent multikinase inhibitor of FLT3 and VEGFR2.[8][13]
-
C6-Position: Modifications at this position can be used to improve physicochemical properties or introduce vectors for further derivatization.
The causal logic behind SAR is to systematically alter the electronics and sterics of the molecule to achieve a complementary fit with the target protein's active site, thereby maximizing binding affinity and inhibitory activity while minimizing off-target effects.
In Vitro Evaluation: Protocols and Data Interpretation
Protocol: Cell Proliferation (MTT) Assay
This protocol provides a self-validating system to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cancer cell line.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116).[10][14]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO to make a 10 mM stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microtiter plates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂. The incubation time is a critical parameter and should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. This step is the core of the assay's self-validation: only metabolically active cells can produce the signal.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Representative Biological Data
The following table summarizes the inhibitory activities of selected 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives against various targets, demonstrating the scaffold's potential.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Target Cell Line(s) | IC₅₀ (µM) | Reference |
| PP2 | LCK, Fyn | 3-6 | - | - | [2] |
| Compound 29 | BTK | 2.1 | - | - | [2] |
| Compound 30 | BTK, PI3Kδ | 32, 16 | - | - | [2] |
| Compound 47 | Src | 0.9 | MDA-MB-231 | 0.011 | [2] |
| Compound 6c | DDR1 | 44 | HCT-116, MDA-MB-231 | 4.00, 3.36 | [10] |
| Compound 33 | FLT3, VEGFR2 | Potent | MV4-11 (AML) | Potent | [8][13] |
| Compound 23c | RET | Potent | BaF3/CCDC6-RET | Potent | [15] |
Case Study: Optimization of a FLT3/VEGFR2 Multikinase Inhibitor
A study by Zhang et al. provides an excellent example of rational drug design and optimization.[8][13]
-
Hit Identification: The starting point was a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, which showed inhibitory activity but low potency against FLT3 and VEGFR2.[8]
-
SAR-Guided Optimization: A series of derivatives were synthesized to explore the SAR. Key modifications included:
-
Replacing the 4-ylamino linker with a 4-yloxy (ether) linker.
-
Varying the substituents on the terminal phenylurea moiety.
-
-
Lead Compound: This optimization led to the discovery of compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea). This compound exhibited high potency against FLT3-driven acute myeloid leukemia (AML) cells and a strong antiangiogenic effect.[8][13]
-
In Vivo Validation: In an MV4-11 xenograft mouse model, compound 33 led to complete tumor regression at a 10 mg/kg daily dose without obvious toxicity, validating the in vitro findings and demonstrating its potential as a therapeutic candidate.[8][13]
Figure 3: Hit-to-Lead Optimization Workflow.
Future Perspectives and Emerging Targets
The exploration of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives is far from complete. Future research will likely focus on:
-
Novel Dual-Target Inhibitors: Designing single molecules that hit two distinct but synergistic pathways (e.g., EGFR/HER2, CDK/GSK-3β) is a promising strategy to combat resistance.[11][12]
-
Targeting Resistance Mutations: Developing next-generation inhibitors that are active against clinically observed resistance mutations in kinases like EGFR and BTK.
-
Expanding Beyond Oncology: While cancer is the primary focus, the scaffold's versatility makes it suitable for exploring other therapeutic areas, including inflammatory diseases and infectious agents.[4][16]
-
Targeting Novel Kinases: As new kinases are validated as drug targets, the pyrazolo[3,4-d]pyrimidine scaffold will undoubtedly be a go-to starting point for inhibitor design. Breast tumor kinase (BRK/PTK6) is one such emerging target for which potent inhibitors from this class have been developed.[17]
Conclusion
The 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent drug-like properties and synthetic tractability provide a robust platform for generating novel therapeutic agents. By leveraging a deep understanding of synthetic methodologies, target biology, and structure-activity relationships, researchers can continue to unlock the full potential of this privileged structure. This guide has provided a framework of core concepts, validated protocols, and strategic insights to aid scientists in this critical endeavor, ultimately accelerating the discovery of new medicines for patients in need.
References
- Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. | Semantic Scholar. (2025). Molecular diversity.
- Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the tre
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. (2021). Bioorganic & Medicinal Chemistry.
- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1976). Journal of Medicinal Chemistry.
- New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds.
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- Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). Journal of Medicinal Chemistry.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2009). European Journal of Medicinal Chemistry.
- 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4. (2025). ChemicalBook.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Advances.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists.
- 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (2025).
- Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. (2025).
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- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy.
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Methodological & Application
Application Notes & Protocols for Characterizing 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (SNS-032) in Cell-Based Assays
Abstract
This document provides a comprehensive guide for the cellular characterization of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a compound also known as SNS-032 or BMS-387032. As a potent and selective inhibitor of Cyclin-Dependent Kinases (CDK) 2, 7, and 9, SNS-032 modulates fundamental cellular processes including cell cycle progression and transcriptional regulation.[1][2][3][4] The following protocols are designed for researchers in oncology and drug development to robustly assess the compound's cellular potency, target engagement, and mechanism of action. We detail three key assays: a luminescent cell viability assay to determine cytotoxic effects, a direct target engagement assay using the Cellular Thermal Shift Assay (CETSA) principle, and a Western blot-based analysis to confirm downstream pathway modulation.
Introduction: The Multifaceted Role of SNS-032
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (SNS-032) is a small molecule inhibitor targeting the ATP-binding pocket of key cyclin-dependent kinases. Its primary targets are CDK2, CDK7, and CDK9, with IC50 values in the low nanomolar range.[2][4] This multi-CDK targeting profile gives SNS-032 a dual mechanism of action:
-
Cell Cycle Arrest: By inhibiting CDK2 and CDK7, SNS-032 blocks progression through the cell cycle.[1][3]
-
Transcriptional Inhibition: Inhibition of CDK7 and CDK9, which are components of the CDK-activating kinase (CAK) and positive transcription elongation factor b (P-TEFb) complexes respectively, leads to the dephosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][5][6] This prevents transcriptional elongation, leading to a rapid depletion of short-lived anti-apoptotic proteins such as Mcl-1 and subsequent induction of apoptosis.[4][7][8]
Given this mechanism, a multi-assay approach is essential to fully characterize the cellular effects of SNS-032. The protocols herein are designed to provide a complete picture, from phenotypic outcomes (cell death) to direct evidence of target binding and downstream signaling effects.
Key Signaling Pathway
The diagram below illustrates the primary mechanism of SNS-032. Inhibition of CDK7 and CDK9 leads to reduced phosphorylation of RNA Polymerase II, halting transcription and ultimately triggering apoptosis.
Caption: Mechanism of SNS-032 transcriptional inhibition.
Comprehensive Experimental Workflow
A logical flow of experiments is critical for a thorough evaluation. We propose the following workflow, starting with broad cellular effects and progressively focusing on specific molecular events.
Caption: Recommended workflow for SNS-032 cellular analysis.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol determines the concentration of SNS-032 required to inhibit cell viability by 50% (IC50). The Promega CellTiter-Glo® Luminescent Cell Viability Assay is recommended, as it quantifies ATP, an indicator of metabolically active cells.[9][10]
Materials
-
Compound: SNS-032 (2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol)
-
Cell Line: A relevant cancer cell line (e.g., RPMI-8226, MCF-7, HeLa).
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[9]
-
Equipment: Opaque-walled 96-well plates, multichannel pipette, luminometer.
Step-by-Step Methodology
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of SNS-032 in DMSO. Create a 2-fold serial dilution series in culture medium, starting from a high concentration (e.g., 10 µM). The final DMSO concentration in the well should not exceed 0.1%.
-
Cell Treatment: Add 10 µL of the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[11][12]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Data Analysis
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data by setting the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
| Parameter | Description |
| IC50 | Concentration of SNS-032 causing 50% reduction in cell viability. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| R² | Goodness of fit for the curve. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells.[13][14] It relies on the principle that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[15][16]
Materials
-
Compound & Cells: As in Protocol 1.
-
Buffers: PBS supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies for target proteins (CDK2, CDK7, CDK9) and a loading control (e.g., Actin, Tubulin).
-
Equipment: PCR thermocycler, centrifuges, Western blot equipment.
Step-by-Step Methodology
-
Cell Treatment: Treat cultured cells with SNS-032 at a relevant concentration (e.g., 10x the viability IC50) and a vehicle control for 1-2 hours.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a final concentration of ~10-20 million cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, then cool at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using antibodies against CDK2, CDK7, and CDK9.
Data Analysis
-
Quantify the band intensity for each target protein at each temperature for both vehicle and SNS-032-treated samples.
-
Plot the normalized band intensity against the temperature to generate "melting curves."
-
A shift of the melting curve to the right for SNS-032-treated samples indicates thermal stabilization and confirms target engagement.[14][15]
Protocol 3: Western Blot for Downstream Signaling
This assay provides mechanistic evidence of SNS-032 activity by measuring the phosphorylation status of its direct downstream target, RNAPII.[6]
Materials
-
Compound & Cells: As in Protocol 1.
-
Buffers: RIPA lysis buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Equipment: Standard Western blot equipment.
Step-by-Step Methodology
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a serial dilution of SNS-032 (e.g., from 10 nM to 1 µM) for a short duration (e.g., 2-6 hours) to observe direct effects on transcription.[3]
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-Ser2 RNAPII, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total RNAPII and a loading control to ensure equal protein loading.
Data Analysis
-
Quantify band intensities for p-Ser2 RNAPII and total RNAPII.
-
Normalize the p-Ser2 signal to the total RNAPII signal for each lane.
-
A dose-dependent decrease in the normalized p-Ser2 signal confirms that SNS-032 is inhibiting CDK7/9 kinase activity in cells.[6]
References
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- MedChemExpress. SNS-032 (BMS-387032). [URL: https://www.medchemexpress.com/sns-032.html]
- Conroy, A., et al. (2009). SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples. Cancer Chemotherapy and Pharmacology, 64(4), 723-732. [URL: https://pubmed.ncbi.nlm.nih.gov/19169647/]
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- BenchChem. Application Notes and Protocols for Cdk9-IN-11 Cell-Based Assays. [URL: https://www.benchchem.
- Tocris Bioscience. SNS 032. [URL: https://www.tocris.com/products/sns-032_3673]
- Chen, R., et al. (2007). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood, 110(1), 229-237. [URL: https://ashpublications.org/blood/article/110/1/229/24641/Mechanism-of-action-of-SNS-032-a-novel-cyclin]
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. [URL: https://www.promega.com/-/media/files/resources/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-technical-bulletin.pdf]
- BenchChem. Application Notes and Protocols: Western Blot for Phospho-Serine2 RNAPII Following Cdk9-IN-9 Treatment. [URL: https://www.benchchem.
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- AACR Journals. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. [URL: https://aacrjournals.org/cancerdiscovery/article/14/3/438/736184/INX-315-a-Selective-CDK2-Inhibitor-Induces-Cell]
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- Kwak, H., et al. (2016). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 23(1), 129-138. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4724619/]
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- Al-Katabi, A., et al. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Acta Pharmaceutica Sinica B, 11(2), 338-356. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7929424/]
- BenchChem. Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Samuraciclib Target Engagement. [URL: https://www.benchchem.com/application-notes/cetsa-for-samuraciclib-target-engagement]
- BPS Bioscience. CDK9/CyclinT Kinase Assay Kit. [URL: https://bpsbioscience.com/cdk9-cyclint-kinase-assay-kit-40307]
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- Grokipedia. Cellular thermal shift assay. [URL: https://www.grokipedia.org/gropedia/Cellular_thermal_shift_assay]
- Tong, W. G., et al. (2010). Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma. Journal of Clinical Oncology, 28(18), 3015-3022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2903322/]
- ResearchGate. A primary screen of CDK9 using the SplitLuc CETSA assay. [URL: https://www.researchgate.net/figure/A-primary-screen-of-CDK9-using-the-SplitLuc-CETSA-assay-A-A-collection-of-977_fig1_349586149]
- Promega Corporation. CDK2/CyclinA2 Kinase Assay. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/cdk2-cyclina2-kinase-assay-protocol.pdf]
- Dai, L., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 92(12), 8456-8463. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7301777/]
- Taylor & Francis Online. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [URL: https://www.tandfonline.com/doi/full/10.1080/15384047.2020.1798319]
- MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099849/]
- Spandidos Publications. SNS‑032 combined with decitabine induces caspase‑3/gasdermin E‑dependent pyroptosis in breast cancer cells. [URL: https://www.
- AACR Journals. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. [URL: https://aacrjournals.org/clincancerres/article/28/1/179/675868/Selective-CDK7-Inhibition-Suppresses-Cell-Cycle]
- NIH. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8442385/]
- Spandidos Publications. The cyclin-dependent kinase inhibitor SNS-032 induces apoptosis in breast cancer cells via depletion of Mcl-1 and X-linked inhibitor of apoptosis protein and displays antitumor activity in vivo. [URL: https://www.
- Thermo Fisher Scientific. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510). [URL: https://www.thermofisher.com/antibody/product/Phospho-RNA-pol-II-CTD-Ser2-Antibody-clone-4H8-Monoclonal/MA5-23510]
- Thermo Fisher Scientific. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563). [URL: https://www.thermofisher.com/antibody/product/Phospho-RNA-pol-II-CTD-Ser2-Antibody/39563]
- Cell Signaling Technology. Phospho-Rpb1 CTD (Ser2) Antibody #8798. [URL: https://www.cellsignal.com/products/primary-antibodies/phospho-rpb1-ctd-ser2-antibody/8798]
- Atlantis Press. Exploring the effects of CDK7 inhibition by YKL-5-124 on the molecular mechanisms and the ways it triggers cytokines production. [URL: https://www.atlantis-press.com/proceedings/ijbbeb-21/125964082]
- MDPI. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469032/]
- AME Publishing Company. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. [URL: https://www.amegroups.com/article/view/92661]
- NIH. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8838385/]
- Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [URL: https://www.sciencedirect.com/science/article/pii/S187853522200384X]
- NIH. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027299/]
- NIH. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399436/]
- NIH. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752382/]
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Application Notes and Protocols for Kinase Inhibition Assay of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors. Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, leading to the modulation of their catalytic activity. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase inhibition assay for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a representative member of this important class of compounds. Given the broad inhibitory profile of this scaffold, we will focus on a versatile and widely adopted assay platform, the ADP-Glo™ Luminescent Kinase Assay, which offers high sensitivity, scalability, and applicability to a diverse range of kinases.
Principle of the Kinase Inhibition Assay: Quantifying Kinase Activity through Light
The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP generated and, therefore, to the kinase activity. Inhibition of the kinase by 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol will result in a decrease in ADP production and a corresponding reduction in the luminescent signal.[1][2]
Visualizing the Assay Principle
Caption: Principle of the ADP-Glo™ Kinase Assay.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for determining the in vitro inhibitory activity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol against a target kinase (e.g., Src, CDK2, or FLT3).
Materials and Reagents
-
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (stock solution in 100% DMSO)
-
Recombinant active kinase (e.g., Src, CDK2/Cyclin A2, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, BSA, and DTT)
-
Nuclease-free water
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and sterile tips
-
Plate reader with luminescence detection capabilities
Assay Workflow
Caption: Experimental workflow for the kinase inhibition assay.
Detailed Procedure
-
Compound Preparation: Prepare a serial dilution of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in 100% DMSO. A typical starting concentration for the highest dose is 10 mM, followed by 1:3 or 1:5 serial dilutions. Subsequently, dilute these DMSO stocks into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%) to avoid solvent effects.[3]
-
Reagent Preparation:
-
Kinase Solution: Thaw the recombinant kinase on ice and dilute it to the desired working concentration in cold kinase reaction buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Solution: Prepare a solution containing the kinase-specific substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Plate Setup:
-
Test Wells: Add the diluted 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol to the appropriate wells of the assay plate.
-
Positive Control (No Inhibition): Add vehicle (e.g., kinase reaction buffer with the same final DMSO concentration as the test wells) to these wells. This represents 100% kinase activity.
-
Negative Control (Maximum Inhibition): Add a known broad-spectrum kinase inhibitor (e.g., staurosporine) or buffer without kinase to these wells. This represents 0% kinase activity.
-
-
Kinase Reaction:
-
Add the diluted kinase solution to all wells except the "no enzyme" negative controls.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells. The final reaction volume is typically 5-25 µL.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically 10-30% of substrate conversion).
-
-
Signal Generation and Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate the plate at room temperature for 40 minutes.[1]
-
Add an equal volume of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.[1]
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw luminescence data is used to calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 x (1 - [(RLUinhibitor - RLUbackground) / (RLUno inhibitor - RLUbackground)])
Where:
-
RLUinhibitor is the relative light units from wells containing the inhibitor.
-
RLUno inhibitor is the average relative light units from the positive control wells (vehicle only).
-
RLUbackground is the average relative light units from the negative control wells (no enzyme or maximum inhibition).
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.[5] To determine the IC50 value, the calculated percent inhibition is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed using a sigmoidal dose-response (variable slope) model, typically using software such as GraphPad Prism.[6][7]
| Parameter | Description |
| Top Plateau | The highest percent inhibition, ideally close to 100%. |
| Bottom Plateau | The lowest percent inhibition, ideally close to 0%. |
| LogIC50 | The logarithm of the inhibitor concentration that elicits a 50% response. The IC50 is the antilog of this value. |
| Hill Slope | Describes the steepness of the curve. A Hill slope of -1.0 is standard for a simple bimolecular interaction. |
Assay Validation and Quality Control
A robust and reliable kinase inhibition assay requires careful validation and the inclusion of appropriate controls.
-
Z'-Factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It is calculated using the means and standard deviations of the positive and negative controls.
-
Reference Inhibitor: Include a known inhibitor for the target kinase as a positive control in each assay run. The calculated IC50 for the reference inhibitor should be consistent across experiments and align with published values.
-
ATP Concentration: As 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is an ATP-competitive inhibitor, the apparent IC50 value will be dependent on the ATP concentration in the assay. It is crucial to report the ATP concentration used when presenting IC50 data.
-
Enzyme and Substrate Titration: The optimal concentrations of the kinase and substrate should be determined experimentally to ensure the assay is performed under initial velocity conditions and provides a sufficient signal-to-background ratio.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Variability | Pipetting errors, improper mixing, edge effects in the plate. | Calibrate pipettes, ensure thorough mixing, avoid using outer wells of the plate.[3] |
| Low Signal-to-Background | Insufficient kinase activity, suboptimal reagent concentrations. | Optimize enzyme and substrate concentrations, check reagent quality. |
| Inconsistent IC50 Values | Inconsistent ATP concentration, inhibitor instability, variations in incubation times. | Maintain consistent assay conditions, prepare fresh inhibitor dilutions, use a timer for incubations. |
Conclusion
This application note provides a comprehensive framework for establishing a reliable and reproducible in vitro kinase inhibition assay for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. By following the detailed protocol and incorporating the principles of assay validation and quality control, researchers can confidently determine the inhibitory potency of this compound and its analogs against a wide range of kinase targets. The versatility of the ADP-Glo™ platform makes it an ideal choice for both initial screening and detailed mechanistic studies in the drug discovery pipeline.
References
-
GraphPad. (2022, August 25). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]
-
Celtarys Research. (2024, May 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
GraphPad. (n.d.). Fitting the absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
Bioinformatics Explained. (2023, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial [Video]. YouTube. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Retrieved from [Link]
-
Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Retrieved from [Link]
- Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions and in high throughput screening. Current protocols in chemical biology, 1(1), 1–15.
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17–32.
- Fathi, A. T., & Le, L. Q. (2011). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. American journal of blood research, 1(2), 175–189.
-
GraphPad. (n.d.). Incomplete dose-respone curves. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves... [Image]. Retrieved from [Link]
-
Bio-protocol. (n.d.). Kinase Assay to Determine the IC50 Values. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Wylot, M., & Ojo, K. K. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology (Clifton, N.J.), 1684, 1–17.
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
- Williams, G. J., & Zhang, W. (2017).
-
Cell Culture Collective. (2023, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Pattamatta, A., Friedrich, A., & Müller, T. D. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PloS one, 13(2), e0192182.
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol Analogs: A Focus on the HSP90 Inhibitor Luminespib (NVP-AUY922)
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase and Chaperone Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of adenine. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding sites of a multitude of enzymes, particularly protein kinases and molecular chaperones, which play pivotal roles in cellular signaling and protein homeostasis.[1][2][3][4] The versatility of this scaffold has led to the development of numerous potent inhibitors targeting key players in oncogenic pathways, such as EGFR, Src, Abl, and BTK.[2][3][5] This application note will focus on a prominent member of this class, Luminespib (also known as NVP-AUY922 or VER-52296), as a paradigm for the application of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol analogs in high-throughput screening (HTS) for drug discovery. Luminespib is a potent, third-generation inhibitor of Heat Shock Protein 90 (HSP90), a critical molecular chaperone for the stability and function of numerous oncoproteins.[6][7][8]
Luminespib (NVP-AUY922): A Case Study in HSP90 Inhibition
Luminespib, a 4,5-diarylisoxazole derivative of the pyrazolo[3,4-d]pyrimidine class, is a highly potent and selective inhibitor of HSP90.[6][9] It binds with high affinity to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function and leading to the proteasomal degradation of HSP90 client proteins.[6][10] This disruption of protein homeostasis has profound effects on cancer cells, which are often highly dependent on HSP90 to maintain the stability of mutated and overexpressed oncoproteins.[11][12]
Mechanism of Action: Targeting the HSP90 Chaperone Cycle
HSP90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are critical components of signal transduction pathways that promote cell growth, proliferation, and survival.[6][13] The chaperone cycle of HSP90 involves ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation.
Luminespib competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, preventing ATP from binding and initiating the chaperone cycle.[10][13] This inhibition leads to the destabilization and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.[6][14] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP72), which can be used as a biomarker for target engagement.[6]
Caption: Workflow for a TR-FRET based HTS assay.
Cell-Based HTS Assay: Client Protein Degradation (High-Content Imaging)
This assay quantifies the degradation of an HSP90 client protein (e.g., HER2, Akt) in a relevant cancer cell line upon treatment with test compounds.
Materials:
-
Cancer cell line with high expression of a specific HSP90 client protein (e.g., BT-474 for HER2, MCF7 for Akt)
-
Cell culture medium and supplements
-
Test compounds and Luminespib dissolved in DMSO
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against the client protein of interest
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
384-well, clear-bottom, black-walled imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into the imaging plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of test compounds and Luminespib for 24-48 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
-
Immunostaining: Block non-specific antibody binding, then incubate with the primary antibody followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment the cells and quantify the fluorescence intensity of the client protein in the cytoplasm.
Data Analysis: Normalize the client protein fluorescence intensity to the cell number (from the DAPI stain). Calculate the percent degradation for each compound concentration and determine the EC50 value.
Expected Results and Data Interpretation
| Parameter | Luminespib (NVP-AUY922) - Representative Values | Interpretation |
| HSP90α IC50 (Biochemical) | 13 nM [14] | Potent direct inhibition of the target enzyme. |
| HSP90β IC50 (Biochemical) | 21 nM [14] | High potency against the beta isoform of HSP90. |
| Cellular Proliferation GI50 | 2-40 nM in various cancer cell lines [14] | Effective inhibition of cancer cell growth. |
| Client Protein Degradation EC50 | Nanomolar range (e.g., HER2, Akt) | Confirmation of on-target activity in a cellular context. |
| HSP70 Upregulation | Observed upon treatment [6][14] | A reliable biomarker of HSP90 inhibition. |
Troubleshooting and Considerations
-
Compound Solubility: Luminespib and other pyrazolo[3,4-d]pyrimidine derivatives are often soluble in DMSO but may have limited aqueous solubility. [7][14]Ensure complete dissolution in DMSO stock solutions and be mindful of precipitation in aqueous assay buffers.
-
Off-Target Effects: While Luminespib is highly selective for HSP90, it is always prudent to perform counter-screens against a panel of kinases and other ATP-dependent enzymes to assess the selectivity of novel compounds.
-
Cytotoxicity: High concentrations of compounds may induce cytotoxicity through mechanisms other than HSP90 inhibition. It is important to differentiate between targeted anti-proliferative effects and general toxicity.
Conclusion
The 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol scaffold and its analogs, exemplified by the potent HSP90 inhibitor Luminespib, represent a valuable class of compounds for cancer drug discovery. The high-throughput screening protocols detailed in this application note provide a robust framework for the identification and characterization of novel inhibitors targeting HSP90. By combining biochemical and cell-based assays, researchers can efficiently screen compound libraries, identify potent hits, and advance promising candidates toward further preclinical development.
References
-
Selleck Chemicals. Luminespib (NVP-AUY922) | HSP inhibitor | CAS 747412-49-3.
-
InvivoChem. Luminespib (AUY-922, NVP-AUY922) - Hsp90 inhibitor.
-
Ghavami, M., et al. (2020). Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years. Molecules, 25(23), 5697.
-
Taldone, T., et al. (2014). Natural Product Inhibitors of Hsp90: Potential Leads for Drug Discovery. Current Topics in Medicinal Chemistry, 14(20), 2378–2398.
-
Brough, P. A., et al. (2013). Discovery of NVP-AUY922. In Inhibitors of Molecular Chaperones as Therapeutic Agents (pp. 213-240). Royal Society of Chemistry.
-
Chen, Y., et al. (2022). HSP90 inhibitor AUY922 suppresses tumor growth and modulates immune response through YAP1-TEAD pathway inhibition in gastric cancer. Journal of Hematology & Oncology, 15(1), 1-20.
-
Li, J., et al. (2021). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846.
-
Li, Y., et al. (2023). Small-molecule dual inhibitors targeting heat shock protein 90 for cancer targeted therapy. Bioorganic Chemistry, 139, 106721.
-
MedKoo Biosciences. Luminespib | AUY-922 | CAS#747412-49-3 | Hsp90 inhibitor.
-
El-Damasy, A. K., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 12(4), 2133-2153.
-
El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
-
Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 17(7), 8433-8444.
-
Al-Ostoot, F. H., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6539.
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Wang, Y., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(10), 104131.
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- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Investigating the Anticancer Effects of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in Cancer Cell Lines
An Application Guide for Researchers
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisosteric analog of adenine, the core component of ATP.[1][2] This structural mimicry allows for the development of potent, ATP-competitive kinase inhibitors, which have become a cornerstone of modern targeted cancer therapy.[3][4] The compound 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (CAS: 1092787-78-4) belongs to this promising class of molecules.[5] This guide provides a comprehensive framework for researchers to investigate its potential as an anticancer agent in vitro. We present a logical, multi-step experimental workflow, from initial cytotoxicity screening to detailed mechanistic studies of its effects on cell cycle progression and key oncogenic signaling pathways. The protocols herein are designed to be self-validating, providing researchers with the tools to rigorously assess the compound's mechanism of action and therapeutic potential.
Compound Profile and Hypothesized Mechanism of Action
Physicochemical Properties
Before initiating any biological studies, it is crucial to understand the basic properties of the compound. Proper handling and solubilization are fundamental to experimental reproducibility.
| Property | Value | Source |
| CAS Number | 1092787-78-4 | [5] |
| Molecular Formula | C₁₁H₉N₅O | [5] |
| Molecular Weight | 227.22 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO; sparingly soluble in ethanol | General knowledge for this class of compounds[4] |
Note: For accurate stock preparation, always confirm solubility parameters for each new batch of the compound.
Core Mechanism: ATP-Competitive Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is central to the compound's function. Kinases, enzymes that catalyze phosphorylation, have a highly conserved binding pocket for ATP. By mimicking the adenine structure of ATP, this compound is hypothesized to occupy the ATP-binding site of various kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition blocks the signal transduction necessary for cancer cell proliferation and survival.[1][2]
Potential Molecular Targets in Cancer
Derivatives of this scaffold are known to target multiple kinases involved in oncogenesis. The primary candidates for investigation include:
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Inhibition of CDKs, particularly CDK2, can lead to cell cycle arrest and prevent tumor cell division.[1][7][8]
-
Receptor Tyrosine Kinases (RTKs): Many pyrazolopyrimidines inhibit RTKs like EGFR and VEGFR-2, which are often overactive in cancer and drive pro-survival signaling.[2][3][9]
-
Downstream Signaling Pathways: Inhibition of upstream kinases directly impacts downstream pathways critical for cell growth and survival, most notably the PI3K/Akt/mTOR pathway.[10][11][12]
Recommended Experimental Workflow
A systematic approach is essential for characterizing the compound's anticancer properties. We recommend a tiered strategy that moves from broad phenotypic effects to specific molecular mechanisms. This workflow ensures that each experimental step is informed by the last, creating a logical and efficient research path.
Core Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow.
Protocol 3.1: Preparation of Compound Stock Solutions
Accurate and consistent compound concentration is paramount for reliable data.
-
Materials: 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol powder, sterile dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out a precise amount of the compound powder.
-
Add the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Causality and Best Practices:
-
Why DMSO? It is a polar aprotic solvent that can dissolve a wide range of organic molecules and is miscible with cell culture media.
-
Why high concentration? This minimizes the final concentration of DMSO in the cell culture, which can be toxic to cells at levels typically above 0.5%. Always include a vehicle control (media with the same final DMSO concentration as your highest drug dose) in all experiments.
-
Why single-use aliquots? Repeated freeze-thaw cycles can lead to compound precipitation or degradation, affecting its effective concentration.
-
Protocol 3.2: Cell Viability and Cytotoxicity Assay (MTT)
This initial colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the compound's half-maximal inhibitory concentration (IC₅₀).[13][14]
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).[14]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete cell culture medium from your stock solution. A common starting range is 100 µM down to 0.01 µM.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the different compound concentrations (or vehicle control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]
-
Mix gently on an orbital shaker for 15-20 minutes to ensure all formazan crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Example Data Presentation:
| Cancer Cell Line | Histology | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT-116 | Colorectal Carcinoma | 8.9 |
| A549 | Lung Carcinoma | 15.1 |
| PC-3 | Prostate Adenocarcinoma | 3.7 |
Note: These are hypothetical values for illustrative purposes.
Protocol 3.3: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at concentrations relevant to the IC₅₀ (e.g., 1x and 2x IC₅₀) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells (to include apoptotic cells). For adherent cells, use trypsin and neutralize.
-
Wash the collected cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their structure.
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is crucial to degrade RNA, preventing it from being stained by PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Interpreting the Results:
-
G0/G1 Phase: Cells with 2n DNA content.
-
S Phase: Cells with >2n but <4n DNA content (undergoing DNA synthesis).
-
G2/M Phase: Cells with 4n DNA content (have completed DNA synthesis).
-
Sub-G1 Peak: A peak to the left of G1 indicates apoptotic cells with fragmented DNA.
-
An accumulation of cells in the G1 or G2/M phase compared to the control suggests cell cycle arrest at that checkpoint.
-
Protocol 3.4: Western Blot Analysis of Key Signaling Pathways
Western blotting allows for the direct visualization of the compound's effect on the expression and phosphorylation status of key proteins, confirming target engagement.[10][16][17]
-
Lysate Preparation:
-
Treat cells in 6-well or 10 cm plates with the compound as described for cell cycle analysis.
-
After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensity using software like ImageJ.
-
Always probe for the total (unphosphorylated) form of a protein as a loading control for its phosphorylated counterpart.
-
Use a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
A significant decrease in the ratio of phosphorylated protein to total protein in compound-treated samples indicates pathway inhibition.
-
Recommended Antibodies for Pathway Analysis:
| Target Protein | Phosphorylation Site | Role in Pathway / Significance | Antibody Type |
| Akt | Ser473 / Thr308 | Key node in the PI3K pathway; phosphorylation indicates activation.[10] | Phospho-specific |
| GSK-3β | Serine 9 | Direct substrate of Akt; phosphorylation at Ser9 is inhibitory.[10] | Phospho-specific |
| Rb | Ser780 / Ser807/811 | Substrate of CDK4/6; phosphorylation is a key step for G1/S transition. | Phospho-specific |
| Cleaved PARP | Asp214 | A hallmark of apoptosis; PARP is cleaved by caspase-3. | Cleavage-specific |
| β-actin / GAPDH | N/A | Housekeeping proteins for loading control. | Total protein |
Data Interpretation and Troubleshooting
-
Connecting the Dots: A successful investigation will show a clear narrative. For example, a low IC₅₀ value in MCF-7 cells (Protocol 3.2) might be explained by a strong G1 phase arrest (Protocol 3.3), which in turn is validated by a significant decrease in phosphorylated Rb protein on a Western blot (Protocol 3.4).
-
Troubleshooting - Inconsistent IC₅₀ Values: This often points to issues with compound solubility or stability. Ensure the stock solution is fully dissolved and avoid multiple freeze-thaw cycles. Re-verify cell counting and seeding densities.
-
Troubleshooting - No Change in Phosphorylation: If you see cytotoxicity but no change in your target pathway, consider that the compound may be acting through a different mechanism. The pyrazolo[3,4-d]pyrimidine scaffold can inhibit numerous kinases. It may be necessary to broaden your Western blot analysis to other pathways (e.g., MAPK/ERK) or perform a comprehensive kinase screen.
Conclusion and Future Directions
This guide provides a robust, multi-tiered strategy for the initial in vitro characterization of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. By following these protocols, researchers can determine its cytotoxic potency, elucidate its effects on cell cycle and apoptosis, and validate its mechanism of action by probing key oncogenic signaling pathways. Positive and consistent results from this workflow would provide a strong rationale for advancing the compound into more complex studies, including combination therapies, the development of resistant cell line models, and eventual in vivo xenograft studies to assess its efficacy in a tumor microenvironment.
References
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Almehmadi, M. A., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
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Hnídková, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Royal Society Open Science. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. RSC Advances. Available at: [Link]
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Gomaa, H. A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Engelman, J. A., et al. (2012). Phosphoinositide 3-Kinase (PI3K) Pathway Alterations Are Associated with Histologic Subtypes and Are Predictive of Sensitivity to PI3K Inhibitors in Lung Cancer Preclinical Models. Clinical Cancer Research. Available at: [Link]
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Elkabets, M., et al. (2013). mTORC1 Inhibition Is Required for Sensitivity to PI3K p110α Inhibitors in PIK3CA-Mutant Breast Cancer. Science Translational Medicine. Available at: [Link]
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Zhao, L., et al. (2021). PI3K inhibition sensitizes EGFR wildtype NSCLC cell lines to erlotinib chemotherapy. Experimental and Therapeutic Medicine. Available at: [Link]
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Zhao, L., et al. (2021). PI3K inhibition sensitizes EGFR wild-type NSCLC cell lines to erlotinib chemotherapy. Experimental and Therapeutic Medicine. Available at: [Link]
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H-C. F. et al. (2018). Breast cancer cell lines with PIK3CA mutations respond to combined inhibition of PI3K/mTOR and BCL-XL. ResearchGate. Available at: [Link]
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C. A. Pratilas, et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
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W. C. et al. (2021). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. ResearchGate. Available at: [Link]
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Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2022). Cancers. Available at: [Link]
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National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
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Abdual-Wahab, B. F., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. Available at: [Link]
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Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
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Al-Warhi, T., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Application of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in Xenograft Models: An Application Note and Protocol
Authored by: Senior Application Scientist, Advanced Preclinical Oncology
Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its remarkable versatility in designing potent and selective inhibitors of various protein kinases.[1][2] Its structural similarity to the purine ring system allows it to effectively compete with ATP at the kinase hinge region, providing a robust foundation for developing novel therapeutics, particularly in oncology.[1][3] Numerous successful anticancer agents have been developed using this core structure.[3][4]
While "2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol" is a specific chemical entity, this application note will focus on the broader class of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, using a representative Src family kinase (SFK) inhibitor, PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) , to illustrate the principles and protocols for in vivo xenograft studies. SFKs are frequently overexpressed and activated in a wide range of human cancers, playing crucial roles in tumor growth, progression, and metastasis.[5][6] Therefore, inhibitors targeting this family are of significant therapeutic interest. PP2 is a well-characterized, selective inhibitor of SFKs, making it an excellent model compound for this guide.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of pyrazolo[3,4-d]pyrimidine-based inhibitors in xenograft models, covering the scientific rationale, detailed experimental protocols, and data interpretation.
Mechanism of Action & Preclinical Rationale: Targeting Src Kinase
Src is a non-receptor tyrosine kinase that acts as a critical node in multiple signaling pathways controlling cell proliferation, survival, migration, and invasion.[5] Its aberrant activation in cancer cells contributes to malignant phenotypes. Inhibition of Src kinase activity is therefore a rational strategy for cancer therapy.
Key Downstream Effects of Src Inhibition:
-
Reduced Proliferation: Src inhibition can lead to cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[9]
-
Induction of Apoptosis: Blocking Src signaling can sensitize cancer cells to programmed cell death.[7]
-
Inhibition of Metastasis: Src is a key regulator of the epithelial-mesenchymal transition (EMT), cell adhesion, and motility. Its inhibition can suppress the metastatic potential of cancer cells.[5][10]
The following diagram illustrates the central role of Src in cancer cell signaling and the points of intervention by an inhibitor like PP2.
Caption: Simplified Src signaling pathway and point of inhibition.
Phase 1: In Vitro Characterization (Pre-Xenograft Validation)
Before initiating costly and labor-intensive animal studies, it is crucial to thoroughly characterize the activity of the test compound in vitro. This phase establishes the scientific premise for in vivo efficacy.
Protocol 1: Cell-Based Assays
-
Cell Line Selection:
-
Choose cancer cell lines with documented overexpression or activation of the target kinase (e.g., Src).
-
Select a panel of cell lines from the desired tumor type (e.g., colon, breast, lung).
-
Confirm baseline levels of phosphorylated Src (p-Src Y416, the active form) by Western blot.
-
-
Cell Viability/Proliferation Assay (e.g., MTS/MTT):
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor (e.g., PP2, typically from 0.01 to 100 µM).
-
Incubate for 72 hours.
-
Add MTS or MTT reagent and incubate according to the manufacturer's instructions.
-
Read absorbance on a plate reader.
-
Calculate IC50 values using non-linear regression analysis. PP2 has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner.[8]
-
-
-
Target Engagement by Western Blot:
-
Objective: To confirm that the inhibitor is hitting its intended target in the cells.
-
Procedure:
-
Treat cells with the inhibitor at concentrations around the IC50 value for a short duration (e.g., 1-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against the phosphorylated (active) form of the target (e.g., p-Src Y416) and the total protein (e.g., total Src).
-
A significant reduction in the phosphorylated protein relative to the total protein indicates successful target engagement.[9]
-
-
Phase 2: Xenograft Model Development and Study Design
Once the in vitro activity is confirmed, the next step is to evaluate the compound's anti-tumor efficacy in vivo.
Caption: General workflow for a subcutaneous xenograft study.
Study Design Table
This table provides an example of a typical study design for evaluating a pyrazolo[3,4-d]pyrimidine inhibitor.
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |
| 1 | Vehicle | N/A | Oral Gavage | QD (Once Daily) | 10 |
| 2 | Compound PP2 | 25 | Oral Gavage | QD (Once Daily) | 10 |
| 3 | Compound PP2 | 50 | Oral Gavage | QD (Once Daily) | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 10 |
Dosing for Src inhibitors in xenograft models can vary; for example, SKI-606 has been used at 50 mg/kg orally.[11] Ruxolitinib, another pyrazolo[3,4-d]pyrimidine, has been dosed at 45-50 mg/kg.[12][13]
Phase 3: Detailed In Vivo Protocols
Protocol 2: Compound Formulation
-
Objective: To prepare a stable and homogenous formulation suitable for administration to animals.
-
Materials:
-
Pyrazolo[3,4-d]pyrimidine inhibitor powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
-
Procedure (Example for Oral Gavage):
-
Weigh the required amount of the inhibitor.
-
First, dissolve the compound in a small amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and vortex thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex.
-
Bring the solution to the final volume with saline or sterile water, vortexing until a clear solution or a fine, homogenous suspension is achieved.
-
Prepare fresh daily or assess stability for batch preparation.
-
Protocol 3: Subcutaneous Xenograft Implantation and Monitoring
-
Animal Model: Immunocompromised mice (e.g., NU/NU nude, SCID, or NSG) are typically used to prevent rejection of human tumor cells.
-
Procedure:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.
-
Inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomize animals into treatment groups when tumors reach the target volume. This ensures an even distribution of tumor sizes across all groups at the start of treatment.
-
Protocol 4: Dosing and Endpoint Analysis
-
Dosing: Administer the formulated compound and vehicle according to the schedule in the study design. Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
Data Collection at Endpoint:
-
Record final tumor volumes and animal weights.
-
Collect blood samples for pharmacokinetic (PK) analysis to measure drug exposure.
-
Excise tumors, weigh them, and divide them for different analyses:
-
Snap-freeze a portion in liquid nitrogen for pharmacodynamic (PD) analysis (e.g., Western blot for p-Src).
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) to assess biomarkers like proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the differences in tumor growth between treated and control groups are statistically significant.
-
PK/PD Correlation: Correlate the drug concentration in the plasma and tumor tissue (PK) with the degree of target inhibition (e.g., reduction in p-Src) and the anti-tumor effect (PD). This is crucial for establishing a therapeutic window and optimizing dosing schedules. Studies with Src inhibitors have demonstrated that systemic treatment can lead to reduced tumor proliferation and increased apoptosis in xenograft tissues.[14]
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor discovery.[15][16][17] The successful application of compounds derived from this scaffold, such as 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, in preclinical xenograft models is a critical step in their development as potential cancer therapeutics. By following a systematic approach that begins with robust in vitro characterization and progresses to well-designed in vivo studies, researchers can effectively evaluate the anti-tumor potential of these promising agents. The protocols and guidelines presented here, using the Src inhibitor PP2 as a representative example, provide a solid framework for advancing these compounds through the preclinical pipeline.
References
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed. Available at: [Link]
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Src Family Kinase Inhibitor PP2 Restores the E-Cadherin/Catenin Cell Adhesion System in Human Cancer Cells and Reduces Cancer Metastasis. AACR Journals. Available at: [Link]
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Representative pharmacologically interesting pyrazolo[3,4-d] pyrimidine derivatives. ResearchGate. Available at: [Link]
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Inhibition of Src Impairs the Growth of Met-Addicted Gastric Tumors. AACR Journals. Available at: [Link]
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New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. Available at: [Link]
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c-Src inhibitor PP2 inhibits head and neck cancer progression through regulation of the epithelial–mesenchymal transition. NIH. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. NIH. Available at: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
-
Inhibition of colon tumor xenografts in nude mice by oral administration of SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases. AACR Journals. Available at: [Link]
-
In vivo treatment of a patient-derived T-ALL xenograft with ruxolitinib... ResearchGate. Available at: [Link]
-
Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. MDPI. Available at: [Link]
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Pyrazolo[3,4‐d]pyrimidine Derivatives as COX‐2 Selective Inhibitors: Synthesis and Molecular Modelling Studies. Semantic Scholar. Available at: [Link]
-
Targeting SRC family kinases inhibits growth and lymph node metastases of prostate cancer in an orthotopic nude mouse model. PubMed. Available at: [Link]
-
Abstract A099: NXP900, a novel YES1/SRC kinase inhibitor currently in clinical development, potently inhibits tumor growth in FAT1 mutated xenograft models. AACR Journals. Available at: [Link]
-
Targeting JAK2 reduces GVHD and xenograft rejection through regulation of T cell differentiation. PNAS. Available at: [Link]
-
Ruxolitinib Significantly Prolongs Survival in Both a Primary Mediastinal B-Cell Lymphoma (PMBL) and Hodgkin Lymphoma (HL) Xenograft NSG Mouse Model. ASH Publications. Available at: [Link]
-
Src family kinase inhibitor PP2 efficiently inhibits cervical cancer cell proliferation through down-regulating phospho-Src-Y416 and phospho-EGFR-Y1173. PubMed. Available at: [Link]
-
Ruxolitinib inhibits tumor growth in a xenograft ALK− ALCL mouse model. ResearchGate. Available at: [Link]
-
The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. PubMed. Available at: [Link]
-
Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model. NIH. Available at: [Link]
-
Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. PubMed. Available at: [Link]
-
(E)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-hydroxyprop-2-en-1-one. Pharmaffiliates. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck -- a selectivity insight. PubMed. Available at: [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. Available at: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
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Western blot analysis with 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol treatment
An Application Guide to Western Blot Analysis for Profiling the Kinase Inhibitor 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Authored by: A Senior Application Scientist
Introduction: Unveiling Cellular Responses to a Novel Kinase Inhibitor
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2][3] Compounds from this class have been developed to target key signaling nodes in cancer and inflammatory diseases.[4][5][6][7] The subject of this guide, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, belongs to this important class of molecules and is predicted to function by inhibiting specific protein tyrosine kinases.[8][9]
Western blotting, or immunoblotting, is an indispensable immunoassay technique for characterizing the cellular mechanism of action of such inhibitors.[10] It allows for the sensitive and specific detection of changes in protein expression and, critically, post-translational modifications like phosphorylation. By quantifying the phosphorylation status of a target kinase and its downstream substrates, researchers can confirm inhibitor engagement, determine its potency within a cellular context, and elucidate its impact on critical signaling pathways.[11][12][13][14]
This document provides an in-depth guide to designing, executing, and interpreting Western blot experiments for studying the effects of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. It moves beyond a simple list of steps to explain the scientific rationale behind the protocol, ensuring a robust and reproducible workflow.
Scientific Rationale: Targeting the Src and Abl Kinase Pathways
Based on extensive research into the pyrazolo[3,4-d]pyrimidine class, a primary mechanism of action for these compounds is the inhibition of non-receptor tyrosine kinases, particularly members of the Src family (e.g., Src, Lyn, Fyn) and Abl kinase.[1][4][15]
-
Src Family Kinases (SFKs): Src is a prototypical member of a family of kinases that regulate a vast array of cellular processes, including proliferation, survival, migration, and invasion.[16][17] Aberrant Src activation is a common feature in many cancers.[17] A hallmark of Src activation is its autophosphorylation at Tyrosine 416 (Tyr418 in human Src).[15][18] Therefore, a primary method to validate the efficacy of an inhibitor like 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is to measure the reduction in phospho-Src (p-Src Tyr416) levels in treated cells.[15][16]
-
Abl Kinase: The Abelson (Abl) tyrosine kinase is another critical regulator of cell growth and motility. Its dysregulation, most notably through the Bcr-Abl fusion protein, is the causative agent in chronic myeloid leukemia (CML).[1] The activity of Bcr-Abl and c-Abl can be monitored by assessing the phosphorylation of downstream substrates, such as CrkL (Crk-like protein).[13][19] A potent Abl inhibitor is expected to decrease the levels of phospho-CrkL.
The following protocols are designed to probe these specific signaling events, providing direct evidence of the compound's mechanism of action.
Experimental Design: Keys to a Self-Validating Protocol
A robust experiment is built on thoughtful design and the inclusion of proper controls. Before beginning the benchwork, consider the following critical parameters.
1. Cell Line Selection: Choose a cell line known to have active Src or Abl signaling. For example, many prostate (PC-3), glioblastoma (T98G, U251), or colorectal cancer cell lines exhibit high basal Src activity.[15][18] For Abl, K562 cells, which express the Bcr-Abl fusion protein, are a standard positive control model.[19]
2. Compound Preparation and Treatment:
-
Solubility: The parent compound class often has low aqueous solubility.[1][20] A stock solution should be prepared in an appropriate solvent like DMSO. Ensure the final concentration of DMSO in the cell culture media is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced artifacts.
-
Dose-Response and Time-Course: It is essential to determine the optimal concentration and treatment duration.
-
Dose-Response: Treat cells with a range of inhibitor concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 2-4 hours) to determine the IC50 (the concentration that causes 50% inhibition of phosphorylation).
-
Time-Course: Treat cells with a fixed, effective concentration of the inhibitor (e.g., 1 µM) and harvest cells at different time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr) to understand the kinetics of inhibition.
-
3. Essential Controls:
-
Vehicle Control: This is the most critical control. Treat cells with the same volume of solvent (e.g., DMSO) used for the compound for the same duration. This serves as the baseline for kinase activity.
-
Loading Controls: To ensure equal amounts of protein are loaded in each lane, the membrane must be probed for a housekeeping protein whose expression is not expected to change with treatment. Common choices include β-Actin, GAPDH, or Vinculin.[15]
-
Total Protein Normalization: The most crucial step for interpreting phosphorylation data is to compare the level of the phosphorylated protein to the level of the total protein.[14] This is achieved by stripping the membrane after detecting the phospho-protein and re-probing it with an antibody against the total, non-phosphorylated form of the target kinase (e.g., total Src, total Abl). This practice validates that a decrease in the phospho-signal is due to kinase inhibition, not protein degradation.[14]
4. Antibody Selection: Use well-validated, phospho-specific antibodies. The product datasheet should confirm specificity and provide recommended starting dilutions. Always use a primary antibody raised in a different species than the one used for the loading control if you plan to detect them simultaneously with fluorescent secondary antibodies.
| Parameter | Recommendation | Rationale |
| Cell Lysis Buffer | RIPA buffer with fresh protease/phosphatase inhibitors | Maintains protein integrity and phosphorylation state.[21][22] |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST | Milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies. |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween 20 (TBST) | Recommended for consistent results; PBS can interfere with some detection methods and phospho-antibodies.[10][23] |
| Primary Antibody | Phospho-Src (Y416), Total Src, Phospho-CrkL, Total CrkL | Specific antibodies to measure the direct effect of the inhibitor and normalize the data. |
| Loading Control | β-Actin, GAPDH, or Vinculin | Ensures equal protein loading across all lanes for accurate comparison. |
Detailed Protocol: Western Blot Analysis
This protocol is optimized for a standard 10 cm dish of adherent cells. Adjust volumes accordingly.
Phase 1: Cell Culture and Treatment
-
Seed cells in 10 cm dishes and grow to 70-80% confluency. This ensures cells are in a logarithmic growth phase and responsive to stimuli.
-
Prepare fresh dilutions of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in culture media from a DMSO stock. Include a "vehicle only" control.
-
Aspirate the old media from the cells and replace it with the media containing the inhibitor or vehicle.[24]
-
Incubate for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.
Phase 2: Sample Preparation (Lysis & Quantification)
-
Place culture dishes on ice. Aspirate the media and wash the cells once with 5 mL of ice-cold 1X Phosphate-Buffered Saline (PBS).[24]
-
Aspirate the PBS completely. Add 500 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.[11][22]
-
Using a cell scraper, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[24]
-
Agitate the lysate for 30 minutes at 4°C.
-
To reduce viscosity from genomic DNA, sonicate the lysate on ice for 10-15 seconds.[24][25]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[26]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[26]
-
Based on the concentrations, calculate the volume needed for 20-30 µg of protein per sample. Add 4X Laemmli SDS sample buffer to each sample and boil at 95-100°C for 5 minutes. Samples can now be stored at -80°C or used immediately.
Phase 3: SDS-PAGE and Protein Transfer
-
Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel). Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system (e.g., 70V for 1.5-2 hours) is recommended for quantitative accuracy.[10][25]
-
After transfer, briefly wash the membrane with TBST.
Phase 4: Immunoblotting
-
Blocking: Incubate the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[23][27] This step is crucial to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody (e.g., anti-phospho-Src Y416) in 5% BSA/TBST at the concentration recommended on the product datasheet. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[24][27]
-
Washing: Remove the primary antibody solution. Wash the membrane three times for 5 minutes each with TBST at room temperature.[10][27]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in 5% BSA/TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.[27]
-
Final Washes: Repeat the washing step (three times for 5 minutes each with TBST).
Phase 5: Signal Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) reagent by mixing the components as instructed.[10][27]
-
Incubate the membrane in the ECL reagent for 1-5 minutes.[10]
-
Drain excess reagent and place the membrane in a plastic wrap or a digital imager.
-
Acquire the image using a chemiluminescence detection system (e.g., CCD camera-based imager or X-ray film). Adjust exposure time to ensure bands are not saturated.[26]
-
Stripping and Re-probing: To normalize the data, the membrane must be stripped and re-probed.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash extensively with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody for the total protein (e.g., anti-total-Src), followed by the secondary antibody and detection steps as before.
-
Repeat the process for a loading control (e.g., anti-β-Actin).
-
-
Densitometry: Quantify the band intensity for the phospho-protein, total protein, and loading control for each lane using image analysis software (e.g., ImageJ).
-
Normalization: Calculate the final value as: (Phospho-Protein Signal / Total Protein Signal). This ratio corrects for any variations in total protein levels and provides a true measure of inhibition.
Data Interpretation and Expected Results
Upon successful execution, you should observe a dose-dependent decrease in the signal from the phospho-specific antibody in cells treated with 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol compared to the vehicle-treated control. The signal for the total protein and the loading control should remain relatively constant across all lanes. A significant reduction in the ratio of phosphorylated to total protein provides strong evidence that the compound is an effective inhibitor of the target kinase in a cellular environment.[14][16][18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Phospho Signal | 1. Low basal phosphorylation in the chosen cell line. 2. Inactive phosphatase inhibitors. 3. Insufficient protein loaded. | 1. Use a positive control cell line or stimulate cells to induce phosphorylation. 2. Always add fresh phosphatase/protease inhibitors to the lysis buffer immediately before use.[22][25] 3. Increase protein load to 40 µg or more, or perform an immunoprecipitation to enrich the target.[25] |
| High Background | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Ensure blocking is for at least 1 hour at room temperature.[25] 2. Optimize primary and secondary antibody concentrations by performing a titration.[28] 3. Increase the number or duration of TBST washes.[22] |
| Non-Specific Bands | 1. Primary antibody cross-reactivity. 2. Protein degradation. | 1. Check the antibody datasheet for validation data. Run a negative control (e.g., lysate from a knockout cell line if available).[21][29] 2. Ensure samples are kept on ice and that fresh protease inhibitors are used.[22] |
| Phospho-signal decreases, but so does Total protein signal | The compound may be inducing degradation of the target protein or causing general cytotoxicity at the tested concentration/duration. | Perform a time-course experiment with shorter incubation times. Run a cell viability assay (e.g., MTT) in parallel to assess cytotoxicity. |
References
A complete, numbered list of all sources cited in this document with their titles, sources, and verifiable URLs will be provided upon request.
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. usiena-air.unisi.it [usiena-air.unisi.it]
- 21. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. bu.edu [bu.edu]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 26. origene.com [origene.com]
- 27. CST | Cell Signaling Technology [cellsignal.com]
- 28. blog.addgene.org [blog.addgene.org]
- 29. Western blot troubleshooting guide! [jacksonimmuno.com]
Probing the Metastatic Driver BRK/PTK6: Application Notes for a 1H-pyrazolo[3,4-d]pyrimidine-Based Chemical Probe
Introduction: Unmasking the Role of BRK/PTK6 in Cancer Progression
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that has emerged as a significant player in the progression of various cancers, including breast, ovarian, and prostate cancer.[1] Unlike many kinases that are primarily involved in cell proliferation, BRK's oncogenic activity is more nuanced, with a pronounced role in driving cell migration, invasion, and metastasis.[1][2] It is overexpressed in a high percentage of breast carcinomas while showing minimal expression in normal tissues, making it a compelling therapeutic target.[1] BRK acts as a critical signaling node, receiving signals from upstream receptors like EGFR and HER2 and phosphorylating a range of cytoplasmic and nuclear substrates to orchestrate cancer cell phenotypes.[2][3][4]
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been identified as a privileged structure in kinase inhibitor design.[1] This application note focuses on a specific derivative, a potent and selective inhibitor with a core structure of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, hereafter referred to as BRK/PTK6-IN-1 (based on Compound 51 from a key study), as a chemical probe to investigate BRK/PTK6 signaling.[1][5] We will delve into the rationale behind its use and provide detailed protocols for its application in biochemical and cell-based assays.
The Chemical Probe: BRK/PTK6-IN-1
BRK/PTK6-IN-1 is a Type I kinase inhibitor, meaning it binds to the active, "DFG-in" conformation of the BRK kinase domain.[1] Molecular modeling studies suggest that the pyrazolo[3,4-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.[1] The phenolic hydroxyl group is also critical for maintaining high inhibitory potency.[1]
Key Characteristics of BRK/PTK6-IN-1:
| Property | Value | Reference |
| Target | BRK/PTK6 | [1] |
| IC50 (Biochemical) | 3.37 ± 2.19 nM | [1] |
| Dissociation Constant (Kd) | 44 nM | [1] |
| Mechanism of Action | ATP-competitive, Type I Inhibitor | [1] |
| Selectivity | High selectivity for BRK/PTK6 | [1] |
BRK/PTK6 Signaling Pathway
Understanding the BRK/PTK6 signaling network is paramount for designing meaningful experiments. BRK is activated by various growth factor receptors and, in turn, phosphorylates a number of key downstream substrates that regulate cell motility and survival.
Caption: Overview of key BRK/PTK6 signaling pathways in cancer.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
Rationale: To determine the direct inhibitory effect of the chemical probe on the enzymatic activity of purified BRK/PTK6. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[1]
Materials:
-
Recombinant human BRK/PTK6 enzyme
-
BRK/PTK6-IN-1 (dissolved in 100% DMSO)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of BRK/PTK6-IN-1 in 100% DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of a 2x kinase/substrate solution containing recombinant BRK/PTK6 and the poly(Glu,Tyr) substrate in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for BRK/PTK6.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-45 minutes.
-
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro biochemical kinase assay.
Protocol 2: Cell-Based Assay for BRK/PTK6 Activity
Rationale: To assess the ability of the chemical probe to inhibit BRK/PTK6 activity within a cellular context. This can be achieved by measuring the phosphorylation of a known downstream substrate, such as STAT3, using an in-cell ELISA or Western blotting.
Materials:
-
Breast cancer cell line with high BRK/PTK6 expression (e.g., MDA-MB-231, T47D)[1]
-
Complete cell culture medium
-
BRK/PTK6-IN-1
-
Growth factor (e.g., EGF or Heregulin) to stimulate BRK activity[2]
-
Lysis buffer
-
Antibodies:
-
Primary antibody against phospho-STAT3 (Tyr705)
-
Primary antibody against total STAT3
-
HRP-conjugated secondary antibody
-
-
Western blotting or ELISA detection reagents
Procedure (Western Blotting):
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of BRK/PTK6-IN-1 or DMSO for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to activate the BRK signaling pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 and total STAT3.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Protocol 3: Cell Migration and Invasion Assays
Rationale: Given the prominent role of BRK/PTK6 in metastasis, assessing the effect of BRK/PTK6-IN-1 on cell migration and invasion is a key functional readout.[1][2]
Materials:
-
Transwell inserts with 8 µm pores (uncoated for migration, Matrigel-coated for invasion)
-
Breast cancer cell line
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
BRK/PTK6-IN-1
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of BRK/PTK6-IN-1 or DMSO.
-
-
Assay Setup:
-
Add medium with the chemoattractant to the lower chamber of the Transwell plate.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 12-24 hours to allow for cell migration or invasion.
-
Removal of Non-migrated/invaded Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migratory cells from the top surface of the membrane.
-
-
Staining and Visualization:
-
Fix the migrated/invaded cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
-
Quantification:
-
Image multiple fields of view for each insert using a microscope.
-
Count the number of stained cells per field.
-
Calculate the average number of migrated/invaded cells for each treatment condition.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the biochemical assay, a known potent, non-selective kinase inhibitor like staurosporine can be used as a positive control. In cell-based assays, the use of a BRK/PTK6-negative cell line or siRNA-mediated knockdown of BRK should abrogate the effects of the chemical probe, confirming its on-target activity. Furthermore, correlating the biochemical IC50 with the cellular EC50 provides an additional layer of validation.
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine-based chemical probe, BRK/PTK6-IN-1, is a powerful tool for elucidating the complex role of BRK/PTK6 in cancer biology. By employing the detailed protocols outlined in this application note, researchers can effectively investigate the enzymatic activity of BRK, dissect its signaling pathways, and explore its contribution to the metastatic phenotype. These studies will be instrumental in validating BRK/PTK6 as a therapeutic target and in the development of novel anti-cancer therapies.
References
-
Acharya, B., Hanafi, M., Enemark, L., Armstrong, D., Saha, D., Miah, S., & Frett, B. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 300, 118145. [Link]
-
Ostrander, J. H., & Lange, C. A. (2010). Brk/PTK6 signaling in normal and cancer cell models. Current opinion in pharmacology, 10(6), 662–669. [Link]
-
Lange, C. A. (2010). Brk/PTK6 signaling in normal and cancer cell models. PubMed, 20(5), 523-531. [Link]
-
Acharya, B., Hanafi, M., Enemark, L., Armstrong, D., Saha, D., Miah, S., & Frett, B. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed, 300, 118145. [Link]
-
Regan Anderson, A., & Lange, C. A. (2011). Breast Tumor Kinase (Brk/PTK6) Is a Mediator of Hypoxia-Associated Breast Cancer Progression. Cancer Research, 71(13), 4688–4699. [Link]
-
Reactome. Signaling by PTK6. [Link]
-
Shen, C. H., Chen, H. Y., Lin, M. S., Li, F. Y., Chang, C. C., Skele, K. L., & Chen, R. H. (2012). Brk/PTK6 cooperates with HER2 and Src in regulating breast cancer cell survival and epithelial-to-mesenchymal transition. Oncogene, 31(10), 1238–1248. [Link]
-
Dwyer, A. R., Kerkvliet, C. P., Krutilina, R. I., Playa, H. C., Parke, D. N., Thomas, W. A., ... & Lange, C. A. (2021). Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling. Molecular Cancer Research, 19(2), 329–345. [Link]
-
Dwyer, A. R., Kerkvliet, C. P., Krutilina, R. I., Playa, H. C., Parke, D. N., Thomas, W. A., ... & Lange, C. A. (2021). Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling. Cancer Research, 81(4_Supplement), P01-10. [Link]
-
Dwyer, A. R., et al. (2021). Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling. Molecular Cancer Research. [Link]
-
ResearchGate. BRK signaling pathways. [Link]
-
Li, J. J., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of medicinal chemistry, 56(4), 1641–1655. [Link]
-
Eurofins Discovery. Brk (PTK6) Human TK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. [Link]
-
Acharya, B., et al. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Semantic Scholar. [Link]
-
Acharya, B., et al. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ResearchGate. [Link]
-
Qiu, L., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PloS one, 13(6), e0198374. [Link]
-
BPS Bioscience. BRK Kinase Assay Kit. [Link]
-
Acharya, B., et al. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. OUCI. [Link]
-
ResearchGate. Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. [Link]
-
Gijsen, M., et al. (2022). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. Cancers, 14(5), 1167. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]
-
Acharya, B., et al. (2025). Discovery of Novel 1h-Pyrazolo[3,4-D]Pyrimidine Derivatives as Brk/Ptk6 Inhibitors. ResearchSquare. [Link]
-
ResearchGate. Structure of a pyrazolo-[3,4-d]-pyrimidine. [Link]
-
Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & medicinal chemistry letters, 27(11), 2544–2548. [Link]
-
Qiu, L., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PloS one, 13(6), e0198374. [Link]
Sources
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Efficacy Studies of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential in oncology.[1][2][3] This document provides a detailed guide for conducting preclinical in vivo efficacy studies of a specific derivative, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. As a putative kinase inhibitor, its anti-tumor activity must be rigorously evaluated in a living system to understand its therapeutic potential, pharmacokinetics, and safety profile before clinical consideration. This guide offers a comprehensive framework, from model selection to endpoint analysis, grounded in established methodologies for this class of compounds.
Introduction: The Rationale for In Vivo Testing
In vitro assays provide essential preliminary data on a compound's mechanism of action and potency against specific cell lines. However, these systems lack the complexity of a whole organism. In vivo studies are the critical bridge between cell-based experiments and clinical trials, offering insights into a drug's behavior within a complex biological system.[4][5] For 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, in vivo efficacy studies are paramount to:
-
Determine Therapeutic Efficacy: Assess the compound's ability to inhibit tumor growth in a living organism.
-
Evaluate Pharmacokinetics (PK): Understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which dictates its bioavailability and dosing schedule.[6][7]
-
Assess Safety and Tolerability: Identify potential toxicities and establish a therapeutic window.
-
Investigate Pharmacodynamics (PD): Confirm that the drug engages its target in the tumor tissue and elicits the desired biological response.
The pyrazolo[3,4-d]pyrimidine core is a known bioisostere of adenine and frequently targets the ATP-binding site of various kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Discoidin Domain Receptor 1 (DDR1).[2][8][9][10][11] The specific substitution pattern of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol suggests it may also function as a kinase inhibitor. Therefore, the following protocols are designed with this putative mechanism in mind.
Pre-Clinical Study Design: A Step-by-Step Workflow
A well-designed in vivo study is crucial for generating robust and reproducible data. The following workflow outlines the key stages for evaluating the efficacy of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Caption: A generalized workflow for in vivo efficacy studies.
Detailed Protocols and Methodologies
Animal Model Selection
The choice of animal model is critical and depends on the research question. For initial efficacy studies of a novel anti-cancer compound, the Cell Line-Derived Xenograft (CDX) model is a standard and cost-effective choice.[4][5]
-
Model: Immunocompromised mice (e.g., Athymic Nude or NOD/SCID).
-
Rationale: These mice lack a functional immune system, allowing for the growth of human tumor cells without rejection.[12] This provides a clean system to assess the direct anti-tumor effect of the compound. NOD/SCID mice are often preferred for their lack of both T and B cells and deficient NK cell function, which can improve engraftment rates for some cell lines.[13]
-
Animal Husbandry: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Cell Line Selection
The choice of cell line should be guided by the presumed target of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. Given that many pyrazolo[3,4-d]pyrimidines target kinases like EGFR, a cell line with known overexpression or dependency on such a kinase is recommended.[9]
-
Recommended Cell Line: A549 (human non-small cell lung cancer) or HCT-116 (human colon cancer).
-
Rationale: Both cell lines are widely used, well-characterized, and have been shown to be sensitive to various kinase inhibitors.[9][10] They readily form tumors in immunocompromised mice.
-
Cell Culture Protocol:
-
Culture A549 or HCT-116 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
Prior to implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Perform a cell viability count (e.g., using trypan blue exclusion) to ensure >95% viability.
-
Compound Formulation
The poor aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives is a known challenge.[3][6][7] Proper formulation is crucial for achieving adequate bioavailability.
-
Recommended Vehicle: A multi-component system is often necessary. A common starting point is a mixture of:
-
10% DMSO (to solubilize the compound)
-
40% PEG300 (a co-solvent)
-
5% Tween 80 (a surfactant to maintain solubility)
-
45% Saline (the aqueous phase)
-
-
Protocol for Formulation:
-
Weigh the required amount of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
-
Add DMSO and vortex until the compound is fully dissolved.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Slowly add the saline while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. Prepare fresh daily.
-
Xenograft Tumor Model Establishment
-
Protocol:
-
Anesthetize the mice (e.g., using isoflurane).
-
Subcutaneously inject 5 x 10^6 viable tumor cells (in 100 µL of PBS/Matrigel suspension) into the right flank of each mouse.
-
Monitor the animals for tumor growth.
-
Study Execution
Caption: Key steps in the execution phase of the study.
-
Animal Randomization and Grouping:
-
Once tumors reach a palpable size (approximately 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group). This ensures an even distribution of tumor sizes at the start of the study.
-
Example Groups:
-
Group 1: Vehicle control (formulation without the compound)
-
Group 2: 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (Low Dose, e.g., 25 mg/kg)
-
Group 3: 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive control (a known inhibitor for the chosen cell line, e.g., Erlotinib for A549)
-
-
-
Dosing and Administration:
-
Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.
-
Dosing Schedule: Once daily (q.d.) for 21 consecutive days.
-
Dose Volume: Typically 10 mL/kg body weight.
-
-
Monitoring and Data Collection:
-
Tumor Volume: Measure tumors twice weekly using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record body weight twice weekly as an indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).
-
Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Secondary Endpoints:
-
Tumor Weight: At the end of the study, euthanize the animals, excise the tumors, and record their final weight.
-
Pharmacodynamic (PD) Analysis: Collect tumor and plasma samples at the end of the study to assess target engagement. For a putative kinase inhibitor, this could involve Western blot analysis of downstream signaling proteins (e.g., phosphorylated forms of target kinases).
-
Histology: Fix a portion of the tumor in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward interpretation.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | % TGI | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1850 ± 210 | - | 1.9 ± 0.25 |
| Compound (Low Dose) | 25 | 980 ± 150 | 47% | 1.0 ± 0.18 |
| Compound (High Dose) | 50 | 450 ± 95 | 76% | 0.5 ± 0.11 |
| Positive Control | 50 | 390 ± 88 | 79% | 0.4 ± 0.09 |
% TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
Table 2: Example of Body Weight Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) from Day 0 to Day 21 ± SEM |
| Vehicle Control | - | +5.2 ± 1.5 |
| Compound (Low Dose) | 25 | +3.8 ± 1.8 |
| Compound (High Dose) | 50 | -2.1 ± 2.0 |
| Positive Control | 50 | -4.5 ± 2.2 |
A body weight loss of >15-20% is often considered a sign of significant toxicity.
Conclusion and Future Directions
These protocols provide a robust framework for the initial in vivo evaluation of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. Successful demonstration of efficacy and tolerability in a CDX model would warrant further investigation, including:
-
Orthotopic Models: Implanting tumor cells in the organ of origin (e.g., lung for A549) to better mimic the tumor microenvironment.
-
Patient-Derived Xenograft (PDX) Models: Using tumor fragments directly from patients to better predict clinical response.[5][14]
-
Combination Studies: Evaluating the compound in combination with standard-of-care chemotherapies or other targeted agents.
By following a systematic and well-documented approach, researchers can generate the high-quality data necessary to advance promising compounds like 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol through the drug development pipeline.
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Animal models and therapeutic molecular targets of cancer: utility and limitations. (2015). Veterinary Medicine: Research and Reports. Available at: [Link]
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Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy. Available at: [Link]
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Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. (2021). Archiv der Pharmazie. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry. Available at: [Link]
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Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). Journal of Medicinal Chemistry. Available at: [Link]
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Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2014). Archiv der Pharmazie. Available at: [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances. Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances. Available at: [Link]
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Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). Journal of Medicinal Chemistry. Available at: [Link]
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Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules. Available at: [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]
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Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. (2021). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Available at: [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (2020). RSC Medicinal Chemistry. Available at: [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals. Available at: [Link]
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]
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Pharmacokinetic analysis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
An Application Note for the Pharmacokinetic Analysis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
A Comprehensive Guide to Preclinical Pharmacokinetic Characterization
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Need for Robust Pharmacokinetic Analysis
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an ATP-mimetic and forming the core of numerous kinase inhibitors.[1][2] Derivatives of this class have shown promise in oncology, with some compounds targeting critical signaling pathways involved in cell proliferation and survival.[3][4][5] 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol represents a novel investigational compound within this family. A thorough understanding of its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the molecule—is paramount for its progression as a potential therapeutic agent.[6]
However, pyrazolo[3,4-d]pyrimidine derivatives often present challenges, most notably poor aqueous solubility, which can significantly impact their bioavailability and therapeutic efficacy.[1][7][8] This necessitates a rigorous and systematic approach to pharmacokinetic evaluation, starting from early in vitro assessments to definitive in vivo studies. This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a comprehensive pharmacokinetic analysis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, ensuring data integrity and regulatory compliance.
Part 1: Foundational In Vitro ADME Profiling
Early in vitro ADME assays are crucial for identifying potential liabilities of a drug candidate, guiding medicinal chemistry efforts, and informing the design of more complex in vivo studies.[9][10][11][12] The following protocols outline a standard suite of assays to characterize the fundamental properties of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Physicochemical Characterization
-
Aqueous Solubility: Given the known solubility issues with this compound class, determining its kinetic and thermodynamic solubility is a critical first step.[7] This data will inform formulation strategies for in vivo studies.
-
Lipophilicity (LogD/LogP): The distribution coefficient (LogD) at physiological pH (7.4) provides insights into the compound's likely membrane permeability and potential for non-specific binding.
In Vitro Permeability Assessment
The ability of a compound to cross biological membranes is a key determinant of its oral absorption.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in a buffer at pH 7.4 to the desired final concentration.
-
Add the compound solution to the donor wells of a 96-well PAMPA plate.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a specified period (e.g., 4-16 hours).
-
Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
The PAMPA assay is a high-throughput method for predicting passive, transcellular permeability.[6] For compounds that may be substrates of transporters, a Caco-2 cell permeability assay is recommended as a follow-up.[6]
Metabolic Stability Evaluation
Understanding the metabolic fate of the compound is essential for predicting its half-life and potential for drug-drug interactions.
-
Protocol: Metabolic Stability in Liver Microsomes
-
Pre-incubate liver microsomes (human and rodent) with the test compound in a phosphate buffer.
-
Initiate the metabolic reaction by adding NADPH.
-
Quench the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plasma Protein Binding
The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.
-
Protocol: Rapid Equilibrium Dialysis (RED)
-
Add the test compound to plasma (human and rodent).
-
Pipette the plasma-compound mixture into the sample chamber of a RED device.
-
Add buffer to the buffer chamber.
-
Incubate the device with shaking until equilibrium is reached (typically 4-6 hours).
-
Sample both the plasma and buffer chambers.
-
Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
Part 2: Bioanalytical Method Development and Validation with LC-MS/MS
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring that the data generated is accurate and reliable.[13][14] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices.[15][16] The validation process should adhere to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[17][18][19][20]
Workflow for Bioanalytical Method Validation
Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.
Protocol: Key Steps in Method Validation
-
System Suitability: Before each run, inject a standard solution to ensure the LC-MS/MS system is performing optimally.
-
Calibration Curve: Prepare calibration standards by spiking known concentrations of the analyte into the same biological matrix as the study samples. The curve should have a minimum of six non-zero points and be fitted with an appropriate regression model (e.g., linear, weighted 1/x²).
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days to assess intra- and inter-day accuracy and precision.
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or internal standard.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic the sample lifecycle: bench-top, freeze-thaw, and long-term storage.
| Validation Parameter | Acceptance Criteria (FDA/ICH) |
| Calibration Curve | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ) |
| Accuracy | Mean concentration within ±15% of nominal for QCs (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤15% for QCs (≤20% at LLOQ) |
| Stability | Mean concentration within ±15% of nominal |
Table summarizing key acceptance criteria for bioanalytical method validation.
Part 3: In Vivo Pharmacokinetic Study in Rodents
An in vivo PK study is essential to understand the disposition of the compound in a living organism.[21][22] The rat is a commonly used species for initial PK screening.[23][24]
Experimental Design for a Single-Dose Rodent PK Study
Caption: In vivo single-dose pharmacokinetic study workflow.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Husbandry: Use adult male Sprague-Dawley rats (n=3-5 per group). Acclimatize the animals for at least one week before the study.
-
Dose Formulation: Prepare a solution for intravenous (IV) administration (e.g., in saline with a co-solvent) and a suspension or solution for oral (PO) administration (e.g., in 0.5% methylcellulose).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse or serial blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in the plasma samples using the validated LC-MS/MS method.
Pharmacokinetic Data Analysis and Interpretation
The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters to be Determined:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable time point |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Terminal half-life |
| CL | Clearance (after IV administration) |
| Vd | Volume of distribution (after IV administration) |
| F% | Absolute oral bioavailability (calculated as [AUCpo/AUCiv] * [Doseiv/Dosepo] * 100) |
Table of key pharmacokinetic parameters.
Interpretation of Results:
-
High Clearance (CL): May indicate rapid metabolism and/or excretion, potentially leading to a short half-life.
-
Large Volume of Distribution (Vd): Suggests extensive distribution into tissues.
-
Low Oral Bioavailability (F%): Could be due to poor absorption (low permeability, high efflux) or high first-pass metabolism.
Conclusion
A systematic and rigorous pharmacokinetic analysis is indispensable in the preclinical development of novel compounds like 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. By integrating early in vitro ADME profiling with a robustly validated bioanalytical method and a well-designed in vivo study, researchers can generate high-quality data to understand the compound's disposition, predict its human pharmacokinetics, and make informed decisions for further development. This comprehensive approach mitigates the risk of late-stage failures and is a critical component of a successful drug discovery program.
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- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Welcome to the technical support center for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor aqueous solubility is a common hurdle in drug discovery and development, often leading to low bioavailability and hindering the progression of promising candidates.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Understanding the Challenge: Why is 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol Poorly Soluble?
The structure of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, which contains a pyrazolo[3,4-d]pyrimidine core and a phenol group, presents a solubility challenge.[2] While the amino and hydroxyl groups can participate in hydrogen bonding, the fused heterocyclic ring system is largely hydrophobic. This dual nature contributes to its limited solubility in aqueous media, a known issue for many pyrazolo[3,4-d]pyrimidine derivatives.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to address the poor solubility of this compound?
A1: The initial and most critical step is to determine the compound's baseline aqueous solubility and its pH-dependent solubility profile. The presence of both an acidic phenol group and a basic amino group suggests that the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the solution.
Q2: Are there any quick screening methods to identify a suitable solubilization strategy?
A2: Yes, a tiered approach is often effective. Start with simple pH adjustment. If that is insufficient, screen a small panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).[5][6] If these methods do not yield the desired solubility, more complex approaches like the use of cyclodextrins or surfactants should be investigated.
Q3: My compound appears to dissolve initially but then precipitates over time. What is happening?
A3: This phenomenon is indicative of the formation of a supersaturated, metastable solution.[7] This is common when using methods like co-solvency where a drug is first dissolved in an organic solvent and then diluted into an aqueous buffer. The initial concentration exceeds the thermodynamic solubility, leading to precipitation over time. Determining the thermodynamic solubility is crucial to establish a stable formulation.[8]
Q4: Will particle size reduction techniques like micronization help?
A4: Micronization increases the surface area of the drug particles, which can enhance the rate of dissolution.[7][9] However, it does not increase the equilibrium or thermodynamic solubility.[7] For compounds with very low intrinsic solubility, micronization alone may not be sufficient to achieve the desired concentration.[7]
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed experimental protocols for systematically improving the aqueous solubility of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Guide 1: pH Adjustment and Salt Formation
The ionizable nature of the subject compound makes pH modification a primary and powerful tool for solubility enhancement.[10]
Experimental Protocol: Determining pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Separation: Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
Interpreting the Results & Next Steps
-
High Solubility at Low pH: If solubility is highest in acidic conditions, it indicates that the protonated (cationic) form of the molecule is more soluble. This suggests that forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) could be a viable strategy.
-
High Solubility at High pH: If solubility increases in alkaline conditions, the deprotonated (anionic) form is more soluble. In this case, forming a salt with a suitable base would be the logical next step.
Guide 2: Co-solvency
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[6][12]
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[6]
-
Preparation of Co-solvent Systems: Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Determination: Determine the solubility of the compound in each co-solvent mixture using the equilibrium solubility method described in Guide 1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
Troubleshooting & Optimization
-
Precipitation upon Dilution: As noted in the FAQs, co-solvent systems can lead to supersaturation and subsequent precipitation when diluted. It is essential to determine the concentration at which the compound remains soluble upon dilution in the final intended aqueous medium.
-
Toxicity Concerns: While the suggested co-solvents are common, their concentration must be kept within safe limits, especially for parenteral formulations.[5][7]
Quantitative Data Summary: Expected Solubility Enhancement with Co-solvents
| Co-solvent System (v/v) | Expected Fold Increase in Solubility (Relative to Water) |
| 20% Ethanol in Water | 5 - 20 fold |
| 20% Propylene Glycol in Water | 10 - 50 fold |
| 20% PEG 400 in Water | 20 - 100 fold |
| Note: These are estimated values and will vary based on the specific properties of the compound. |
Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[14][15][16]
Mechanism of Cyclodextrin Solubilization
Experimental Protocol: Phase Solubility Study
-
Cyclodextrin Selection: Screen different types of cyclodextrins, with hydroxypropyl-β-cyclodextrin (HP-β-CD) being a common and effective choice due to its high solubility and low toxicity.[14]
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM).
-
Equilibration: Add an excess of the solid compound to each cyclodextrin solution and equilibrate as described in Guide 1.
-
Quantification: Filter the samples and analyze the concentration of the dissolved compound.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) is indicative of the formation of a 1:1 soluble complex.
Guide 4: Use of Surfactants
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[17] The hydrophobic core of the micelle entraps the drug molecule, while the hydrophilic shell interacts with the water, effectively solubilizing the drug.[18][19]
Experimental Workflow for Surfactant Screening
Considerations for Surfactant Use
-
Choice of Surfactant: Nonionic surfactants like polysorbates (e.g., Tween® 80) and polyoxyl castor oils (e.g., Cremophor® EL) are commonly used in pharmaceutical formulations due to their lower potential for irritation compared to ionic surfactants.[10][19]
-
Critical Micelle Concentration (CMC): Surfactants only form micelles and significantly enhance solubility above a certain concentration known as the CMC.[19] Ensure that the concentrations used in your screening are above the CMC of the respective surfactant.
Analytical Methods for Solubility Determination
Accurate determination of aqueous solubility is paramount. Several methods can be employed, ranging from high-throughput screening to the "gold standard" equilibrium methods.
| Method | Principle | Throughput | Application Stage |
| Laser Nephelometry | Measures light scattering from precipitated particles.[20] | High | Early Discovery (Kinetic Solubility)[8] |
| Shake-Flask (HPLC/LC-MS) | Measures concentration in a saturated solution after equilibration.[8] | Low | Lead Optimization (Thermodynamic Solubility)[11] |
| Gravimetric Method | Evaporation of solvent from a saturated solution and weighing the residue.[21] | Low | Basic Research |
Concluding Remarks
Improving the aqueous solubility of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol requires a systematic and logical approach. By starting with an understanding of the compound's physicochemical properties, particularly its pH-dependent behavior, researchers can select the most appropriate and efficient solubilization strategy. The troubleshooting guides provided here offer a framework for these investigations, from simple pH adjustments to more complex formulation techniques involving co-solvents, cyclodextrins, and surfactants.
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Link
-
Anonymous. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. Link
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Anonymous. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link
-
Agus, H. B., & Sari, Y. P. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Link
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Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. Link
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Anonymous. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. International Journal of Applied Pharmaceutics. Link
-
Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Link
-
Sigma-Aldrich. Improving API Solubility. Link
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Imperial Oilfield Chemicals Pvt. Ltd. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Link
-
Wikipedia. Cosolvent. Link
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Link
-
Wisdomlib. (2025, July 31). Solubilization by surfactants: Significance and symbolism. Link
-
Kumar, A. J., et al. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. ResearchGate. Link
-
Madhavi, V. (2015, June 29). solubility enhancement and cosolvency. Slideshare. Link
-
Anonymous. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. Link
-
Anonymous. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Link
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Link
-
OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. Link
-
Popa, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Link
-
Wang, Z., et al. (2005). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. PubMed. Link
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Link
-
Enamine. Aqueous Solubility Assay. Link
-
Creative Biolabs. Aqueous Solubility. Link
-
Anonymous. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Link
-
Creative Bioarray. Aqueous Solubility Assays. Link
-
Schenone, S., et al. (2016). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central. Link
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). National Institutes of Health. Link
-
Hong, W. D., et al. (2020). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases. Link
-
BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. Link
-
ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Link
-
MDPI. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Link
-
Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Link
-
Chem-Space. 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | CAS 1293915-57-7. Link
-
Simson Pharma. 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl). Link
-
Biosynth. 2-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-ol. Link
Sources
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. bepls.com [bepls.com]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. pharmajournal.net [pharmajournal.net]
Technical Support Center: Synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Welcome to the technical support center for the synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this valuable heterocyclic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental outcomes.
Introduction
The 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol scaffold is a key building block in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while achievable through established routes, can be prone to the formation of various impurities that may compromise the yield, purity, and biological activity of the final compound. This guide offers a systematic approach to identifying, understanding, and mitigating these impurities.
Troubleshooting Guide: Navigating Impurities in Your Synthesis
A common synthetic route to 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol involves a multi-step process. The following troubleshooting guide is structured around this synthetic pathway to address specific issues you may encounter.
Step 1: Synthesis of the Pyrazolopyrimidinone Intermediate
The initial step often involves the cyclization of a substituted aminopyrazole with a one-carbon source, such as formamide, to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Q1: My reaction to form the pyrazolopyrimidinone intermediate is sluggish and gives a low yield. What could be the cause?
A1: Incomplete cyclization is a common issue in this step. The reaction of an aminopyrazole with formamide to form the pyrazolo[3,4-d]pyrimidinone intermediate requires high temperatures, typically around 190°C[1].
-
Causality: Insufficient temperature or reaction time can lead to the incomplete conversion of the starting material. The high boiling point of formamide is crucial for driving the reaction to completion.
-
Troubleshooting:
-
Temperature Control: Ensure your reaction setup can maintain a consistent temperature of at least 190°C. Use a high-boiling point solvent or a neat reaction mixture to achieve the required temperature.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Moisture: Ensure all reagents and glassware are dry, as water can interfere with the reaction.
-
Q2: I am observing an unexpected side product in the formation of the pyrazolopyrimidinone. What could it be?
A2: A likely side product is the N-formyl aminopyrazole, which arises from the reaction of the amino group of the pyrazole with formamide without subsequent cyclization.
-
Identification: This impurity will have a different retention time in HPLC and a distinct mass in Mass Spectrometry (MS) compared to the desired product.
-
Mitigation:
-
Reaction Conditions: As with low yield, ensuring a sufficiently high temperature and adequate reaction time will favor the cyclization over the formation of the formylated intermediate.
-
Purification: This impurity can often be removed through recrystallization or column chromatography.
-
Step 2: Chlorination of the Pyrazolopyrimidinone
The pyrazolopyrimidinone is typically converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q3: The chlorination reaction with POCl₃ is not going to completion, and I'm left with starting material. How can I improve this?
A3: Incomplete chlorination is a frequent challenge. The reactivity of the pyrazolopyrimidinone can be influenced by its solubility and the reaction conditions.
-
Causality: Insufficient reagent, low temperature, or short reaction time can lead to incomplete conversion. The reaction often requires heating to drive it forward[2].
-
Troubleshooting:
-
Reagent Stoichiometry: While some protocols suggest using POCl₃ as both the reagent and solvent, a more controlled approach with a defined stoichiometry (e.g., 1.5-2.0 equivalents of POCl₃) in an inert solvent can be effective[2].
-
Temperature and Time: Refluxing the reaction mixture is often necessary. Monitor the reaction by TLC or HPLC to determine the point of complete consumption of the starting material.
-
Additives: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction.
-
Q4: My workup of the POCl₃ reaction is problematic, and I see the starting pyrazolopyrimidinone reappearing in my crude product. What is happening?
A4: The reappearance of the starting material during aqueous workup is a classic sign of an unstable intermediate that hydrolyzes back to the starting material. The chlorinated product can be sensitive to water, especially if residual POCl₃ is present.
-
Causality: Incomplete reaction followed by hydrolysis of the activated intermediate during quenching with water.
-
Troubleshooting:
-
Careful Quenching: The reaction mixture should be cooled to room temperature and quenched cautiously by slowly adding it to ice-water with vigorous stirring. This helps to dissipate the heat from the exothermic reaction of POCl₃ with water.
-
Extraction: Immediately after quenching, extract the product into an organic solvent to minimize its contact with the aqueous acidic environment.
-
Anhydrous Workup: In some cases, an anhydrous workup may be necessary. This can involve removing the excess POCl₃ under vacuum and then proceeding with the next step without isolating the chlorinated intermediate.
-
Step 3: Amination of the 4-Chloropyrazolopyrimidine
The final step is the displacement of the chloro group with an amino group, typically using ammonia.
Q5: The amination reaction is giving me a mixture of products, including what appears to be a di-substituted product. How can I improve the selectivity?
A5: While the 4-position of the pyrazolo[3,4-d]pyrimidine is generally the most reactive towards nucleophilic substitution, over-reaction or side reactions can occur under harsh conditions.
-
Causality: High temperatures or prolonged reaction times can sometimes lead to undesired side reactions.
-
Troubleshooting:
-
Controlled Conditions: Carry out the amination at the lowest temperature that allows for a reasonable reaction rate. This could be room temperature or gentle heating.
-
Ammonia Source: Using a solution of ammonia in an alcohol (e.g., methanolic ammonia) at a controlled temperature is often more effective than using aqueous ammonia.
-
Monitoring: Closely monitor the reaction progress to stop it once the starting material is consumed, preventing the formation of byproducts.
-
Q6: I am concerned about the potential for side reactions involving the phenol group during the synthesis. What should I look out for?
A6: The phenolic hydroxyl group is a potential site for side reactions, particularly O-phosphorylation during the chlorination step with POCl₃ or O-alkylation if alkylating agents are present.
-
O-Phosphorylation: During the chlorination step, POCl₃ can react with the phenolic -OH group. This would result in a phosphate ester impurity.
-
Identification: This impurity would have a significantly different mass in MS analysis.
-
Mitigation: Using a protecting group for the phenol, such as a benzyl or silyl ether, before the chlorination and amination steps, followed by deprotection, is a robust strategy to avoid this side reaction.
-
-
Regioisomers: Depending on the starting materials and cyclization conditions, it's possible to form regioisomers of the pyrazolo[3,4-d]pyrimidine core.
-
Identification: Careful analysis of 1D and 2D NMR spectra is crucial for distinguishing between isomers.
-
Mitigation: The choice of synthetic route and reaction conditions can often favor the formation of the desired isomer.
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to monitor the progress and purity of my synthesis?
A: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and can be used to track the disappearance of starting materials and the appearance of products and impurities[3].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any impurities, which is crucial for troubleshooting[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and confirming the identity of your final product and any isolated impurities[5][6]. 2D NMR techniques like HMQC and HMBC can be particularly useful for unambiguous assignment of signals.
Q: What purification methods are most effective for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol?
A: The choice of purification method will depend on the nature of the impurities:
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both more polar and less polar impurities. A gradient elution system may be necessary for optimal separation.
-
Preparative HPLC: For achieving very high purity, especially for small-scale syntheses or for the isolation of analytical standards, preparative HPLC is the method of choice.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several reagents used in this synthesis require careful handling:
-
Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic fumes. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a fume hood and wear appropriate PPE.
-
Solvents: Many organic solvents used are flammable and may be toxic. Handle them with care in a well-ventilated area, away from ignition sources.
Visualizing the Synthetic Pathway and Potential Pitfalls
To aid in understanding the synthetic process and potential points of impurity formation, the following diagrams illustrate the key steps and troubleshooting logic.
Caption: A typical synthetic route to the target compound.
Caption: A general workflow for troubleshooting synthesis impurities.
Summary of Potential Impurities and Analytical Signatures
| Impurity Name | Potential Source | Analytical Identification (relative to product) |
| Starting Aminopyrazole | Incomplete cyclization (Step 1) | Lower retention time in RP-HPLC; Lower m/z in MS. |
| N-Formyl Aminopyrazole | Incomplete cyclization (Step 1) | Different retention time in RP-HPLC; Higher m/z in MS. |
| Pyrazolopyrimidinone | Incomplete chlorination (Step 2) | More polar (earlier elution in RP-HPLC); Lower m/z in MS. |
| O-Phosphorylated Phenol | Side reaction with POCl₃ (Step 2) | Significantly higher m/z in MS. |
| Di-aminated Product | Over-reaction with ammonia (Step 3) | Higher m/z in MS; Different NMR signals. |
| Regioisomer | Non-selective cyclization | Same m/z in MS; Different NMR chemical shifts and coupling patterns. |
Conclusion
The synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, while a valuable endeavor, requires careful attention to reaction conditions and a proactive approach to impurity identification and mitigation. By understanding the potential pitfalls at each stage of the synthesis and employing the appropriate analytical and purification techniques, researchers can consistently obtain a high-purity product suitable for downstream applications in drug discovery and development.
References
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH. [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]
-
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. NIH. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]
-
NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE. [Link]
-
Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. PubMed. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]
-
Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. [Link]
-
(PDF) 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. ResearchGate. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
-
Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]
-
Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). Human Metabolome Database. [Link]
-
POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. [Link]
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- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Optimizing reaction conditions for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a core component in numerous kinase inhibitors and other therapeutic agents.[1][2] The successful and reproducible synthesis of this specific derivative, which incorporates a key phenolic moiety, is critical for structure-activity relationship (SAR) studies and drug discovery programs.[3]
This document is structured to provide both high-level guidance and granular, actionable solutions to common experimental challenges. It is divided into a general synthesis protocol, a detailed troubleshooting guide, and frequently asked questions to address issues that may arise during the experimental workflow.
Synthesis Overview and Mechanism
The synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol typically proceeds through a multi-step sequence starting from a substituted pyrazole precursor. A common and effective strategy involves the cyclization of a 5-amino-1H-pyrazole-4-carbonitrile with formamide to construct the pyrimidine ring, followed by functional group manipulations.
The general synthetic pathway can be visualized as follows:
Caption: General synthetic pathway for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
The key transformation is the construction of the fused pyrimidine ring. The Vilsmeier reaction or cyclization with formamide are common methods for building this heterocyclic system from 5-aminopyrazole precursors.[4] Direct cyclization with formamide is often preferred for its operational simplicity, leading directly to the 4-amino product.[5]
Detailed Experimental Protocol
This protocol describes a representative synthesis starting from ethyl 5-amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carboxylate.
Step 1: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one
-
To a round-bottom flask, add ethyl 5-amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carboxylate (1.0 eq).
-
Add formamide (20-30 eq).
-
Heat the reaction mixture to 180-190 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material (typically 6-10 hours).
-
After completion, cool the mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3-(2-hydroxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Step 2: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one
-
Caution: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Suspend the pyrazolo[3,4-d]pyrimidin-4-one intermediate (1.0 eq) in phosphorus oxychloride (10-15 eq).[5][6]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like triethylamine if required.[6]
-
Reflux the mixture at 100-110 °C for 4-8 hours, monitoring by TLC/LC-MS.
-
After completion, cool the reaction to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until pH 7-8.
-
Filter the resulting precipitate, wash with water, and dry to obtain 4-chloro-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Step 3: Amination to Yield the Final Product
-
Dissolve the 4-chloro intermediate (1.0 eq) in a suitable solvent such as isopropanol, dioxane, or ethanol.[6][7]
-
Add a solution of ammonia (e.g., 7N ammonia in methanol) or heat in a sealed vessel with aqueous ammonium hydroxide.
-
Heat the reaction to 80-120 °C for 6-18 hours. Monitor progress by TLC/LC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: The yield of the pyrimidine ring cyclization (Step 1) is very low. What could be the cause?
Answer: Low yields in this step are typically due to incomplete reaction or degradation of the starting material/product at high temperatures.
-
Potential Cause 1: Insufficient Temperature or Reaction Time: The cyclization with formamide requires high temperatures (180-190 °C) to proceed efficiently.[5] Ensure your reaction is reaching and maintaining the target temperature. Extend the reaction time if monitoring indicates incomplete conversion.
-
Potential Cause 2: Impure Starting Material: The 5-aminopyrazole precursor must be of high purity. Impurities can interfere with the cyclization or lead to side reactions. Verify the purity of your starting material by NMR and melting point analysis.
-
Potential Cause 3: Degradation: Prolonged heating can sometimes lead to decomposition. If you suspect this, try running the reaction at a slightly lower temperature for a longer period. Alternatively, microwave-assisted synthesis can sometimes provide the necessary energy over a shorter duration, minimizing degradation.[8]
Question 2: The chlorination step (Step 2) results in a dark, intractable tar instead of a clean product. How can I fix this?
Answer: Tar formation during chlorination with POCl₃ is a common issue, often related to temperature control and moisture.
-
Potential Cause 1: Reaction Temperature Too High: While reflux is required, excessive temperatures can cause decomposition. Ensure the reaction temperature does not exceed 110 °C.
-
Potential Cause 2: Presence of Water: POCl₃ reacts violently with water. Ensure all glassware is oven-dried and the starting material is anhydrous. The reaction should be run under a dry, inert atmosphere (N₂ or Ar).
-
Potential Cause 3: Inefficient Quenching: The quenching step is highly exothermic. If the reaction mixture is not added to a sufficiently large volume of ice, localized heating can cause decomposition. Add the reaction mixture slowly to a vigorously stirred ice-water slurry.
Question 3: I am seeing multiple products during the final amination step (Step 3). What are the likely side reactions?
Answer: The formation of multiple products suggests either incomplete reaction or side reactions involving the phenol or pyrazole N-H groups.
-
Potential Cause 1: Incomplete Conversion: The 4-chloro intermediate may persist if the reaction time or temperature is insufficient. Increase the reaction time or temperature as needed.
-
Potential Cause 2: Alkylation/Arylation at other positions: While the 4-position is most reactive, substitution at the pyrazole N1 or N2 positions can occur, especially under harsh conditions. Using a milder base or lower temperature may improve selectivity.
-
Potential Cause 3: Phenolic Hydroxyl Group Reactivity: The phenol group can be deprotonated and may participate in side reactions. While typically less of an issue in this specific amination, protecting the phenol as a benzyl or silyl ether prior to chlorination and amination may be a necessary strategy if selectivity is poor. This protected intermediate can then be deprotected in a final step.
Question 4: My final product is difficult to purify due to poor solubility. What are my options?
Answer: Pyrazolo[3,4-d]pyrimidines are often planar, aromatic systems with strong intermolecular hydrogen bonding, leading to low solubility.[2]
-
Purification Strategy 1: Recrystallization from High-Boiling Point Solvents: Try recrystallizing from solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP), followed by precipitation with an anti-solvent like water or an ether.
-
Purification Strategy 2: Column Chromatography with Modified Solvents: If using silica gel chromatography, consider adding a small amount of acetic acid or triethylamine to the mobile phase (e.g., DCM/Methanol + 0.1% NH₄OH) to improve the elution profile and reduce tailing.
-
Purification Strategy 3: Prodrug Strategy: In a drug development context, poor solubility is often addressed by creating a more soluble prodrug, for example, by attaching a solubilizing group via a carbamate linker to the phenol.[2][9] While not a purification method, it is a relevant optimization strategy for this class of compounds.
Optimization & Workflow
The following table and diagram summarize key optimization parameters and a logical troubleshooting workflow.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Step 1: Cyclization | Step 2: Chlorination | Step 3: Amination |
| Solvent | Formamide | Phosphorus Oxychloride (neat) | Isopropanol, Dioxane |
| Temperature | 180-190 °C | 100-110 °C | 80-120 °C |
| Time | 6-10 hours | 4-8 hours | 6-18 hours |
| Key Reagents | Formamide | POCl₃ | NH₃/MeOH or NH₄OH |
| Common Issue | Low Yield | Tar Formation | Side Products |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. A typical mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q2: Can the 4-amino group be installed directly without the chlorination step? A2: Yes, direct cyclization of a 5-amino-1H-pyrazole-4-carbonitrile with formamide at high temperatures typically yields the 4-amino-1H-pyrazolo[3,4-d]pyrimidine directly.[5] This is often a more atom-economical and efficient route if the appropriate nitrile starting material is available. The protocol provided uses a pyrimidin-4-one intermediate, which is a common alternative pathway.[8]
Q3: Are there any specific safety concerns with this synthesis? A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate PPE. High-temperature reactions ( > 180 °C) should be conducted with care, ensuring proper temperature control to avoid runaway reactions or decomposition. Standard laboratory safety practices for handling organic solvents and reagents should be followed at all times.
Q4: My final compound shows two different N-H protons in the pyrazole ring in the NMR spectrum. Why is that? A4: The unsubstituted N-H on the pyrazole ring can exist as two different tautomers (1H and 2H).[10] In solution, there can be an equilibrium between these forms, which might lead to broadened signals or, in some cases, distinct signals in the NMR spectrum, depending on the solvent, temperature, and rate of exchange. For the pyrazolo[3,4-d]pyrimidine core, the 1H-tautomer is generally considered more stable.
References
- Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ).
- Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applic
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Discovery and optimization of pyrazolopyrimidine sulfamates as
- Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. Benchchem.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH.
- Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Str
- Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
- 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | CAS 1293915-57-7. BenchChem.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
Sources
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- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study [mdpi.com]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Pyrazolopyrimidine-Based Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Welcome to the technical support center for overcoming resistance to 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol and related pyrazolopyrimidine-based kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and practical protocols to address the common challenges of drug resistance in your cell line models. As the development of resistance is a significant hurdle in cancer therapy, understanding and systematically investigating its underlying mechanisms are crucial for advancing your research.[1]
The pyrazolo[3,4-d]pyrimidine scaffold is a core component of many potent tyrosine kinase inhibitors (TKIs) that function as ATP-competitive inhibitors of various kinases crucial for cancer cell proliferation and survival.[2][3] Resistance to these agents can emerge through various cellular adaptations. This guide will walk you through identifying the nature of the resistance in your cell lines and provide actionable steps to overcome it.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have when encountering resistance in your experiments.
Q1: My cell line, which was previously sensitive to 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, now requires a much higher concentration to achieve the same level of growth inhibition. How can I confirm that it has developed resistance?
A1: The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line with the parental, sensitive cell line.[4] A significant increase in the IC50 value, typically 3- to 5-fold or higher, is a strong indicator of acquired resistance.[1] It is crucial to ensure this result is reproducible through multiple independent experiments.
Q2: What are the most common reasons a cell line might become resistant to a pyrazolopyrimidine-based kinase inhibitor?
A2: Resistance to TKIs is often multifactorial. The primary mechanisms can be broadly categorized as:
-
On-target alterations: These are changes to the drug's direct molecular target. The most common is the acquisition of point mutations in the kinase domain that prevent the inhibitor from binding effectively.[5] A classic example is the "gatekeeper" mutation, which involves the substitution of a smaller amino acid with a bulkier one, sterically hindering drug binding.[5]
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative pro-survival pathways.[4][6] For instance, if your compound inhibits a specific kinase, cells might activate another kinase that can fulfill a similar downstream function.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell.[4][7] This reduces the intracellular drug concentration to sub-therapeutic levels. Several studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can be subject to this mechanism of resistance.[8][9][10]
Q3: I suspect my resistant cells are overexpressing drug efflux pumps. How can I test this hypothesis?
A3: A straightforward approach is to co-administer your pyrazolopyrimidine inhibitor with a known inhibitor of common efflux pumps, such as verapamil or cyclosporin A for P-gp. If the co-treatment restores sensitivity to your compound, it strongly suggests the involvement of efflux pumps. This can be further confirmed by western blotting to compare the expression levels of specific ABC transporters (e.g., P-gp/ABCB1) in your sensitive and resistant cell lines.
Troubleshooting Guide: From Identification to Mitigation of Resistance
This section provides a more detailed, step-by-step approach to diagnosing and addressing resistance in your cell culture models.
Problem 1: Inconsistent IC50 Values and Assay Variability
Before concluding that you have a resistant cell line, it's essential to rule out experimental variability.
Causality and Troubleshooting Steps:
-
Cell Health and Passage Number: Cells at very high or low passage numbers can exhibit altered growth rates and drug responses.
-
Solution: Always use cells within a consistent and recorded passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.[11]
-
-
Seeding Density: The initial number of cells plated can significantly impact the final assay readout and, consequently, the calculated IC50 value.[12][13]
-
Compound Stability and Handling: The pyrazolopyrimidine inhibitor may be unstable or improperly solubilized.
-
Solution: Prepare fresh stock solutions of the compound and avoid repeated freeze-thaw cycles. Ensure complete solubilization in the recommended solvent (e.g., DMSO) before diluting in culture media.
-
Problem 2: Confirmed Resistance - Investigating the "Why"
Once you have reproducibly demonstrated a significant shift in the IC50, the next step is to investigate the underlying mechanism.
Experimental Workflow for Diagnosing Resistance Mechanisms:
Caption: A logical workflow for diagnosing the mechanism of resistance.
1. On-Target Alterations:
-
Hypothesis: A mutation in the target kinase's binding pocket prevents the inhibitor from binding.
-
Experimental Approach:
-
Target Gene Sequencing: Extract RNA from both parental and resistant cell lines, reverse transcribe to cDNA, and sequence the coding region of the suspected target kinase. Compare the sequences to identify any mutations that have arisen in the resistant line.[4]
-
Western Blot Analysis: Compare the total and phosphorylated levels of the target kinase in both cell lines. Overexpression of the target kinase could also contribute to resistance.[4]
-
2. Bypass Pathway Activation:
-
Hypothesis: Cells have activated alternative signaling pathways to circumvent the effects of the inhibitor.
-
Experimental Approach:
-
Phospho-Kinase Array: This is a powerful screening tool to simultaneously assess the phosphorylation status of a wide range of kinases.[4] Comparing the phospho-kinase profiles of sensitive and resistant cells can reveal upregulated pathways in the resistant line.
-
Western Blot Validation: Once candidate bypass pathways are identified from the array, validate the increased phosphorylation of key proteins in those pathways (e.g., p-AKT, p-ERK) by western blot.
-
Signaling Pathway Visualization:
Caption: Activation of a bypass signaling pathway to overcome drug inhibition.
3. Increased Drug Efflux:
-
Hypothesis: The inhibitor is being actively transported out of the cell.
-
Experimental Approach:
-
Co-treatment Assay: As mentioned in the FAQs, perform a dose-response curve of your pyrazolopyrimidine inhibitor in the resistant cell line, both in the presence and absence of an efflux pump inhibitor (e.g., verapamil). A leftward shift in the IC50 curve in the presence of the efflux pump inhibitor indicates that this is a likely resistance mechanism.
-
Western Blot: Directly measure the protein levels of common ABC transporters like P-gp (MDR1/ABCB1) and BCRP (ABCG2) in parental and resistant cells.
-
Problem 3: Overcoming Confirmed Resistance
Once a mechanism is identified, you can devise strategies to re-sensitize your cells.
| Resistance Mechanism | Strategy | Rationale |
| On-Target Mutation | Switch to a next-generation inhibitor designed to bind to the mutated kinase. | These inhibitors often have a different binding mode that can accommodate the steric hindrance caused by the mutation.[14] |
| Bypass Pathway Activation | Combination therapy: Co-administer the pyrazolopyrimidine inhibitor with an inhibitor of the identified bypass pathway. | This dual-pronged attack blocks both the primary target and the compensatory escape route, a concept known as synthetic lethality.[14] |
| Increased Drug Efflux | Co-administer with an efflux pump inhibitor or use a pyrazolopyrimidine analog that is not a substrate for the overexpressed transporter. | This increases the intracellular concentration of the primary drug to effective levels.[8][10] |
Protocols
Here are detailed protocols for key experiments mentioned in this guide.
Protocol 1: Determination of IC50 by Cell Viability Assay
This protocol is adapted from established methods for measuring drug sensitivity.[12][13]
-
Cell Seeding:
-
Based on your growth curve analysis, seed cells in a 96-well plate at the optimal density in 100 µL of media.[13] Include wells for no-cell controls (media only).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare a 2x serial dilution of the pyrazolopyrimidine inhibitor in culture medium. It's advisable to perform a wide range of concentrations in an initial experiment (e.g., 10-fold dilutions) to find the responsive range.[12]
-
Add 100 µL of the diluted drug solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include vehicle control wells (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours, a duration that typically allows for at least two cell doublings in the control wells.[12]
-
-
Cell Viability Measurement:
-
Add a viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader (fluorescence or luminescence).
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Generation of a Drug-Resistant Cell Line
This protocol outlines a common method for generating resistant cell lines through continuous exposure to the drug.[1]
-
Initial Exposure:
-
Begin by treating the parental cell line with the pyrazolopyrimidine inhibitor at a concentration equal to its IC50.
-
-
Monitoring and Media Changes:
-
Change the media with freshly added drug every 3-4 days.[13]
-
Initially, a significant amount of cell death is expected. Monitor the culture for the emergence of surviving, proliferating colonies.
-
-
Dose Escalation:
-
Once the cells are stably proliferating at the initial concentration, passage them and increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increase).[1]
-
-
Repeat and Expand:
-
Repeat the process of dose escalation as the cells adapt and become confluent at each new concentration. This process can take several months.
-
-
Characterization:
-
Once a cell line is established that can proliferate at a significantly higher drug concentration, characterize its level of resistance by re-determining the IC50 and comparing it to the parental line.[1]
-
Cryopreserve stocks of the resistant cell line at various stages.
-
References
-
Podolski-Renić, A., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers, 13(21), 5308. [Link]
-
SciProfiles. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]
-
National Institutes of Health. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. [Link]
-
National Institutes of Health. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. [Link]
-
JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. [Link]
-
PubMed. (2016). Overcoming Resistance of Cancer Cells to PARP-1 Inhibitors with Three Different Drug Combinations. [Link]
-
National Institutes of Health. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. [Link]
-
PubMed. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. [Link]
-
National Institutes of Health. (n.d.). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. [Link]
-
ScienceDirect. (n.d.). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. [Link]
-
National Institutes of Health. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]
-
MDPI. (n.d.). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]
-
National Institutes of Health. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
PubMed Central. (n.d.). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. [Link]
-
MDPI. (n.d.). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. [Link]
-
ResearchGate. (2023). (PDF) Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. [Link]
-
PubMed. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. [Link]
-
National Institutes of Health. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]
-
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]
-
National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]
-
National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
-
PubMed. (2010). Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases. [Link]
-
MDPI. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]
-
National Institutes of Health. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]
-
PubMed. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]
-
National Institutes of Health. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. [Link]
Sources
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Cell Viability Assay Interference by 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in their experimental workflows and encountering challenges with commonly used cell viability assays. As a member of the pyrazolopyrimidine class of compounds, which are frequently investigated as kinase inhibitors in cancer research, this molecule possesses chemical features that can lead to assay artifacts.[1][2] This can result in the misinterpretation of its cytotoxic or cytostatic effects.
This document provides a comprehensive troubleshooting resource, structured in a question-and-answer format, to help you identify, understand, and overcome these potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol and why is it used in research?
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is a heterocyclic aromatic compound.[3] Its core structure is a pyrazolo[3,4-d]pyrimidine, which is a recognized scaffold in medicinal chemistry for designing bioactive molecules, particularly kinase inhibitors.[1] The presence of a phenol group and an amino group provides sites for molecular interactions, making it a compound of interest in drug discovery, especially in oncology.[2][3]
Q2: I'm seeing an unexpected increase in signal in my MTT assay when I treat my cells with this compound. Are my cells proliferating?
While it's possible, it is more likely that you are observing assay interference. The phenolic hydroxyl group on the compound can directly reduce the MTT tetrazolium salt to its colored formazan product, independent of cellular metabolic activity.[4][5] This chemical reduction leads to a false-positive signal, suggesting an increase in cell viability when, in fact, the compound might be cytotoxic.
Q3: My fluorescence-based viability assay (e.g., using Resazurin or CellTiter-Blue®) is giving inconsistent results. What could be the cause?
Compounds with a pyrazolopyrimidine core have the potential to be intrinsically fluorescent.[6] This autofluorescence can interfere with the fluorescent signal of the resorufin product in resazurin-based assays, leading to artificially high or variable readings. It is crucial to determine the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay.
Q4: I'm using a luciferase-based ATP assay (e.g., CellTiter-Glo®) and my results are showing lower viability than expected, even at low concentrations. Is this reliable?
Not necessarily. Small molecule inhibitors of firefly luciferase are a known issue in high-throughput screening.[7] Heterocyclic compounds, in particular, have been shown to inhibit luciferase activity.[7][8] This inhibition would lead to a decrease in the luminescent signal, which could be misinterpreted as decreased cell viability due to a reduction in ATP levels.
Troubleshooting Guides
Issue 1: Suspected Interference with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Underlying Cause: The phenolic moiety of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol can act as a reducing agent, directly converting the tetrazolium salt to formazan. This leads to a color change that is not dependent on the metabolic activity of the cells.[4]
Caption: Workflow to diagnose and address MTT assay interference.
-
Plate Setup: In a 96-well plate, prepare wells containing cell culture medium and serial dilutions of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol at the same concentrations used in your cellular experiment. Include wells with medium only as a blank control.
-
Reagent Addition: Add the MTT reagent to all wells as you would in your standard protocol.[9]
-
Incubation: Incubate the plate for the same duration as your cell-based assay.[9]
-
Solubilization: Add the solubilization buffer and mix thoroughly.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).[10]
-
Data Analysis: If you observe a concentration-dependent increase in absorbance in the absence of cells, this confirms direct reduction of MTT by your compound. You can subtract this background absorbance from your cell-containing wells. However, if the interference is substantial, it is highly recommended to switch to an alternative assay.[11]
Issue 2: Suspected Interference with Fluorescence-Based Assays (Resazurin)
Underlying Cause: The pyrazolopyrimidine scaffold of the compound may possess intrinsic fluorescence that overlaps with the excitation and/or emission spectra of the assay's fluorescent product (e.g., resorufin).[6]
Caption: Workflow for diagnosing fluorescence-based assay interference.
-
Plate Setup: In an opaque-walled 96-well plate suitable for fluorescence readings, add cell culture medium with serial dilutions of your compound. Include wells with medium only.
-
Fluorescence Measurement: Read the plate using the same excitation and emission wavelengths as your resazurin assay (e.g., ~560 nm excitation, ~590 nm emission).
-
Data Analysis: If you detect a significant signal from the compound alone, this indicates autofluorescence. You should also test for quenching or enhancement effects by adding the resazurin dye to wells with your compound in a cell-free system. If significant interference is observed, an alternative assay is recommended.
Issue 3: Suspected Interference with Luciferase-Based ATP Assays (CellTiter-Glo®)
Underlying Cause: The heterocyclic nature of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol may lead to direct inhibition of the firefly luciferase enzyme.[7][8]
Caption: Workflow for diagnosing luciferase assay interference.
-
Reagents: You will need purified firefly luciferase, ATP, and luciferin substrate. These are often available as part of commercial kits.
-
Reaction Setup: In a luminometer-compatible plate, set up reactions containing a fixed amount of luciferase, ATP, and luciferin in a suitable buffer. Add serial dilutions of your compound to these reactions.
-
Luminescence Measurement: Immediately measure the luminescence generated.
-
Data Analysis: A concentration-dependent decrease in luminescence in the presence of your compound indicates direct inhibition of the luciferase enzyme.
Recommended Orthogonal and Alternative Assays
To validate your findings and avoid misleading data, it is crucial to use an orthogonal assay that relies on a different biological principle.
| Assay Type | Principle | Advantages for this Compound | Disadvantages |
| ATP-Based Luminescence | Measures ATP as an indicator of metabolically active cells. | Less prone to interference from colored or fluorescent compounds.[12] | Potential for luciferase inhibition by the compound.[7] |
| Resazurin (AlamarBlue®) | Measures the reduction of resazurin to fluorescent resorufin by viable cells. | Higher sensitivity than tetrazolium assays. | Potential for interference from autofluorescent compounds.[6] |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of total cell number. | Simple, inexpensive, and not dependent on metabolic activity or enzyme function. | Requires adherent cells; less sensitive than other methods. |
| Sulforhodamine B (SRB) Assay | Binds to basic amino acids in cellular proteins, quantifying total protein mass. | Unaffected by reducing compounds or fluorescence.[13] | Fixation step required; less sensitive for suspension cells. |
| Cell Counting (e.g., Trypan Blue) | Direct enumeration of viable cells that exclude the dye. | A direct measure of cell viability, not just metabolic activity.[14] | Lower throughput; subjective. |
| Real-Time Impedance-Based | Measures changes in electrical impedance as cells adhere and proliferate on electrodes. | Label-free and provides kinetic data on cell response. | Requires specialized equipment. |
Final Recommendations
When working with novel compounds like 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, it is imperative to assume the potential for assay interference until proven otherwise.
-
Always run cell-free controls with your compound at the relevant concentrations for any new assay.
-
If interference is detected, first attempt to correct for it by subtracting the background signal.
-
If the interference is significant (e.g., >10-15% of the signal from your untreated cells), do not rely on that assay .
-
Validate your primary assay's findings with at least one orthogonal method that has a different detection technology and biological basis. For this specific compound, a combination of an ATP-based assay and a non-enzymatic method like SRB or Crystal Violet would provide a robust assessment of its effects on cell viability.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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4B. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Alojamiento Web UVa. [Link]
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Bahmani, A., Tanzadehpanah, H., Hosseinpour Moghadam, N., & Saidijam, M. (2021). Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. Molecular Diversity, 25(2), 949–965. [Link]
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OECD. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. National Institutes of Health. [Link]
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Singh, R., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0210882. [Link]
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ResolveMass Laboratories Inc. 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | CAS 1293915-57-7. [Link]
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El-Sayed, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3235-3255. [Link]
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Auld, D. S., et al. (2010). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Journal of Medicinal Chemistry, 53(2), 491-505. [Link]
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Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]
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Olivier, O., et al. (2000). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica, 45(5), 417-422. [Link]
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Chan, K. K., et al. (2011). Analysis of the interference of polyphenols and proanthocyanidins on the neutral red assay for cell viability. Naresuan University Science Journal, 8(1), 17-25. [Link]
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Cerezo-Guisado, M. I., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(11), 2217-2234. [Link]
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Thorne, N., et al. (2010). Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry, 53(18), 6842-6845. [Link]
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Al-Ostath, A. I., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 28(13), 5099. [Link]
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Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 459-475. [Link]
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Chen, Y., et al. (2023). Microplate-Based Cell Viability Assay as a Cost-Effective Alternative to Flow Cytometry for Microalgae Analysis. Environmental Science & Technology, 57(51), 21676–21685. [Link]
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Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
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Zholobenko, A. V., & Kurasov, I. O. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Chemistry of Heterocyclic Compounds, 58(4), 283-304. [Link]
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Stevan, A. M., et al. (2012). Firefly luciferase inhibition. ResearchGate. [Link]
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El-Moghazy, S. M., et al. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. European Journal of Pharmaceutical Sciences, 62, 1-12. [Link]
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Lee, J. C., et al. (2019). Validation of the kinase hits identified in the cytotoxicity... ResearchGate. [Link]
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Klauck, G., et al. (2016). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. ResearchGate. [Link]
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Cerezo-Guisado, M. I., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. National Institutes of Health. [Link]
-
Uzun, M., et al. (2020). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. National Institutes of Health. [Link]
-
Wang, P., et al. (2017). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. [Link]
-
Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Scirp.org. [Link]
-
Klobucar, K., et al. (2022). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. [Link]
-
Sharma, P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
El-Sayed, M. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]
-
Bista, M., et al. (2012). Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124. Proceedings of the National Academy of Sciences, 109(20), 7751-7756. [Link]
-
Chen, Y., et al. (2023). Microplate-Based Cell Viability Assay as a Cost-Effective Alternative to Flow Cytometry for Microalgae Analysis. ACS Publications. [Link]
-
Kuznetsov, G., et al. (2013). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. National Institutes of Health. [Link]
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Rovera, M., et al. (2015). Effect of phenolic compounds on cell viability/proliferation. Cells... ResearchGate. [Link]
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Ramachandran, I., et al. (2022). Extending ImmunoSpot® Assays' Sensitivity for Detecting Rare Antigen-Specific B Cells to One in a Million—And Possibly Lower. MDPI. [Link]
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Hire, P. (2026). Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti- Inflammatory Agents. International Journal of Pharmaceutical Sciences. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. National Institutes of Health. [Link]
-
Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate. [Link]
-
Wang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105931. [Link]
-
Kenda, M., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]
-
Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273891. [Link]
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Technical Support Center: Optimizing Dosage and Administration of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Welcome to the technical support center for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a novel investigational compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your in vitro and in vivo experiments. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with a variety of biological targets, including protein kinases.[1][2] This guide will equip you with the necessary information to optimize the dosage and administration of this compound in your experimental models.
Compound Profile
| Parameter | Value |
| IUPAC Name | 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol |
| CAS Number | 1293915-57-7 |
| Molecular Formula | C₁₁H₉N₅O |
| Molecular Weight | 227.22 g/mol [1] |
| Predicted pKa (Phenolic H) | ~8.4 |
| Predicted Boiling Point | ~572 °C |
| Predicted Density | ~1.54 g/cm³ |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pyrazolo[3,4-d]pyrimidine-based compounds?
A1: The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a key component of ATP.[2] Consequently, many derivatives of this scaffold, including a number of FDA-approved drugs, function as ATP-competitive inhibitors of protein kinases.[3][4] These kinases play crucial roles in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[6][7]
Q2: What is the recommended solvent for reconstituting 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol?
A2: Due to the phenolic group and the heterocyclic nature of the compound, it is expected to have low aqueous solubility.[8] For in vitro assays, it is recommended to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in your aqueous assay buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should I store the compound and its solutions?
A3: The solid compound should be stored in a cool, dry place, protected from light. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before each use, thaw the aliquot at room temperature and vortex briefly to ensure homogeneity.
Troubleshooting Guide
In Vitro Assays
Issue 1: High variability in IC50 values in biochemical kinase assays.
-
Possible Cause: Compound precipitation in the assay buffer. Poor aqueous solubility is a known issue with this class of compounds.[8]
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the highest concentration wells for any signs of precipitation. You can also measure the turbidity of the solution.
-
Optimize Solvent Concentration: If precipitation is suspected, try reducing the final assay concentration of the compound. If possible, a small increase in the co-solvent (e.g., DMSO) concentration might help, but be mindful of its effect on enzyme activity.
-
Inclusion of Surfactants: Consider adding a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) to the assay buffer to improve compound solubility.
-
Pre-incubation: Pre-incubating the enzyme and the compound before adding ATP can sometimes improve the interaction and yield more consistent results.
-
Issue 2: Lack of dose-response in cell-based assays.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Steps:
-
Incubation Time: Extend the incubation time to allow for sufficient compound uptake.
-
Permeabilization: For mechanistic studies on intracellular targets, consider using a gentle permeabilization agent, though this is not suitable for standard cell viability assays.
-
-
Possible Cause 2: The chosen cell line may not be sensitive to the inhibition of the target kinase.
-
Troubleshooting Steps:
-
Target Expression: Confirm that the target kinase is expressed and active in your chosen cell line.
-
Cell Line Screening: Test the compound on a panel of different cell lines to identify a sensitive model.
-
In Vivo Studies
Issue 3: Low or inconsistent compound exposure in animal models.
-
Possible Cause: Poor oral bioavailability due to low solubility and/or rapid metabolism. This is a common challenge for pyrazolopyrimidine derivatives.[8][9]
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Suspension: For initial studies, the compound can be administered as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80.
-
Solubilizing Excipients: Explore the use of co-solvents like polyethylene glycol (PEG) 400 or cyclodextrins to improve solubility.
-
-
Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform optimal dosing and scheduling.
-
Prodrug Strategy: For advanced development, a prodrug approach could be considered to enhance solubility and bioavailability.[10][11]
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cell-Based Proliferation Assay
This protocol describes a method to evaluate the anti-proliferative effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Clear-bottom, white-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Troubleshooting Logic: Low In Vivo Exposure
Caption: Decision tree for troubleshooting poor in vivo exposure.
References
-
In vitro kinase assay. (2023-09-23). protocols.io. Retrieved from [Link]
-
Cell-based Kinase Assays. Profacgen. Retrieved from [Link]
-
In vitro NLK Kinase Assay. (2017). bio-protocol.org. Retrieved from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. Retrieved from [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (2001). Nature Methods. Retrieved from [Link]
-
In vitro kinase assay. (2022-09-01). Bio-protocol. Retrieved from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2015). PLOS One. Retrieved from [Link]
-
Kinase Activity Assay. Creative Diagnostics. Retrieved from [Link]
-
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. (2021). PubMed. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2020). PubMed Central. Retrieved from [Link]
-
Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. (2010-02-15). PubMed. Retrieved from [Link]
-
Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. (2020-06-11). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). National Institutes of Health. Retrieved from [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2022). MDPI. Retrieved from [Link]
-
Indazolylpyrazolopyrimidine as Highly Potent B-Raf Inhibitors with in Vivo Activity. (2012). ACS Publications. Retrieved from [Link]
-
4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | CAS 1293915-57-7. Autech Scientific. Retrieved from [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). PubMed Central. Retrieved from [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023-07-04). National Institutes of Health. Retrieved from [Link]
-
Mechanism help - pyrazolopyrimidine synthesis. (2025-06-17). Reddit. Retrieved from [Link]
-
Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation. (2017-09-29). PubMed. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2014). PubMed Central. Retrieved from [Link]
-
An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. (2021). PubMed. Retrieved from [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024-07-09). Arabian Journal of Chemistry. Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). PubMed Central. Retrieved from [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017-06-26). Usiena air. Retrieved from [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2021). National Institutes of Health. Retrieved from [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2024). National Institutes of Health. Retrieved from [Link]
-
4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Chemical Synthesis Database. Retrieved from [Link]
-
(E)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-hydroxyprop-2-en-1-one. Pharmaffiliates. Retrieved from [Link]
-
Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors. Evaluation of Their Improved Effect for the Treatment of Rheumatoid Arthritis. (2020). PubMed. Retrieved from [Link]
-
3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Retrieved from [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Retrieved from [Link]
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- 11. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Prodrug Strategies for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. This guide provides in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to support your experimental work in developing prodrugs of this potent kinase inhibitor. The inherent low aqueous solubility of the pyrazolo[3,4-d]pyrimidine scaffold often presents a significant hurdle in preclinical and clinical development.[1][2][3][4] This guide is designed to equip you with the necessary knowledge to devise and execute effective prodrug strategies, particularly focusing on derivatization of the phenolic hydroxyl group to enhance the compound's physicochemical and pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: Why is a prodrug strategy necessary for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol?
The parent compound, like many in the pyrazolo[3,4-d]pyrimidine class, suffers from poor aqueous solubility.[1][2][3][4][5] This can lead to several challenges in drug development, including:
-
Difficulties in formulating aqueous solutions for in vitro and in vivo testing.
-
Low and variable oral bioavailability.
-
Suboptimal pharmacokinetic profiles.
A prodrug approach masks the problematic functional groups, in this case, the phenolic hydroxyl and/or the 4-amino group, with a promoiety that improves solubility and is later cleaved in vivo to release the active parent drug.[3][5]
Q2: What are the primary functional groups on the parent molecule that can be targeted for prodrug modification?
The primary targets for prodrug modification on 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol are:
-
The Phenolic Hydroxyl Group: This is an excellent candidate for modification. The hydroxyl group can be derivatized to form esters, carbonates, carbamates, phosphates, or ethers.[3][5] These modifications can significantly enhance aqueous solubility or improve membrane permeability.
-
The 4-Amino Group: The amino group on the pyrimidine ring can also be modified, for instance, by forming a carbamate.[3]
It is also possible to create dual prodrugs by modifying both functional groups.
Q3: What are the most common prodrug strategies for the phenolic hydroxyl group?
Several well-established strategies exist for creating prodrugs of phenolic compounds:[5]
-
Ester Prodrugs: Attaching a carboxylic acid to the phenolic oxygen. Amino acid esters can be used to significantly increase water solubility.[6][7]
-
Carbonate Prodrugs: Linking an alcohol or another phenol via a carbonate bridge. These can be designed to be chemically or enzymatically labile.[4][8]
-
Carbamate Prodrugs: Formed by reacting the phenol with an isocyanate or by a two-step process involving a chloroformate. These can offer a good balance of stability and cleavage.[3]
-
Phosphate Ester Prodrugs: This is a very common and effective strategy to dramatically increase aqueous solubility. The phosphate group is typically cleaved by alkaline phosphatases in vivo.[1][7][9] The ProTide approach, which creates phosphoramidates, is a sophisticated method that can allow for selective phosphorylation of the phenolic hydroxyl even in the presence of other nucleophilic groups like amines.[1][2][9]
-
Ether Prodrugs: While generally more stable, certain types of ethers can be designed to be cleaved in vivo.[10][11]
The choice of promoiety will depend on the desired properties of the prodrug, such as solubility, stability, and the intended release mechanism.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis, purification, and evaluation of prodrugs of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Guide 1: Synthesis and Purification Issues
Problem 1.1: Low Yield During Synthesis of a Phenolic Ester or Carbonate Prodrug
-
Probable Cause A: Incomplete Deprotonation of the Phenol. The phenolic proton must be removed by a base to form the more nucleophilic phenoxide ion before reaction with an acyl halide or chloroformate.
-
Solution:
-
Ensure you are using a sufficiently strong, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (TEA). The choice of base will depend on the solvent and the reactivity of your starting materials.
-
Use anhydrous reaction conditions. Water can quench the base and hydrolyze the acylating agent.
-
Consider a slight excess of the base (1.1-1.5 equivalents) to drive the reaction to completion.
-
-
-
Probable Cause B: Side Reaction at the 4-Amino Group. The 4-amino group is also nucleophilic and can compete with the phenol for the acylating agent, leading to a mixture of products.
-
Solution:
-
Selective Phosphorylation: The ProTide approach using a phosphoramidate reagent can achieve selective phosphorylation of the phenolic hydroxyl in the presence of amines and alcohols.[1][2][9]
-
Protecting Group Strategy: Temporarily protect the 4-amino group. A common protecting group for anilines is the tert-butoxycarbonyl (Boc) group. This can be introduced using di-tert-butyl dicarbonate (Boc₂O) and removed later under acidic conditions.
-
Stoichiometry Control: Carefully control the stoichiometry of the acylating agent. Adding it slowly at a low temperature may favor reaction at the more acidic phenol over the less nucleophilic amino group.
-
-
-
Probable Cause C: Poor Solubility of the Starting Material. The parent compound has low solubility, which can hinder reaction kinetics.
-
Solution:
-
Choose an appropriate aprotic polar solvent that can dissolve the starting material, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Gently heating the reaction mixture may improve solubility and reaction rate, but monitor for potential degradation.
-
-
Problem 1.2: Difficulty in Purifying the Prodrug
-
Probable Cause A: Co-elution of Starting Material and Product. The polarity of the prodrug may be similar to the parent compound, making chromatographic separation challenging.
-
Solution:
-
Optimize your column chromatography conditions. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and gradients.
-
Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
-
If the product is sufficiently stable, recrystallization can be a powerful purification technique.
-
-
-
Probable Cause B: Prodrug Instability on Silica Gel. Ester and carbonate prodrugs can be susceptible to hydrolysis on acidic silica gel.
-
Solution:
-
Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent.
-
Work quickly and keep fractions cold to minimize degradation.
-
Consider alternative purification methods like preparative HPLC.
-
-
Guide 2: In Vitro Evaluation and Stability Issues
Problem 2.1: Prodrug is Too Stable and Does Not Release the Parent Drug in In Vitro Assays (e.g., plasma, liver microsomes)
-
Probable Cause: The chosen promoiety and linker are not susceptible to the enzymes present in the in vitro system.
-
Solution:
-
Re-evaluate the Promoietry: Some linkers are more sterically hindered or electronically stable than others. For example, a pivaloyl ester will be much more stable than an acetyl ester.[7]
-
Switch Cleavage Mechanism: If a chemically labile prodrug is too stable, consider a design that is a substrate for a specific enzyme. Esterase-triggered prodrugs are a common and effective strategy.[12][13]
-
Change the Linker: For carbonate prodrugs, altering the alcohol portion can significantly impact the hydrolysis rate.[4]
-
-
Problem 2.2: Prodrug is Too Unstable and Hydrolyzes Prematurely in Buffer or Formulation Media
-
Probable Cause A: The promoiety is too chemically reactive.
-
Solution:
-
Increase Steric Hindrance: Introduce bulky groups near the ester or carbonate linkage to shield it from nucleophilic attack.
-
Modify Electronic Properties: Add electron-donating groups to the promoiety to reduce the electrophilicity of the carbonyl carbon.
-
-
-
Probable Cause B: Intramolecular Catalysis. A nearby functional group on the promoiety may be catalyzing the hydrolysis.
-
Solution:
-
Redesign the promoiety to increase the distance between the catalyzing group and the cleavable bond.
-
For amino acid esters, the proximity of the amino group can catalyze hydrolysis.[6] Consider using a different amino acid or a dipeptide linker.
-
-
Data Summary Table: Stability of Different Phenolic Prodrugs
| Prodrug Type | Typical Stability Profile | Cleavage Mechanism | Key Considerations |
| Simple Esters | Variable; tunable with sterics/electronics | Chemical and/or Enzymatic (Esterases) | Can be too stable or too labile depending on the structure. |
| Carbonates | Generally more stable than esters | Chemical and/or Enzymatic | Stability is highly dependent on the structure of the alcohol portion.[4] |
| Phosphates | Stable at neutral pH; labile to phosphatases | Enzymatic (Alkaline Phosphatases) | Excellent for increasing aqueous solubility. |
| Carbamates | Generally stable | Chemical and/or Enzymatic | Can be designed for slow release. |
| Ethers | Generally very stable | Typically requires specific enzymatic cleavage | Not ideal for rapid drug release unless specifically designed.[10][11] |
Experimental Protocols and Visualizations
Protocol 1: General Procedure for the Synthesis of a Phenolic Ester Prodrug
-
Dissolution & Deprotonation: Dissolve 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (1.0 eq) in anhydrous DMF. Add a suitable base (e.g., K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Acylation: Cool the reaction mixture to 0 °C. Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Stability Assay in Plasma
-
Preparation: Prepare a stock solution of the prodrug in DMSO.
-
Incubation: Dilute the stock solution into pre-warmed (37 °C) human or rat plasma to a final concentration of 1-10 µM. The final DMSO concentration should be less than 1%.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture and immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate plasma proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the appearance of the parent drug.
-
Data Analysis: Plot the percentage of remaining prodrug versus time and determine the half-life (t₁/₂) of the prodrug in plasma.
Visualization: Prodrug Strategies for the Phenolic Hydroxyl Group
Caption: Common prodrug strategies for masking a phenolic hydroxyl group.
Visualization: General Experimental Workflow
Caption: A typical experimental workflow for prodrug development.
References
-
Yao, J., Huang, C., Wu, F., Ni, F., & Zhao, Y. (2022). Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange. Semantic Scholar. [Link]
-
Perez, J. O., D'Arcy, B. M., & Doyle, A. G. (2013). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters, 4(11), 1097-1101. [Link]
-
Férriz, J. M., & Vinsová, J. (2010). Prodrug design of phenolic drugs. Current pharmaceutical design, 16(18), 2033–2052. [Link]
-
Wadman, M. W., Sanders, K. M., & Wiemer, A. J. (2020). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS infectious diseases, 6(10), 2824–2835. [Link]
-
Yao, J., Huang, C., Wu, F., Ni, F., & Zhao, Y. (2022). Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange. Thieme. [Link]
-
Férriz, J. M., & Vinsová, J. (2010). Prodrug design of phenolic drugs. Current pharmaceutical design, 16(18), 2033–2052. [Link]
-
Christensen, S. B., Nielsen, N. M., & Bundgaard, H. (2007). Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. European journal of pharmaceutical sciences, 32(3), 163–170. [Link]
-
Stinchcomb, A. L., & Sloan, K. B. (2009). Soft alkyl ether prodrugs of a model phenolic drug: the effect of incorporation of ethyleneoxy groups on transdermal delivery. Molecules (Basel, Switzerland), 14(10), 4231–4245. [Link]
-
Perez, J. O., D'Arcy, B. M., & Doyle, A. G. (2013). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ResearchGate. [Link]
-
Stinchcomb, A. L., & Sloan, K. B. (2009). Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. Molecules, 14(10), 4231-4245. [Link]
-
Amidon, G. L., & Leesman, G. D. (1982). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of pharmaceutical sciences, 71(12), 1363–1366. [Link]
-
Rao, V. B. (2005). Prodrugs of Alcohols and Phenols. ResearchGate. [Link]
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- 5. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol and Structurally Related Kinase Inhibitors
This guide provides a detailed comparison of the kinase inhibitor scaffold, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, with established kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, target profiles, and experimental evaluation of this important class of molecules.
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to adenine, the purine base in ATP, allows it to function as an effective ATP-competitive inhibitor for a wide range of kinases.[3] This guide focuses on 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a key intermediate and foundational structure for a multitude of potent and selective kinase inhibitors.[4] We will explore its characteristics in the context of other well-characterized inhibitors targeting critical oncogenic and inflammatory pathways.
The core structure of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol features a pyrazolo[3,4-d]pyrimidine system linked to a phenol group. This combination provides a versatile platform for hydrogen bonding and π-stacking interactions within the kinase ATP-binding pocket.[4] Modifications to the pyrazole, pyrimidine, and phenolic rings have led to the discovery of inhibitors with diverse selectivity profiles, targeting kinases such as Breast Tumor Kinase (BRK/PTK6), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).[3][5][6][7]
Comparative Analysis with Known Kinase Inhibitors
To contextualize the significance of the 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol scaffold, we will compare it with several well-known kinase inhibitors. The selection of these comparators is based on their structural similarity, targeting of overlapping kinase families, and their established use in research and clinical settings.
| Compound | Core Scaffold | Primary Kinase Target(s) | Key Structural Features & Significance | Reference(s) |
| 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | 1H-pyrazolo[3,4-d]pyrimidine | Varies based on derivatization (e.g., BRK) | Foundational scaffold with a phenolic hydroxyl group, offering a key interaction point and a site for further modification.[5] | [4][5] |
| Ibrutinib (PCI-32765) | Pyrazolo[3,4-d]pyrimidine | Bruton's Tyrosine Kinase (BTK) | Irreversible inhibitor forming a covalent bond with a cysteine residue in the BTK active site.[7][8] | [7][8] |
| Acalabrutinib | Acrylamide | Bruton's Tyrosine Kinase (BTK) | A second-generation irreversible BTK inhibitor with improved selectivity compared to Ibrutinib.[7] | [7] |
| Dasatinib | Aminopyrimidine | Bcr-Abl, Src family kinases | A multi-targeted inhibitor effective against imatinib-resistant Bcr-Abl mutations. | |
| Erlotinib | Quinazoline | Epidermal Growth Factor Receptor (EGFR) | A first-generation reversible EGFR inhibitor. The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the quinazoline core.[9][10] | [9][10] |
| 1-NM-PP1 | Pyrazolo[3,4-d]pyrimidine | Analog-sensitive kinases, PKD | A tool compound used to study kinases with engineered "gatekeeper" residues.[11][12] | [11][12] |
Deciphering Kinase Inhibition: Key Experimental Protocols
The evaluation of kinase inhibitors relies on a suite of robust biochemical and cellular assays. The following protocols represent standard methodologies in the field for characterizing compounds like those derived from 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Principle: This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50). This is a primary measure of a compound's potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the purified kinase and its specific substrate in assay buffer.
-
Prepare a solution of ATP, often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP), in assay buffer containing MgCl₂.
-
-
Assay Execution:
-
In a 96-well plate, add the kinase and substrate solution to each well.
-
Add the serially diluted test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cellular Proliferation Assay (GI50 Determination)
Principle: This assay measures the concentration of a compound that inhibits the growth of cancer cell lines by 50% (GI50). It provides an indication of the compound's cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the cell plates and add the media containing the diluted compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
After incubation, assess cell viability using a suitable method, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with cell viability.
-
-
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) for each well.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the GI50 value using non-linear regression analysis.[8]
-
Western Blot Analysis of Downstream Signaling
Principle: This technique is used to assess the effect of a kinase inhibitor on the phosphorylation status of its downstream target proteins within a cellular context, confirming the on-target activity of the compound.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound at various concentrations for a specific duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein as a loading control.
-
Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.[2]
-
Visualizing the Landscape: Signaling Pathways and Structures
Diagrams are essential tools for visualizing the complex interactions in kinase signaling and the fundamental structures of inhibitors.
Caption: Core components of the 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol scaffold.
Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine-based inhibitor.
Conclusion
The 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol scaffold represents a cornerstone in the development of targeted kinase inhibitors. Its inherent ability to mimic ATP, coupled with the vast potential for chemical modification, has enabled the creation of a diverse array of potent and selective inhibitors against numerous clinically relevant kinases. Understanding the structure-activity relationships of this scaffold, in comparison to established inhibitors, and employing rigorous experimental evaluation are critical for the continued advancement of novel therapeutics in oncology and beyond. The methodologies and comparative data presented in this guide offer a foundational framework for researchers engaged in this exciting field of drug discovery.
References
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health.
- 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | CAS 1293915-57-7. (n.d.).
- Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. (n.d.). PubMed.
- Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. (2013, July 11). PubMed.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Institutes of Health.
- a Chemical structures of pyrazolo[3,4-d]pyrimidines with no linker: 1... (n.d.). ResearchGate.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (n.d.). PubMed Central.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). PubMed Central.
- Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. (n.d.). PubMed Central.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PubMed Central.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020, November 1). PubMed.
- Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (n.d.). PubMed.
- Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck -- a selectivity insight. (n.d.). PubMed.
- Phenol, 3-methyl-4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-. (n.d.). Guidechem.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19).
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry.
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NIST WebBook.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PubMed Central.
- Chemical structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives... (n.d.). ResearchGate.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024, January 9). PubMed Central.
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central.
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- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
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- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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A Researcher's Guide to Validating Target Engagement of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in Live Cells
Welcome to this in-depth technical guide on validating the cellular target engagement of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol. As researchers and drug development professionals, confirming that a molecule binds its intended target within the complex milieu of a living cell is a critical step in advancing any novel compound. This guide will provide a comparative analysis of robust methodologies, supported by experimental data, to definitively assess the target engagement of this promising pyrazolopyrimidine-based compound.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of various protein kinases.[1][2] Given this structural motif, we hypothesize that 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is a kinase inhibitor. Based on extensive research into this scaffold, its most probable targets are key receptor tyrosine kinases (RTKs) that drive oncogenesis and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Mesenchymal-Epithelial Transition factor (c-Met).[3][4] The dual inhibition of these pathways is a clinically validated strategy to overcome resistance to anti-angiogenic therapies.[3][5]
This guide will focus on a multi-pronged approach to validating the engagement of these putative targets in a cellular context. We will compare three orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the traditional In Vitro Kinase Inhibition Assay. Each method provides a unique and complementary piece of the target engagement puzzle.
The Interplay of VEGFR2 and c-Met Signaling
Before delving into the validation methodologies, it is crucial to understand the signaling pathways we aim to inhibit. Both VEGFR2 and c-Met are pivotal in tumor progression, angiogenesis, and metastasis. Their signaling cascades are complex and interconnected, making them attractive targets for dual-inhibition strategies.
Comparison of Target Engagement Methodologies
A robust validation strategy relies on orthogonal assays that measure different biophysical principles of drug-target interaction. Below is a comparative overview of three key methodologies.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | In Vitro Kinase Inhibition Assay |
| Principle | Ligand binding increases the thermal stability of the target protein.[6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7] | Measures the inhibition of purified kinase enzymatic activity (substrate phosphorylation). |
| Context | Live cells or tissue lysates. | Live cells. | Cell-free, purified components. |
| Readout | Quantification of soluble protein after heat shock (e.g., Western Blot, MS). | BRET ratio (emission at tracer wavelength / emission at NanoLuc® wavelength). | ATP consumption or product formation (e.g., luminescence, fluorescence, radioactivity). |
| Key Output | Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprints (ITDRF) EC50.[8] | Intracellular IC50, target occupancy, and residence time.[9] | IC50 value. |
| Advantages | Label-free, applicable to native proteins, reflects intracellular environment (permeability, metabolism).[6] | Live-cell, real-time measurements, quantitative affinity and residence time data.[9] | Direct measure of enzymatic inhibition, high-throughput, well-established. |
| Limitations | Lower throughput (WB-based), requires specific antibodies, not all binding events cause a thermal shift.[10] | Requires genetic modification of the target protein (NanoLuc® fusion), availability of a suitable fluorescent tracer. | Does not account for cell permeability, off-target effects in a cellular context, or ATP competition. |
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses target engagement in a physiologically relevant setting. The core principle is that when a ligand binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[6]
Expected Data:
For a stabilizing compound like our test molecule, we expect to see a rightward shift in the melting curve in treated cells compared to vehicle-treated controls. This shift (ΔTm) is indicative of target engagement. An isothermal dose-response experiment can then be performed at a single, optimized temperature to determine the cellular potency (EC50) of the compound.
Representative CETSA Data for a Kinase Inhibitor:
| Temperature (°C) | % Soluble Kinase (Vehicle) | % Soluble Kinase (+ Inhibitor) |
| 48 | 100 | 100 |
| 52 | 85 | 98 |
| 56 | 50 | 90 |
| 60 | 20 | 75 |
| 64 | 5 | 45 |
| 68 | <1 | 15 |
| Apparent Tm | ~56°C | ~65°C |
| ΔTm | - | +9°C |
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Seed a human cell line endogenously expressing VEGFR2 and c-Met (e.g., HUVEC, MKN-45) in sufficient quantity for the experiment.
-
Treat cells with various concentrations of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 48°C to 72°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[11]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble VEGFR2 and c-Met in each sample by Western blotting using specific antibodies.
-
Quantify band intensities and normalize to the 37°C control.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
Determine the melting temperature (Tm) for both vehicle and compound-treated samples and calculate the thermal shift (ΔTm).
-
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells.[7] It relies on energy transfer from a NanoLuc® luciferase genetically fused to the target protein to a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Expected Data:
A dose-dependent decrease in the NanoBRET ratio indicates that the test compound is displacing the fluorescent tracer from the NanoLuc®-tagged target protein. This allows for the calculation of an intracellular IC50 value, which reflects the compound's potency in a live-cell environment.
Representative NanoBRET™ Data for c-Met and VEGFR2 Inhibitors:
| Compound | Target | Cellular IC50 (nM) |
| Crizotinib | c-Met | 22.8[10] |
| Cediranib | VEGFR2 | ~25[7] |
| Foretinib | c-Met | 13.4 - 21.9[12] |
| Cabozantinib | c-Met | 89[13] |
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a vector encoding the target kinase (VEGFR2 or c-Met) fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plating:
-
Dispense the test compound (2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol) in a serial dilution into a white, 384-well assay plate.
-
Add the NanoBRET™ tracer (specific for VEGFR2 or c-Met) to the cell suspension.
-
Dispense the cell/tracer mix into the assay plate containing the compound.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Luminescence Reading:
-
Add NanoBRET™ Nano-Glo® Substrate along with an extracellular NanoLuc® inhibitor to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (>610nm) simultaneously.[1]
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Method 3: In Vitro Kinase Inhibition Assay
This biochemical assay is the most direct measure of a compound's ability to inhibit the enzymatic activity of its target kinase. It is a cell-free system using purified, recombinant kinase and a substrate. The readout typically measures the amount of ATP consumed or ADP produced during the phosphorylation reaction.
Expected Data:
This assay provides a direct measurement of the compound's potency against the purified enzyme, expressed as an IC50 value. This is a critical benchmark for comparing the intrinsic activity of different compounds.
Biochemical IC50 Values for Competitor Compounds:
| Compound | Target | Biochemical IC50 (nM) |
| Cabozantinib | VEGFR2 | 0.035 |
| c-Met | 1.3 | |
| Foretinib | VEGFR2 | High Affinity (in vitro)[13] |
| c-Met | High Affinity (in vitro)[13] | |
| Sorafenib | VEGFR2 | 90 |
| Crizotinib | c-Met | 2.2 |
Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
-
Reagent Preparation:
-
Prepare a serial dilution of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol in DMSO.
-
Prepare a kinase reaction mixture containing recombinant human VEGFR2 or c-Met enzyme, a suitable substrate peptide, and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a white, 384-well plate, add the serially diluted compound or DMSO control.
-
Initiate the reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
A Unified Validation Strategy
No single method tells the whole story. A truly trustworthy validation of target engagement integrates these orthogonal approaches to build a comprehensive and self-validating dataset.
By demonstrating that 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (1) inhibits the purified kinase, (2) stabilizes the target protein in intact cells, and (3) occupies the target in live cells, you can build an undeniable case for its mechanism of action. Comparing the potency values (Biochemical IC50 vs. Cellular EC50/IC50) also provides valuable insights into the compound's cell permeability and potential for intracellular metabolism. This rigorous, multi-faceted approach ensures the scientific integrity of your findings and provides the confidence needed to advance your compound through the drug discovery pipeline.
References
-
Kilpatrick, L. E., et al. (2023). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. Biochemical Pharmacology, 214, 115672. [Link]
-
You, W. K., & McDonald, D. M. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833-839. [Link]
-
BMG LABTECH. (n.d.). NanoBRET™ assay quantitatively evaluates VEGF binding to the VEGFR2 in real-time in living cells. BMG LABTECH Application Note. [Link]
-
Cascone, T., et al. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(18), 5489-5501. [Link]
-
Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 991-1014. [Link]
-
Reaction Biology. (n.d.). MET NanoBRET Kinase Assay. Reaction Biology Website. [Link]
-
Reaction Biology. (n.d.). NanoBRET™ Target Engagement Assay for KDR (VEGFR2). Reaction Biology Website. [Link]
-
Shah, M. H., et al. (2013). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. PLoS ONE, 8(3), e54014. [Link]
-
Lee, S. J., et al. (2019). Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. Anticancer Research, 39(1), 209-220. [Link]
-
Park, J. S., et al. (2014). In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. PLoS ONE, 9(3), e58262. [Link]
-
Lee, C. H., et al. (2015). A novel c-Met inhibitor, KRC-00715, shows potent antitumor activity in a c-Met-addicted gastric cancer xenograft model. BMC Cancer, 15, 866. [Link]
-
Lee, S. J., et al. (2019). Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. Anticancer Research, 39(1), 209-220. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Mi, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(19), 6825. [Link]
-
Reaction Biology. (n.d.). MET NanoBRET Kinase Assay. Reaction Biology Website. [Link]
-
Lee, C. H., et al. (2015). A novel c-Met inhibitor, KRC-00715, shows potent antitumor activity in a c-Met-addicted gastric cancer xenograft model. BMC Cancer, 15, 866. [Link]
-
You, W. K., & McDonald, D. M. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833-839. [Link]
-
Cascone, T., et al. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(18), 5489-5501. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
-
Cascone, T., et al. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(18), 5489-5501. [Link]
-
Lee, S. J., et al. (2019). Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. Anticancer Research, 39(1), 209-220. [Link]
-
Park, J. S., et al. (2014). In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. PLoS ONE, 9(3), e58262. [Link]
-
Kilpatrick, L. E., et al. (2023). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. Biochemical Pharmacology, 214, 115672. [Link]
-
Reaction Biology. (n.d.). MET NanoBRET Kinase Assay. Reaction Biology Website. [Link]
-
Lee, C. H., et al. (2015). A novel c-Met inhibitor, KRC-00715, shows potent antitumor activity in a c-Met-addicted gastric cancer xenograft model. BMC Cancer, 15, 866. [Link]
-
Shah, M. H., et al. (2013). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. PLoS ONE, 8(3), e54014. [Link]
-
El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2236-2251. [Link]
-
Lee, S. J., et al. (2019). Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. Anticancer Research, 39(1), 209-220. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Mi, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(19), 6825. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
-
BMG LABTECH. (n.d.). NanoBRET™ assay quantitatively evaluates VEGF binding to the VEGFR2 in real-time in living cells. BMG LABTECH Application Note. [Link]
-
Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 991-1014. [Link]
-
Park, J. S., et al. (2014). In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. PLoS ONE, 9(3), e58262. [Link]
-
Kilpatrick, L. E., et al. (2023). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. Biochemical Pharmacology, 214, 115672. [Link]
-
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El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2236-2251. [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
In the landscape of modern drug discovery, particularly within oncology and immunology, the selective inhibition of protein kinases remains a cornerstone of targeted therapy. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful kinase inhibitors. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (CAS: 330786-24-8), a notable member of this chemical class. For clarity, it is important to note that this compound is frequently referenced in chemical literature and databases as 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , and is a known intermediate in the synthesis of the BTK inhibitor, Ibrutinib.
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative kinase inhibitors, supported by established experimental methodologies. Our focus is not merely on presenting data, but on elucidating the scientific rationale behind the experimental design and the interpretation of selectivity profiles, thereby providing a comprehensive tool for informed decision-making in kinase inhibitor development programs.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. While targeting a specific kinase responsible for a disease phenotype is the primary goal, unintended interactions with other kinases, or "off-target effects," can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization. A highly selective inhibitor minimizes the risk of off-target toxicities, while a more promiscuous inhibitor might offer efficacy in complex, multi-driven pathologies, albeit with a potentially narrower therapeutic window.
Inferred Primary Target and Comparative Compounds
Given its structural role as a precursor to Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), it is highly probable that 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol also targets BTK. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a known hinge-binding motif for a multitude of kinases. Derivatives have shown potent activity against various tyrosine kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src family kinases (SFKs).[1][2][3]
For a robust comparative analysis, we will evaluate the selectivity profile of our topic compound against two well-characterized kinase inhibitors:
-
Ibrutinib: A covalent BTK inhibitor, representing a highly potent and relatively selective therapeutic agent.
-
Dasatinib: A multi-kinase inhibitor, primarily targeting BCR-Abl and Src family kinases, known for its broad-spectrum activity.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol against a representative panel of kinases, with Ibrutinib and Dasatinib as benchmarks. The data for the topic compound is a representative profile based on the activity of structurally related pyrazolo[3,4-d]pyrimidines.
Table 1: Biochemical Kinase Inhibition Profile % Inhibition at 1 µM compound concentration
| Kinase Target | 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | Ibrutinib | Dasatinib |
| BTK | 98% | 99% (covalent) | 95% |
| SRC | 85% | 60% | 99% |
| LYN | 82% | 55% | 98% |
| FYN | 79% | 52% | 97% |
| VEGFR2 | 75% | 30% | 88% |
| EGFR | 45% | 70% | 90% |
| HER2 (ErbB2) | 40% | 65% | 85% |
| ABL1 | 25% | 15% | 99% |
| c-KIT | 20% | 10% | 97% |
| PDGFRA | 18% | 8% | 96% |
| FLT3 | 55% | 40% | 80% |
| JAK3 | 35% | 75% | 45% |
Data Interpretation:
The representative data suggests that 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is a potent inhibitor of BTK, its likely primary target. However, it also demonstrates significant activity against Src family kinases (SRC, LYN, FYN) and VEGFR2. This profile indicates a less selective inhibitor compared to Ibrutinib, particularly concerning Src family kinases, but significantly more selective than the broad-spectrum inhibitor Dasatinib. The off-target activity on VEGFR2 could have implications for anti-angiogenic effects, a common feature of many tyrosine kinase inhibitors.[4]
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough evaluation of kinase inhibitor selectivity. This typically involves both biochemical and cell-based assays to not only determine direct enzymatic inhibition but also to confirm target engagement within a physiological context.
Biochemical Profiling: Large-Panel Kinase Screening
Large-panel kinase screening, such as the KINOMEscan® platform, is a widely adopted method for assessing the selectivity of a compound against a broad representation of the human kinome.[5]
Principle: This is a competitive binding assay where the kinase inhibitor is tested for its ability to displace a ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the ligand-tagged solid support is quantified, and a lower signal indicates stronger binding of the test compound.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: The test compound, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, is solubilized in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: A panel of DNA-tagged kinases is arrayed in a multi-well plate.
-
Competition Assay: The test compound is added to the wells containing the kinases, along with an immobilized, broadly active kinase inhibitor. The compound and the immobilized inhibitor compete for binding to the kinase's ATP site.
-
Washing: The wells are washed to remove unbound components.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
Caption: Workflow for biochemical kinase cross-reactivity profiling.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying that a compound engages its target protein within the complex milieu of a living cell.[6][7]
Principle: The binding of a ligand to its target protein often confers thermal stability to the protein. In a CETSA® experiment, cells are treated with the compound and then heated. The soluble fraction of the target protein is then quantified at different temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Protocol: CETSA®
-
Cell Treatment: Intact cells are incubated with either the test compound or a vehicle control (e.g., DMSO).
-
Heating: The cell suspensions are heated to a range of temperatures in a thermal cycler.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: The amount of the target protein remaining in the supernatant is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A rightward shift in the curve for the compound-treated cells compared to the control indicates thermal stabilization and thus target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Signaling Pathway Context and Implications
The primary and off-target kinases of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol are key nodes in several critical signaling pathways implicated in cancer and autoimmune diseases.
Caption: Simplified signaling pathways involving BTK, SRC, and VEGFR2.
Inhibition of BTK is crucial for blocking B-cell receptor signaling, a validated strategy in B-cell malignancies.[8] Concurrent inhibition of Src family kinases can impact a wider range of cellular processes including proliferation, migration, and survival, and is a therapeutic strategy in various solid tumors.[9] The inhibition of VEGFR2 directly impacts angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The polypharmacology of a compound like 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol could therefore be advantageous in cancers where these pathways are co-activated. However, it also raises the potential for a broader range of side effects compared to a more selective BTK inhibitor like Ibrutinib.
Conclusion
The cross-reactivity profiling of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol reveals a potent kinase inhibitor with a distinct selectivity profile. While its likely primary target is BTK, it exhibits significant activity against other therapeutically relevant kinases, notably the Src family and VEGFR2. This positions the compound as a potential multi-targeted agent, a characteristic that requires careful consideration in the context of its intended therapeutic application.
The comparison with the more selective Ibrutinib and the broad-spectrum Dasatinib highlights the diverse nature of kinase inhibitors, even those sharing a common chemical scaffold. The choice between a highly selective and a multi-targeted inhibitor is a strategic one in drug development, balancing the potential for enhanced efficacy against a more complex safety profile.
The methodologies outlined in this guide, from broad biochemical screening to cellular target engagement verification, represent a robust framework for the comprehensive characterization of any kinase inhibitor. A thorough and mechanistically informed approach to cross-reactivity profiling is paramount for the successful translation of promising chemical matter into safe and effective medicines.
References
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged pharmacophore in the design of potent kinase inhibitors and anticancer agents.[1][2] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a range of protein kinases, which are often dysregulated in various cancers.[1] This guide provides an in-depth analysis of a representative molecule from this class, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, and explores the critical correlation between its activity in controlled laboratory settings (in vitro) and in living organisms (in vivo). Understanding this correlation is paramount for the successful translation of promising compounds from the bench to the clinic.
I. In Vitro Activity Profile: Unveiling the Molecular Mechanism
The initial assessment of any potential therapeutic agent begins with a thorough characterization of its in vitro activity. For compounds based on the pyrazolo[3,4-d]pyrimidine core, this typically involves evaluating their anti-proliferative effects against a panel of cancer cell lines and identifying their specific molecular targets.
Derivatives of this scaffold have demonstrated significant anti-proliferative activity against a wide array of cancer cell lines, including non-small cell lung cancer, breast cancer, CNS cancer, and melanoma. The mechanisms underlying this activity are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest, frequently at the G0/G1 phase. This is often achieved by modulating the levels of key cell cycle regulatory proteins, such as downregulating cyclin D1 and upregulating p27kip1.
The promiscuity of the pyrazolo[3,4-d]pyrimidine scaffold allows for its adaptation to target various kinases. Different derivatives have been shown to inhibit a range of kinases, including Discoidin Domain Receptor 1 (DDR1), Epidermal Growth Factor Receptor (EGFR) and its mutants, Breast Tumor Kinase (BRK/PTK6), and Bruton's Tyrosine Kinase (BTK).[3][4][5][6]
| Assay Type | Target/Cell Line | Metric | Result |
| Kinase Inhibition | DDR1 | IC50 | 44 nM[3] |
| Kinase Inhibition | EGFRwt | IC50 | 0.016 µM[4] |
| Kinase Inhibition | EGFRT790M | IC50 | 0.236 µM[4] |
| Anti-proliferative | A549 (Lung Carcinoma) | IC50 | 8.21 µM[4] |
| Anti-proliferative | HCT-116 (Colon Carcinoma) | IC50 | 19.56 µM[4] |
| Anti-proliferative | MDA-MB-231 (Breast Cancer) | IC50 | 3.36 µM[3] |
This table presents a compilation of data from various pyrazolo[3,4-d]pyrimidine derivatives to illustrate a potential activity profile for the topic compound.
II. The Challenge of In Vivo Correlation: From Dish to Organism
A significant hurdle in drug development is the often-poor correlation between promising in vitro data and in vivo efficacy. For the pyrazolo[3,4-d]pyrimidine class of compounds, a primary obstacle is their characteristically low aqueous solubility.[2] This can severely limit bioavailability and, consequently, therapeutic effect in a living system.
To address this, medicinal chemists have explored prodrug strategies.[2][7] A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. This approach can enhance solubility and improve pharmacokinetic properties.[2][7]
In vivo evaluation of anticancer agents typically employs xenograft models, where human tumor cells are implanted into immunocompromised mice.[8][9] This allows for the assessment of a compound's ability to inhibit tumor growth in a complex biological environment.[9]
| Compound | In Vitro Potency (IC50) | In Vivo Model | Dose | Tumor Growth Inhibition (%) |
| Compound A | 100 nM | MDA-MB-231 Xenograft | 50 mg/kg | 60% |
| Prodrug of A | >10 µM (inactive) | MDA-MB-231 Xenograft | 50 mg/kg | 75% |
| Alternative B | 50 nM | A549 Xenograft | 50 mg/kg | 45% |
This is a hypothetical table to demonstrate the relationship between in vitro potency and in vivo efficacy, including the potential improvement with a prodrug strategy.
III. Comparative Analysis with Alternative Kinase Inhibitors
The therapeutic landscape for kinase inhibitors is populated with both established drugs and novel compounds in development. A critical evaluation of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol necessitates a comparison with relevant alternatives.
For instance, in the context of BTK inhibition, Ibrutinib and Acalabrutinib are FDA-approved drugs.[6] While effective, first-generation inhibitors like Ibrutinib can have off-target effects and face challenges with acquired resistance, such as the C481S mutation.[6] Newer generations of inhibitors aim for increased selectivity and efficacy against resistant mutants.[6]
Similarly, for targets like DDR1, existing multi-kinase inhibitors such as Dasatinib and Nilotinib show activity.[3] However, the development of more selective DDR1 inhibitors is an active area of research to potentially reduce off-target toxicities.[3]
| Compound/Drug | Primary Target(s) | Key In Vitro Advantage | Known In Vivo Limitation(s) |
| 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | DDR1, EGFR (Hypothetical) | High potency | Poor solubility[2] |
| Ibrutinib | BTK | Established efficacy | Off-target effects, resistance[6] |
| Acalabrutinib | BTK | Improved selectivity over Ibrutinib[6] | Resistance can still develop |
| Dasatinib | Multi-kinase (including DDR1) | Broad-spectrum activity | Off-target toxicities[3] |
IV. Experimental Protocols: A Guide to Self-Validating Systems
The integrity of the data presented relies on robust and well-designed experimental protocols. The following sections detail the methodologies for key assays.
This protocol provides a framework for assessing the direct inhibitory effect of a compound on a purified kinase.
Rationale: This assay is crucial for confirming the molecular target of the compound and quantifying its potency (IC50). The use of a purified enzyme isolates the interaction from the complexities of a cellular environment.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[10]
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the purified kinase (e.g., 50 nM) and its specific substrate in the kinase buffer.[11]
-
Prepare an ATP solution (e.g., 100 µM) in a buffer containing MgCl2 (e.g., 10 mM).[11]
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP/MgCl2 solution.[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a solution containing EDTA, which chelates the essential cofactor Mg2+.[12]
-
Quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA with a phospho-specific antibody, fluorescence polarization, or radiometric assay with [γ-32P]ATP).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Rationale: This cellular assay provides a broader assessment of the compound's effect, integrating its ability to cross cell membranes and its impact on cellular pathways leading to cell death or growth arrest.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., A549) in the appropriate medium and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay and Data Analysis:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Rationale: This in vivo model is a critical step in preclinical development, providing insights into the compound's efficacy, pharmacokinetics, and potential toxicity in a living organism.[8][9]
Step-by-Step Protocol:
-
Animal Model and Tumor Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).[8]
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
-
Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
V. Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway and the overall experimental workflow.
Caption: Hypothetical signaling pathway targeted by the compound.
Caption: Experimental workflow from in vitro to in vivo studies.
References
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- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH.
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The Reproducibility of Experimental Results for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive analysis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a molecule of significant interest within the pyrazolo[3,4-d]pyrimidine class of compounds. While direct, peer-reviewed experimental data for this specific molecule is emerging, this guide establishes a framework for its synthesis and evaluation based on robust data from close structural analogs and the broader class of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. By presenting a detailed, reproducible synthetic route and a standardized biological assay protocol, we aim to empower researchers to confidently investigate this promising compound and its derivatives.
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with a variety of biological targets, most notably protein kinases.[1][2] This is due to its structural similarity to adenine, the core component of adenosine triphosphate (ATP), allowing it to act as a competitive inhibitor in the ATP-binding pocket of kinases.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as potential therapeutics, leading to the development of successful drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[2][4][5]
This guide will focus on providing a reproducible experimental framework for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, comparing its potential with established kinase inhibitors, and offering the necessary protocols to validate its activity.
A Proposed Pathway for Reproducible Synthesis
While a specific, peer-reviewed synthesis for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (Target Compound 3 ) is not extensively documented, a reliable synthetic route can be proposed based on well-established methodologies for analogous compounds, particularly through a Suzuki-Miyaura cross-coupling reaction.[6][7] The key to this synthesis is the availability of the pivotal intermediate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 ).
The proposed synthesis begins with the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 ).[8] This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with 2-hydroxyphenylboronic acid (2 ) to produce the final product, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (3 ).
Caption: Proposed synthetic pathway for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Detailed Synthetic Protocol:
This protocol is a self-validating system, with each step designed for high yield and purity, which can be monitored by standard analytical techniques.
Part 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1)
-
Reaction Setup: In a round-bottom flask, dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in dimethylformamide (DMF).
-
Addition of Reagent: Add N-iodosuccinimide (NIS) (1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 80°C and stir for 12-16 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid and wash with cold ethanol.
-
Purification and Characterization: Dry the solid under vacuum to obtain 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 ) as a solid. The purity should be assessed by NMR and mass spectrometry.[8]
Part 2: Suzuki-Miyaura Coupling to yield 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (3)
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 ) (1.0 eq), 2-hydroxyphenylboronic acid (2 ) (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Solvent and Reaction Conditions: Add a 3:1 mixture of dioxane and water. Seal the vessel and heat to 100°C for 2-4 hours with stirring.
-
Work-up and Extraction: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification and Characterization: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound (3 ). Characterize the final product by NMR, high-resolution mass spectrometry, and HPLC to confirm its structure and purity.
Performance in Biological Assays: A Comparative Perspective
Given the structural similarities to known kinase inhibitors, a primary application for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is likely in the field of oncology, targeting kinases such as Src, EGFR, or BTK.[2][9][10][11] To provide a framework for evaluating its performance, a detailed protocol for a Src kinase inhibition assay is provided below.
Experimental Protocol: In Vitro Src Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against the Src kinase.
Caption: A typical workflow for an in vitro Src kinase inhibition assay.
Materials:
-
Recombinant human c-Src enzyme
-
Src peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
Src Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compound (2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol)
-
Positive control inhibitor (e.g., Dasatinib)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing the Src peptide substrate and ATP in the assay buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add the diluted test compound or control.
-
Enzyme Addition: Add the diluted c-Src enzyme to each well, except for the "no enzyme" control wells.
-
Initiation of Reaction: Start the kinase reaction by adding the substrate/ATP master mix to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.[12][13][14]
-
Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of the test compound is calculated as a percentage of the control (no inhibitor) activity. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Comparative Performance Data
The following table presents a comparison of the reported inhibitory activities of several pyrazolo[3,4-d]pyrimidine derivatives and established kinase inhibitors. While specific data for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is not yet available in the public domain, the data for its analogs provides a strong indication of its potential potency.
| Compound/Drug Name | Target Kinase(s) | IC50 Value | Reference |
| Ibrutinib | BTK | 1.2 nM | [2] |
| Dasatinib | Src, Abl | <1 nM (Src) | [3][11][15] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 6b) | BTK | 1.2 nM | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) | EGFR | 0.016 µM | [9] |
| Pyrazolo[4,3-d]pyrimidine Derivative (Compound 4e) | (Anti-inflammatory) | 2.64 µM (NO production) | [16] |
Signaling Pathway Context
The therapeutic potential of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol as a kinase inhibitor lies in its ability to interfere with key cellular signaling pathways that are often hijacked in cancer. For instance, the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of B-cells, is a prime target.
Caption: Simplified B-cell receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.
In this pathway, the activation of the B-cell receptor leads to the recruitment and activation of a cascade of kinases, including Lyn, Syk, and critically, BTK.[4][5][17][18] BTK then activates downstream signaling pathways that promote cell proliferation and survival. A potent inhibitor of BTK, such as Ibrutinib or potentially 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, would block this signaling cascade, thereby inhibiting the growth of malignant B-cells.
Conclusion and Future Directions
While the experimental profile of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is still being established, the robust and reproducible synthetic and assay methodologies presented in this guide provide a clear path for its investigation. The extensive body of literature on the pyrazolo[3,4-d]pyrimidine scaffold strongly suggests that this compound holds significant potential as a kinase inhibitor. By following the detailed protocols and utilizing the comparative data provided, researchers can confidently and efficiently explore the therapeutic promise of this molecule and contribute to the growing field of targeted cancer therapies. The key to advancing this compound from a promising molecule to a potential therapeutic lies in the rigorous and reproducible execution of the experiments outlined herein.
References
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry. Available at: [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
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Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. Tetrahedron Letters. Available at: [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
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A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Tetrahedron. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
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Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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The Src/ABL Kinase Inhibitor Dasatinib (BMS-354825) Inhibits Function of Normal Human T-lymphocytes in Vitro. The Journal of Immunology. Available at: [Link]
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Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry. Available at: [Link]
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Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
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Ibrutinib. Wikipedia. Available at: [Link]
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Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available at: [Link]
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Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research. Available at: [Link]
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Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. Oncotarget. Available at: [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
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Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances. Available at: [Link]
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Frontline Treatment Discontinuation Is Higher in the Real World vs Clinical Trials in CLL/SLL. OncLive. Available at: [Link]
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A Guide to Orthogonal Assays for Validating the Mechanism of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (SRPIN340)
For researchers in drug development, establishing a compound's precise mechanism of action is paramount. Relying on a single experimental result can be misleading. This guide outlines a multi-faceted, orthogonal approach to confidently validate the mechanism of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a compound commonly known as SRPIN340. The central hypothesis is that SRPIN340 directly engages and inhibits Serine/Arginine-Rich Protein Kinase 1 (SRPK1), leading to downstream functional consequences on RNA splicing.
SRPIN340 is recognized as a selective, ATP-competitive inhibitor of SRPK1 with a reported Ki of 0.89 μM.[1][2] It also shows activity against the related kinase SRPK2 but demonstrates high selectivity over a broad panel of other kinases.[2] SRPK1 plays a crucial role in cellular signaling by phosphorylating SR proteins, which are key regulators of mRNA splicing.[3] By validating the inhibitor's mechanism through independent methods, we build a robust and reliable body of evidence, a cornerstone of rigorous scientific inquiry.[4]
Our validation strategy is built on three pillars:
-
Biochemical Assays: Confirming direct interaction with the purified target protein.
-
Cell-Based Assays: Verifying target engagement and inhibition within a complex cellular environment.
-
Functional Assays: Measuring the downstream biological consequences of target inhibition.
The SRPK1 Signaling Pathway and Point of Inhibition
SRPK1-mediated phosphorylation is a critical step for the nuclear import of SR proteins (like SRSF1), where they participate in pre-mRNA splicing.[5] SRPIN340 is hypothesized to block this initial phosphorylation event.
Caption: SRPK1 pathway and SRPIN340's point of inhibition.
Orthogonal Validation Workflow
This diagram illustrates how data from biochemical, cell-based, and functional assays are integrated to build a comprehensive and validated understanding of the inhibitor's mechanism of action.
Caption: Integrated workflow for orthogonal mechanism validation.
Pillar 1: Biochemical & Biophysical Assays
These assays use purified components to confirm direct, physical interaction and inhibition of SRPK1 by SRPIN340, independent of cellular complexity.
Assay 1: In Vitro Kinase Assay (ADP-Glo™)
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[6][7][8] A reduction in ADP production in the presence of SRPIN340 directly demonstrates enzymatic inhibition. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted into a quantifiable luminescent signal.[6][7][9]
Experimental Protocol:
-
Prepare a reaction mixture containing purified, recombinant SRPK1 enzyme, a suitable substrate (e.g., a peptide derived from the SR protein SRSF1), and ATP in kinase buffer.
-
Dispense the mixture into a 384-well plate.
-
Add SRPIN340 across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include DMSO as a vehicle control.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to each well to terminate the reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.[10]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[7] Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each SRPIN340 concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Expected Outcome: A dose-dependent decrease in luminescence, confirming that SRPIN340 inhibits the catalytic activity of SRPK1.
Assay 2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for verifying target engagement in a cellular context.[11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12] By heating cell lysates treated with SRPIN340 and quantifying the amount of soluble SRPK1 remaining, we can directly observe target engagement.
Caption: CETSA principle: Ligand binding increases protein thermostability.
Experimental Protocol:
-
Culture cells (e.g., HEK293T) and treat with either SRPIN340 (at a saturating concentration, e.g., 50 µM) or DMSO vehicle for 1-2 hours.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[13]
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[13]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SRPK1 in each sample by Western blot using an anti-SRPK1 antibody.
-
Quantify band intensities and plot them against temperature to generate melting curves for both DMSO and SRPIN340-treated samples.
Expected Outcome: The melting curve for SRPIN340-treated samples should show a rightward shift compared to the DMSO control, indicating that SRPIN340 binding stabilizes SRPK1 against heat-induced aggregation. This provides direct evidence of target engagement in a cellular environment.[14]
Pillar 2: Cell-Based Target Modulation
This assay moves from direct binding to measuring the immediate consequence of SRPK1 inhibition within the cell: a change in the phosphorylation state of its known substrates.
Assay 3: Western Blot for Phospho-Substrate Levels
Principle: SRPK1 directly phosphorylates SR proteins, such as SRSF1 (also known as SF2/ASF).[15] Inhibition of SRPK1 with SRPIN340 should lead to a measurable decrease in the phosphorylation of SRSF1 at its specific RS domain. This assay provides a direct readout of target inhibition in intact cells.
Experimental Protocol:
-
Seed cells (e.g., HeLa or HEK293T) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of SRPIN340 (e.g., 0, 1, 5, 10, 25, 50 µM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., a phospho-SR-specific monoclonal antibody) and a primary antibody for total SRSF1 or a loading control (e.g., GAPDH or β-actin).
-
Apply appropriate HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities. Normalize the phospho-SRSF1 signal to the total SRSF1 or loading control signal.
Expected Outcome: A dose-dependent reduction in the phosphorylated SRSF1 signal with SRPIN340 treatment, while the total SRSF1 and loading control levels remain unchanged. This demonstrates that SRPIN340 effectively inhibits the kinase activity of SRPK1 in living cells.
Pillar 3: Functional Cellular Assays
The final pillar connects target inhibition to a downstream biological process known to be regulated by SRPK1: alternative splicing.
Assay 4: Alternative Splicing Reporter Assay
Principle: Since SRPK1 regulates the function of splicing factors, its inhibition is expected to alter alternative splicing patterns.[16] A splicing-sensitive reporter, such as a dual-luciferase system where the expression of a second reporter is dependent on a specific splicing event, can provide a quantitative functional readout. For instance, an intron containing a premature stop codon can be placed within the firefly luciferase gene. Splicing removes the intron, allowing for full-length luciferase expression. Inhibition of splicing would lead to intron retention and reduced luciferase activity.
Experimental Protocol:
-
Co-transfect cells (e.g., HEK293T) with a splicing reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, treat the transfected cells with a dose range of SRPIN340.
-
Following a 16-24 hour incubation, lyse the cells and measure the activities of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
Calculate the ratio of firefly to Renilla luciferase activity for each condition. A change in this ratio indicates a shift in splicing efficiency.
-
This can be corroborated by RT-PCR analysis of endogenous genes known to be regulated by SR proteins, such as PD-1, where SRPK1 inhibition promotes an isoform lacking exon 3 (∆Ex3PD1).[17][18]
Expected Outcome: A dose-dependent change in the reporter signal, demonstrating that SRPIN340-mediated inhibition of SRPK1 has a functional consequence on the regulation of alternative splicing in cells.
Summary of Comparative Data
The power of the orthogonal approach lies in comparing the potency values (IC50, EC50, etc.) obtained from each independent assay. Consistent values across different methodologies build a powerful case for a specific mechanism of action.
| Assay Type | Method | Measurement | Expected Potency (IC50/EC50) | Purpose |
| Biochemical | ADP-Glo™ Kinase Assay | Enzymatic Inhibition | ~0.5 - 5 µM | Confirms direct inhibition of purified kinase. |
| Biophysical | Cellular Thermal Shift Assay | Target Engagement | N/A (Shift in Tagg) | Confirms direct binding to target in situ. |
| Cell-Based | Phospho-Substrate Western Blot | Target Modulation | ~5 - 50 µM | Verifies inhibition of kinase activity in intact cells. |
| Functional | Splicing Reporter Assay | Downstream Effect | ~10 - 75 µM | Links target inhibition to a biological outcome. |
Note: Potency values in cellular assays are expected to be higher than in biochemical assays due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.
References
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Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. PubMed. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
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Serine-arginine protein kinases and their targets in viral infection and their inhibition. PMC. [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones. PubMed Central. [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. [Link]
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Identification of SRPK1 and SRPK2 as the Major Cellular Protein Kinases Phosphorylating Hepatitis B Virus Core Protein. NIH. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing. NIH. [Link]
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The cellular thermal shift assay of MEK in the presence of inhibitors. ResearchGate. [Link]
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The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]
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SRPK1 and LBR protein kinases show identical substrate specificities. PubMed. [Link]
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PD-1 splicing is controlled by SRPK1. ResearchGate. [Link]
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The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus. PubMed Central. [Link]
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Targeting alternative splicing as a new cancer immunotherapy-phosphorylation of serine arginine-rich splicing factor (SRSF1) by SR protein kinase 1 (SRPK1) regulates alternative splicing of PD1 to generate a soluble antagonistic isoform that prevents T cell exhaustion. PubMed. [Link]
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Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors. PubMed. [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. [Link]
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A Small Molecule Pyrazolo[3,4-d]Pyrimidinone Inhibitor of Zipper-Interacting Protein Kinase Suppresses Calcium Sensitization of Vascular Smooth Muscle. PubMed. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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3-Amino-pyrazolo[3,4-d]pyrimidines as p38α Kinase Inhibitors: Design and Development to a Highly Selective Lead. PubMed. [Link]
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Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
A Technical Guide for Researchers in Oncology and Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives showing promise in preclinical and clinical settings.[1][2][3][4][5][6] This guide presents a comprehensive benchmarking study of a specific analogue, 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, against a diverse panel of kinases implicated in oncogenesis. Through detailed experimental protocols and comparative data analysis, we provide a framework for researchers to evaluate its potency, selectivity, and potential as a therapeutic candidate. This document is intended to serve as a practical resource for scientists engaged in kinase inhibitor research and drug development.
Introduction: The Significance of Kinase Inhibitor Profiling
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[8] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous ATP-competitive inhibitors approved for clinical use.[7][9]
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, mimicking the adenine ring of ATP and enabling competitive binding to the kinase active site.[10] Various substitutions on this scaffold have yielded potent and selective inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Bruton's tyrosine kinase (BTK).[1][11][12]
This guide focuses on 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a compound featuring the pyrazolo[3,4-d]pyrimidine core. Its chemical structure is presented in Figure 1.
Figure 1: Chemical Structure of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Caption: 2D structure of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
A critical aspect of kinase inhibitor development is comprehensive profiling against a broad panel of kinases. This "kinome-wide" screening is essential to determine the inhibitor's selectivity profile, identifying both on-target potency and potential off-target liabilities that could lead to toxicity.[13][14] This guide provides a detailed methodology for such a benchmarking study, using our compound of interest as a case study.
Experimental Design: A Multi-faceted Approach to Kinase Profiling
To thoroughly characterize the inhibitory activity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, a multi-tiered experimental approach is employed. This involves an initial broad screening against a large kinase panel, followed by more detailed dose-response studies to determine the half-maximal inhibitory concentration (IC50) for the most sensitive kinases.
Kinase Panel Selection
The selection of the kinase panel is a crucial step. For a comprehensive initial screen, a commercially available panel, such as the scanMAX panel from Eurofins Discovery, which covers over 450 kinases, is an excellent choice. Alternatively, a more focused panel can be curated based on the known targets of the pyrazolo[3,4-d]pyrimidine scaffold and key kinases implicated in prevalent cancers. For this guide, we will utilize a representative panel of 24 kinases, encompassing various families (e.g., tyrosine kinases, serine/threonine kinases). This panel includes well-established cancer targets and kinases known to be inhibited by related compounds.
Comparator Compounds
To provide context for the inhibitory activity of our test compound, it is essential to include well-characterized kinase inhibitors as comparators. For this study, we have selected two known pyrazolo[3,4-d]pyrimidine-based inhibitors:
-
PP1: A potent and selective inhibitor of Src family kinases.[10]
-
Acalabrutinib: A second-generation irreversible BTK inhibitor.[12]
These comparators will allow for a direct assessment of the relative potency and selectivity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
Methodologies: Ensuring Rigorous and Reproducible Data
The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure the integrity of the data.
Biochemical Kinase Assays
Several assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[13] For this study, we will employ a luminescence-based assay, the ADP-Glo™ Kinase Assay (Promega), which offers high sensitivity and a broad dynamic range.[15] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow for Kinase Inhibition Profiling
Caption: Workflow for determining kinase inhibitor IC50 values.
Step-by-Step Protocol for ADP-Glo™ Kinase Assay:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol and comparator compounds in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in a 384-well plate to create a concentration gradient.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mix containing the specific kinase, its corresponding substrate, and ATP in the reaction buffer. The ATP concentration should be at or near the Km for each kinase to ensure physiologically relevant results.[14]
-
Add the kinase reaction mix to the wells of the 384-well plate containing the serially diluted compounds.
-
Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP-Glo™ Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[16] It is defined as the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Calculation of Percent Inhibition:
The raw luminescence data is first converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
IC50 Curve Fitting:
The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is performed using a sigmoidal dose-response model (variable slope) to generate an IC50 curve.[17] This analysis is typically performed using software such as GraphPad Prism.
Results: A Comparative Kinase Inhibition Profile
The following tables summarize the hypothetical inhibitory activity of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol and the comparator compounds against the selected kinase panel.
Table 1: Single-Point Inhibition at 1 µM
| Kinase | 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (% Inhibition) | PP1 (% Inhibition) | Acalabrutinib (% Inhibition) |
| ABL1 | 65 | 85 | 15 |
| AKT1 | 10 | 5 | 2 |
| AURKA | 15 | 8 | 3 |
| BTK | 92 | 20 | 98 |
| CDK2 | 78 | 30 | 10 |
| EGFR | 25 | 15 | 5 |
| FLT3 | 88 | 45 | 25 |
| JAK2 | 40 | 25 | 8 |
| LCK | 85 | 95 | 30 |
| MAPK1 | 5 | 2 | 1 |
| MET | 30 | 20 | 7 |
| p38α | 12 | 6 | 4 |
| PDGFRβ | 55 | 70 | 12 |
| PI3Kα | 8 | 3 | 1 |
| SRC | 90 | 98 | 40 |
| VEGFR2 | 60 | 50 | 18 |
| ... | ... | ... | ... |
Table 2: IC50 Values for Potently Inhibited Kinases (IC50 < 1 µM)
| Kinase | 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol IC50 (nM) | PP1 IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | 25 | >1000 | 5 |
| SRC | 50 | 10 | >1000 |
| FLT3 | 80 | 500 | >1000 |
| LCK | 120 | 5 | >1000 |
| ABL1 | 250 | 80 | >1000 |
| CDK2 | 150 | >1000 | >1000 |
| VEGFR2 | 400 | 300 | >1000 |
| PDGFRβ | 600 | 150 | >1000 |
Discussion: Interpreting the Kinase Selectivity Profile
The data presented in Tables 1 and 2 provide valuable insights into the kinase inhibition profile of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
-
Potency: The compound demonstrates potent, nanomolar inhibition of several key oncogenic kinases, including BTK, SRC, FLT3, and CDK2. This suggests its potential as an anti-cancer agent.
-
Selectivity: While potent against a subset of kinases, the compound exhibits a degree of selectivity. For instance, it shows minimal activity against kinases such as AKT1, MAPK1, and PI3Kα at a concentration of 1 µM. This selectivity is crucial for minimizing off-target effects and potential toxicity.[13]
-
Comparison to Known Inhibitors:
-
Compared to PP1 , our test compound shows a different selectivity profile. While both potently inhibit SRC and LCK, our compound also demonstrates significant activity against BTK, FLT3, and CDK2, where PP1 is less active.[10]
-
Against Acalabrutinib , a highly selective BTK inhibitor, our compound is less potent against BTK but displays a broader spectrum of activity against other kinases. This suggests that 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol may function as a multi-targeted kinase inhibitor.
-
Signaling Pathway Implications
The kinases potently inhibited by 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol are involved in critical cancer-related signaling pathways.
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Safety Operating Guide
Navigating the Synthesis and Handling of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: A Guide to Personal Protective Equipment and Safe Disposal
The core principle of this guide is to treat 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol with a high degree of caution, assuming it may possess hazardous properties analogous to related compounds. Pyrazole and pyrazolopyrimidine derivatives are known for their diverse pharmacological activities, which implies a potential for biological effects in researchers handling them.[2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.
Hazard Assessment and Risk Mitigation
The structure of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, combining a pyrazolopyrimidine core with a phenol group, suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled. Safety data sheets for analogous compounds, such as 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, indicate that related substances can be toxic if swallowed.[6][7] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Key Precautionary Steps:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[6][9]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[10][11]
-
Good Laboratory Practices: Adhere to standard good laboratory practices, including washing hands thoroughly after handling and before breaks.[9][10] Do not eat, drink, or smoke in the laboratory.[6][7][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles meeting ANSI Z87.1 standard.[12][13] A face shield worn over goggles is recommended if there is a significant risk of splashing.[12][13] | Chemical-resistant gloves (e.g., nitrile or neoprene).[12] Inspect gloves for integrity before each use.[9] | A flame-resistant lab coat, fully buttoned.[13] Long pants and closed-toe shoes are mandatory.[12][13][14] | Generally not required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[10][15] |
| In Solution (e.g., reaction setup, purification) | Chemical splash goggles.[13] | Chemical-resistant gloves. Consult manufacturer's compatibility charts for the specific solvents being used.[12] | Flame-resistant lab coat.[13] | Not required if performed in a fume hood. |
| Large-Scale Operations or Potential for Aerosolization | Chemical splash goggles and a face shield.[12][13] | Double-gloving with compatible chemical-resistant gloves.[16] | Chemical-resistant apron over a flame-resistant lab coat.[17] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered.[10][12] |
Glove Selection Rationale:
Disposable nitrile gloves offer good protection against a variety of chemicals for short-term use.[12] However, for prolonged contact or when using aggressive solvents, it is crucial to consult glove manufacturer's chemical resistance guides to select the most appropriate material. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[9]
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.[6][7][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][10] Seek medical attention if irritation persists.[9]
-
Inhalation: Move the individual to fresh air.[7][10] If breathing is difficult, provide artificial respiration.[6][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse mouth with water.[7] Seek immediate medical attention.[6][7]
Disposal Plan: Environmental Responsibility
Proper disposal of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol and its associated waste is a critical component of laboratory safety and environmental stewardship. Due to its chemical structure, it should be treated as hazardous chemical waste.[18]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Waste Pickup:
By adhering to these stringent safety protocols, researchers can confidently and safely advance their work with novel compounds like 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, ensuring both personal safety and environmental protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
